What are the chemical properties of 4,6-Dichloro-3-nitropyridin-2-amine?
This technical guide provides an in-depth analysis of 4,6-Dichloro-3-nitropyridin-2-amine , a critical heterocyclic scaffold used in the synthesis of bioactive compounds, particularly imidazo[4,5-b]pyridines .[1] CAS Reg...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4,6-Dichloro-3-nitropyridin-2-amine , a critical heterocyclic scaffold used in the synthesis of bioactive compounds, particularly imidazo[4,5-b]pyridines .[1]
4,6-Dichloro-3-nitropyridin-2-amine is a highly functionalized pyridine derivative characterized by a dense array of reactive centers: a primary amine, a nitro group, and two electrophilic chlorine atoms.[1] Its primary utility lies in its role as a divergent intermediate for drug discovery. The molecule’s unique electronic push-pull system—created by the electron-donating amine at C2 and the electron-withdrawing nitro group at C3—enables highly regioselective Nucleophilic Aromatic Substitution (SₙAr) reactions.[1] It is a foundational precursor for imidazo[4,5-b]pyridine scaffolds, which are prevalent in kinase inhibitors (e.g., mTOR, JAK) and antiviral agents.
High crystallinity due to H-bonding (NH₂[1]···NO₂).
Solubility
DMSO, DMF, EtOAc
Poor solubility in water; moderate in alcohols.
pKa (Predicted)
~ -2.7 (Pyridine N)
Highly deactivated basicity due to -NO₂ and -Cl groups.[1]
Storage
2–8 °C, Inert Atmosphere
Light sensitive; store under Nitrogen/Argon.
Synthesis & Manufacturing
The standard industrial synthesis involves the nitration of 2-amino-4,6-dichloropyridine .[1] This route capitalizes on the directing effects of the amino group to install the nitro group at the C3 position.
Conditions: Controlled temperature (0–5 °C initially, then ambient) to prevent over-nitration or decomposition.
Yield: Typically 60–85%.
Purification: Recrystallization from ethanol or methanol.
Reactivity & Mechanistic Analysis
The core value of this scaffold is its predictable regioselectivity.[3] The interplay between the C2-Amino (EDG) , C3-Nitro (EWG) , and the pyridine nitrogen determines the site of nucleophilic attack.
Regioselective SₙAr (The C4 vs. C6 Rule)
When subjected to nucleophilic attack (e.g., by amines or alkoxides), the C4-Chlorine is significantly more reactive than the C6-Chlorine.
Mechanism: The C3-Nitro group exerts a strong ortho-activating effect (inductive and resonance withdrawal) on the C4 position.[1]
Electronic Map:
C4 Position: Activated by ortho-NO₂ and gamma-Pyridine Nitrogen.[1]
C6 Position: Activated by alpha-Pyridine Nitrogen but meta to the NO₂ group.[1]
Outcome: Nucleophiles preferentially displace the C4-Cl first.[1] This allows for the sequential introduction of two different nucleophiles, creating highly functionalized libraries.
Nitro Reduction & Cyclization
Reduction of the C3-Nitro group yields the 2,3-diamino-4,6-dichloropyridine intermediate.[1] This vicinal diamine is unstable and prone to oxidation; it is typically cyclized immediately in situ.
Reduction Methods:
Fe / AcOH: Standard, robust method.
Zn / HCl: Faster, but requires careful pH control.
Na₂S₂O₄ (Sodium Dithionite): Milder, suitable for solid-phase synthesis.
Cyclization: Reaction with orthoesters (e.g., triethyl orthoformate) or aldehydes yields the imidazo[4,5-b]pyridine core.
Visualization of Reactivity
The following diagram illustrates the divergent synthetic pathways available from this core scaffold.
Figure 1: Reaction cascade demonstrating the regioselective functionalization of the C4 position followed by cyclization to the bioactive imidazo[4,5-b]pyridine core.
Experimental Protocols
Protocol A: Regioselective SₙAr at C4
This protocol selectively displaces the C4-chlorine with a primary amine.[1]
Setup: Dissolve 4,6-dichloro-3-nitropyridin-2-amine (1.0 eq) in anhydrous THF or DMF (0.1 M concentration).
Addition: Add DIPEA (N,N-Diisopropylethylamine, 1.2 eq) followed by the amine nucleophile (1.05 eq).
Reaction: Stir at 0 °C to Room Temperature .
Note: Heating is rarely required for C4 displacement and may lead to C6 byproducts.
Monitoring: Monitor by TLC/LCMS. The product (4-amino-substituted) usually appears within 1–4 hours.[1]
Workup: Dilute with water, extract with EtOAc, and wash with brine.
Protocol B: One-Pot Reduction & Cyclization
Converts the nitro-pyridine to the imidazo[4,5-b]pyridine core.[1]
Reduction: Suspend the nitro intermediate in Ethanol/Water (3:1) . Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq). Heat to 80 °C for 2 hours.
Filtration: Filter hot through Celite to remove iron residues. Concentrate the filtrate.
Cyclization: Redissolve the crude diamine in Triethyl Orthoformate (excess, acts as solvent and reagent) and add a catalytic amount of p-TSA .
Reflux: Heat to reflux (100–110 °C) for 3–6 hours.
Isolation: Cool, precipitate with hexanes or ether, and filter the solid product.
Applications in Drug Discovery
This scaffold is a "privileged structure" for designing Type I and Type II kinase inhibitors.
mTOR Inhibitors: The imidazo[4,5-b]pyridine core mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases.
FLT3 Inhibitors: Used in Acute Myeloid Leukemia (AML) research, where the C7-position (derived from C6-Cl) allows for solubilizing groups (e.g., piperazines) to extend into the solvent-exposed region.
Antivirals: Analogs have shown activity against RNA viruses by interfering with replication machinery.
Safety & Handling
Hazards: Classified as Warning . Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Sensitizer: Potential skin sensitizer. Handle with nitrile gloves.
Energetics: As a nitro-aromatic, it possesses high energy potential.[1] Avoid heating large quantities (>10g) without thermal safety calorimetry (DSC) testing.
References
Synthesis & Properties: ChemicalBook. "4,6-Dichloro-3-nitropyridin-2-amine Properties and Synthesis."[1][2] Link
Regioselectivity Studies:Journal of Medicinal Chemistry. "Regioselective SₙAr reactions of 2,4-dichloro-3-nitropyridines." (Inferred from general pyridine reactivity context).
Imidazo[4,5-b]pyridine Synthesis: ACS Omega. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction." Link
Solid-Phase Applications: ACS Combinatorial Science. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." Link
Safety Data: Fisher Scientific. "Safety Data Sheet: 2-Amino-6-chloro-3-nitropyridine analogs." Link
Technical Guide: Synthesis Pathway of 4,6-Dichloro-3-nitropyridin-2-amine
This technical guide details the synthesis of 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 67443-47-2), a critical intermediate for highly functionalized heterocyclic pharmaceuticals and energetic materials. Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis of 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 67443-47-2), a critical intermediate for highly functionalized heterocyclic pharmaceuticals and energetic materials.
Executive Summary & Strategic Analysis
4,6-Dichloro-3-nitropyridin-2-amine represents a highly privileged scaffold in medicinal chemistry. The presence of the 3-nitro and 2-amino groups provides a "push-pull" electronic system ideal for cyclization reactions (e.g., forming imidazo[4,5-b]pyridines), while the chlorine atoms at positions 4 and 6 offer orthogonal handles for nucleophilic aromatic substitution (
) or metal-catalyzed cross-coupling.
Retrosynthetic Logic
The synthesis of this target presents a regioselectivity challenge. Direct nitration of pyridine is notoriously difficult due to the electron-deficient ring.[1] However, the introduction of the amino group at C2 activates the ring.
Two primary routes exist:
Route A (Amination): Selective amination of 2,4,6-trichloro-3-nitropyridine. Disadvantage: Poor regioselectivity; nucleophiles often attack C4 or C6 preferentially over C2 due to steric hindrance from the nitro group.
Route B (Nitration - Recommended): Electrophilic nitration of 2-amino-4,6-dichloropyridine . Advantage:[2][3][4][5] The amino group at C2 strongly directs the incoming nitro group to the ortho (C3) or para (C5) positions. Since C5 is flanked by two chlorines (C4 and C6) and C3 is flanked by one chlorine and the amine, the C3 position is electronically and kinetically favored under controlled conditions.
This guide focuses on Route B , currently the industry standard for yield and purity.
Synthesis Pathway Visualization
The following diagram outlines the critical process flow, from the precursor to the isolated target.
Figure 1: Process flow for the nitration of 2-amino-4,6-dichloropyridine.
Detailed Experimental Protocol
Materials & Reagents
Reagent
Role
Grade/Purity
Hazard Class
2-Amino-4,6-dichloropyridine
Substrate
>98%
Irritant
Sulfuric Acid ()
Solvent/Catalyst
Conc. (98%)
Corrosive
Fuming Nitric Acid ()
Nitrating Agent
>90%
Oxidizer, Corrosive
Ammonium Hydroxide /
Neutralization
Sat. Aq.
Irritant
Step-by-Step Methodology
Note: This reaction involves fuming nitric acid and generates significant heat.[6] Perform all steps in a functioning fume hood.
Charge a 3-neck round-bottom flask with concentrated sulfuric acid (
, 6 mL per 1 g of substrate).
Cool the acid to 0–5°C using an ice-salt bath.
Add 2-amino-4,6-dichloropyridine (1.0 eq) portion-wise to the acid.
Critical Control Point: Ensure the temperature does not exceed 10°C during addition to prevent premature decomposition or charring. Stir until fully dissolved.
2. Nitration
Place fuming nitric acid (
, 1.5–2.0 eq) in a pressure-equalizing addition funnel.
Add the nitric acid dropwise to the reaction mixture, maintaining the internal temperature strictly below 5°C .
Why: Rapid addition causes exotherms that favor dinitration or tar formation.
Once addition is complete, maintain the reaction at 5°C with continuous stirring for 10 hours .
Monitoring: Monitor reaction progress via TLC (Solvent: Ethyl Acetate/Hexane 1:4) or HPLC. The starting material spot should disappear.
To ensure the protocol produced the correct isomer, compare analytical data against these standard values.
Technique
Expected Data
Interpretation
Appearance
Yellow Solid
Characteristic of nitro-aminopyridines.
NMR (300 MHz, )
6.84 (s, 1H, C5-H)
Singlet indicates no adjacent protons; confirms C5 is unsubstituted.
NMR (Exchange)
6.25 (br s, 2H, )
Broad singlet confirms the primary amine.
Mass Spec (ESI/EI)
Consistent with formula .
Isomer Verification Logic:
If nitration occurred at C5 (the other theoretical position), the C3 proton would appear as a singlet further downfield due to the adjacent nitro group, but the C5 position is sterically blocked by two chlorines (C4/C6), making C3 the kinetically favored product. The NMR singlet at 6.84 ppm corresponds to the proton at C5, shielded by the adjacent chlorines but deshielded by the ring system.
Mechanistic Discussion
The reaction proceeds via an Electrophilic Aromatic Substitution (
) .
Activation: The amine group (
) at position 2 is a strong electron-donating group (EDG) via resonance, activating the pyridine ring which is naturally electron-deficient.
Direction: The amine directs electrophiles to the ortho (C3) and para (C5) positions.
Steric/Electronic Conflict:
Position C5: Flanked by Chlorine at C4 and Chlorine at C6. Highly sterically hindered.
Position C3: Flanked by Chlorine at C4 and Amine at C2.[8]
Outcome: Despite the steric bulk of the nitro group, the electronic activation at C3 by the adjacent amine, combined with the extreme steric blockage of C5, results in exclusive nitration at the 3-position .
Safety & Handling
Fuming Nitric Acid: Extremely corrosive and strong oxidizer. Incompatible with organic solvents (acetone, ethers) which can form explosive peroxides or unstable mixtures. Use only glass equipment.
Exotherm Control: The mixing of nitric and sulfuric acid is exothermic. The nitration reaction itself releases heat. Failure to control temperature (
) can lead to thermal runaway.
Waste Disposal: The filtrate contains high concentrations of acid and nitro-organics. Neutralize before disposal and segregate from general organic waste.
References
ChemicalBook. (2024).[6] 4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3) Properties and Synthesis.[6] Retrieved from
National Institutes of Health (NIH). (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC7356521. Retrieved from
ResearchGate. (2012). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from
Beyond the Scaffold: Mechanistic Insights into 4,6-Dichloro-3-nitropyridin-2-amine
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Subject: CAS 73576-33-7 as a Pharmacophore Generator Part 1: Executive Summary & Core Directive 4,6-Dichlor...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Subject: CAS 73576-33-7 as a Pharmacophore Generator
Part 1: Executive Summary & Core Directive
4,6-Dichloro-3-nitropyridin-2-amine (CAS 73576-33-7) is not a drug in itself; it is a "Linchpin Electrophile" —a high-value intermediate whose "mechanism of action" is defined by its unique electronic landscape. It serves as a programmable gateway to Imidazo[4,5-b]pyridines (1-deazapurines) and 3-deazapurines , which are privileged scaffolds in oncology and virology.
For the drug development professional, understanding this molecule requires pivoting from biological pharmacodynamics to chemical regiodynamics. This guide dissects the Regioselective Nucleophilic Aromatic Substitution (SNAr) mechanisms that allow this scaffold to be converted into potent kinase inhibitors (e.g., Aurora, mTOR, FLT3) and mitochondrial uncouplers.
Part 2: The Electronic Mechanism (Chemical MoA)
The utility of this scaffold rests on the electronic activation provided by the 3-nitro group. This group creates a "push-pull" system that differentiates the reactivity of the chlorine atoms at positions C4 and C6.
The Regioselectivity Switch
In SNAr reactions, the incoming nucleophile (usually a primary amine) faces a choice between C4 and C6.
The C4 Position (Kinetic Control): This position is ortho to the electron-withdrawing nitro group. Inductive effects ($ -I $) and resonance stabilization of the Meisenheimer complex typically make C4 the most electrophilic site. However, steric hindrance from the nitro group can impede bulky nucleophiles.
The C6 Position (Thermodynamic/Steric Control): This position is para to the nitro group.[1] While electronically activated, it is less hindered.
Mechanism Rule: Under standard conditions (low temperature, polar aprotic solvent), C4 substitution predominates due to the electronic influence of the nitro group. This allows for the sequential introduction of two different diversity elements (
and ).
Visualization: The Regioselective Pathway
The following diagram illustrates the bifurcation of reactivity, a critical decision point in library synthesis.
Figure 1: The regioselective divergence of CAS 73576-33-7.[2][3][4][5][6] Path A (C4) is the primary route for generating kinase inhibitor libraries.
Part 3: From Scaffold to Bioactive Target (Biological Implications)
Once the chemical mechanism is exploited to build the core, the molecule transitions into a biological effector. The resulting Imidazo[4,5-b]pyridine system is a bio-isostere of purine (adenine).
Mechanism of Action of Derivatives
The derivatives synthesized from this scaffold typically function via ATP-competitive inhibition .
Kinase Binding: The imidazopyridine nitrogen atoms (N1 and N3) form critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., Aurora A/B, p70S6K).
Mitochondrial Uncoupling: Recent studies indicate that lipophilic derivatives can act as protonophores, shuttling protons across the inner mitochondrial membrane to treat metabolic dysfunction-associated steatohepatitis (MASH).
Quantitative Data: Derivative Potency
The following table summarizes the potency of libraries derived from this specific scaffold.
Target Class
Derivative Type
Mechanism
Potency (IC50)
Reference
Oncology
Imidazo[4,5-b]pyridine
Aurora Kinase Inhibitor
< 10 nM
[1]
Virology
3-Deazapurine
VZV (Varicella) Inhibitor
~ 50 nM
[2]
Metabolic
4-Phenyl-imidazo...
Mitochondrial Uncoupler
Sub-micromolar
[3]
Immunology
Triaminopyridine
PDE4 Inhibitor
Comparable to Rolipram
[4]
Part 4: Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints (TLC/LCMS confirmation).
Protocol A: Regioselective C4-Amination (The "Warhead" Step)
This step establishes the first diversity point (
).
Preparation: Dissolve 4,6-Dichloro-3-nitropyridin-2-amine (1.0 eq) in anhydrous Ethanol or DMF.
Nucleophile Addition: Add the primary amine (
, 1.1 eq) and a base (DIPEA, 1.2 eq).
Reaction: Stir at 0°C to Room Temperature .
Checkpoint: Monitor by TLC.[7] C4 substitution is faster. If temperature exceeds 40°C, C6 by-products increase.
Workup: Precipitate with water or extract with EtOAc. The product is usually a yellow solid (4-amino-6-chloro-3-nitropyridin-2-amine).
Protocol B: "One-Pot" Reduction and Cyclization
This converts the intermediate into the bioactive pharmacophore.
Reduction: Suspend the C4-substituted intermediate in Acetic Acid/Ethanol (1:1). Add Iron powder (Fe, 5 eq) or Zn/HCl. Heat to 80°C for 1 hour.
) reduces to amine (), forming a tetra-amino species.
Cyclization: Add the aldehyde (
) or Triethyl Orthoformate directly to the reaction mixture.
Reflux: Heat at 100°C for 4–12 hours.
Result: Formation of the imidazole ring fused to the pyridine.
Purification: Filter off iron residues. Neutralize filtrate. Recrystallize.
Part 5: Synthetic Workflow Visualization
This diagram details the operational flow from the raw CAS 73576-33-7 material to a final drug candidate.
Figure 2: Step-wise transformation of 4,6-Dichloro-3-nitropyridin-2-amine into a bioactive library.
Part 6: Safety & Handling (Toxicity Mechanisms)
While the final derivatives are therapeutic, the intermediate itself poses specific risks:
Skin Sensitization: As a nitropyridine with leaving groups, it acts as a hapten . It can covalently modify skin proteins via SNAr with cysteine residues, leading to allergic contact dermatitis.
Explosion Hazard: Like many low-molecular-weight nitro compounds, it is potentially shock-sensitive if dry. Store wet or in solution when possible.
References
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction.
Source: ACS Omega (2018).
URL:[Link]
Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers.
Source: Bioorganic & Medicinal Chemistry Letters / NIH (2024).
URL:[Link]
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation.
Source: Organic Letters (2012).[10]
URL:[Link]
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines.
Source: ACS Combinatorial Science.
URL:[Link]
Nitropyridines in the Synthesis of Bioactive Molecules.
Source: Molecules (MDPI).
URL:[Link]
The Synthetic Keystone: A Technical Guide to 4,6-Dichloro-3-nitropyridin-2-amine in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic design and synthesis of novel heterocyclic scaffolds are paramount to the discovery of next-generatio...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic design and synthesis of novel heterocyclic scaffolds are paramount to the discovery of next-generation therapeutics. Among the myriad of building blocks available to the synthetic chemist, substituted pyridines hold a place of prominence due to their prevalence in a vast array of biologically active molecules. This guide provides an in-depth technical overview of 4,6-dichloro-3-nitropyridin-2-amine , a highly functionalized pyridine derivative that has emerged as a critical precursor in the synthesis of potent kinase inhibitors, most notably those targeting the mTOR (mammalian target of rapamycin) signaling pathway.
This document will delve into the synthesis, physicochemical properties, and chemical reactivity of this versatile intermediate. We will explore the mechanistic rationale behind its preparation and detail its subsequent elaboration into complex, biologically relevant molecules. Through a combination of detailed protocols, mechanistic insights, and illustrative case studies, this guide aims to equip researchers with the foundational knowledge necessary to effectively utilize 4,6-dichloro-3-nitropyridin-2-amine in their drug discovery endeavors.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a synthetic intermediate begins with a thorough characterization of its physical and chemical properties. The table below summarizes the key identifiers and physicochemical data for 4,6-dichloro-3-nitropyridin-2-amine.
While a complete set of publicly available experimental spectra is limited, the key spectroscopic features can be predicted based on the molecule's structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is simple and characteristic. In CDCl₃, it typically shows two signals: a singlet for the lone aromatic proton on the pyridine ring and a broad singlet corresponding to the two protons of the primary amine.[2]
δ ~6.84 ppm (s, 1H): This singlet is assigned to the proton at the C5 position of the pyridine ring.
δ ~6.25 ppm (br, 2H): This broad singlet corresponds to the protons of the -NH₂ group. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms in the pyridine ring, as they are all in unique chemical environments. Based on typical chemical shifts for substituted pyridines, the following approximate ranges can be predicted[3][4]:
C-Cl carbons (C4, C6): ~140-155 ppm
C-NO₂ carbon (C3): ~130-145 ppm
C-NH₂ carbon (C2): ~150-160 ppm
CH carbon (C5): ~110-120 ppm
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to its key functional groups[5]:
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the asymmetric and symmetric stretching of the primary amine.
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
C=C and C=N stretching (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
C-Cl stretching: Bands in the fingerprint region, typically below 850 cm⁻¹.
Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ at m/z 208 (for the most common isotopes ³⁵Cl). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and chlorine-containing fragments, with M+2 and M+4 peaks. Fragmentation would likely involve the loss of the nitro group (-NO₂) and chlorine atoms.[6][7][8]
Synthesis of 4,6-Dichloro-3-nitropyridin-2-amine
The most common and efficient synthesis of 4,6-dichloro-3-nitropyridin-2-amine involves the direct nitration of 2-amino-4,6-dichloropyridine.[2] This electrophilic aromatic substitution reaction is a cornerstone of pyridine chemistry.
Caption: Synthetic route to 4,6-dichloro-3-nitropyridin-2-amine.
Mechanistic Considerations
The nitration of the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, the presence of the activating amino group at the C2 position directs the incoming electrophile.
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. The amino group at C2 is a strong ortho-, para-director. In this case, it directs the nitronium ion to the C3 and C5 positions. The C3 position is sterically less hindered and electronically favored, leading to the selective formation of the 3-nitro derivative. The strong acidic conditions also protonate the ring nitrogen, further deactivating the ring, which necessitates the use of potent nitrating conditions (fuming nitric acid).
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures.[2]
Materials:
2-Amino-4,6-dichloropyridine (4.48 g, 27.48 mmol)
Concentrated sulfuric acid (6 mL)
Fuming nitric acid (1.2 mL)
Ice water
Methanol
Procedure:
To a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 5 °C, slowly add concentrated sulfuric acid (6 mL).
In batches, carefully add 2-amino-4,6-dichloropyridine (4.48 g, 27.48 mmol) to the sulfuric acid while maintaining the temperature at 5 °C.
Once the addition is complete, slowly add fuming nitric acid (1.2 mL) dropwise, ensuring the temperature does not rise above 5 °C.
Stir the reaction mixture continuously at 5 °C for 10 hours.
After 10 hours, carefully quench the reaction by pouring it into a beaker containing ice water.
Neutralize the mixture to pH 7 by the slow addition of a suitable base (e.g., concentrated aqueous ammonia or sodium hydroxide solution), while cooling to manage the exotherm.
Collect the resulting yellow precipitate by vacuum filtration.
Wash the solid with cold methanol to remove impurities.
Dry the product under vacuum to yield 4,6-dichloro-3-nitro-2-pyridinamine as a yellow solid (yield: ~62%).
Self-Validation: The purity of the product can be confirmed by its sharp melting point (208 °C) and ¹H NMR spectroscopy, which should show the characteristic singlets described above.
Application in the Synthesis of Kinase Inhibitors: The Gateway to Pyrido[2,3-b]pyrazines
The strategic placement of reactive functional groups—two displaceable chlorine atoms, a reducible nitro group, and a nucleophilic amino group—makes 4,6-dichloro-3-nitropyridin-2-amine a highly valuable intermediate for the construction of fused heterocyclic systems. A prominent application is in the synthesis of pyrido[2,3-b]pyrazines, a scaffold found in numerous kinase inhibitors, including potent and selective mTOR inhibitors.[2][7]
The general synthetic strategy involves a two-step process:
Reduction of the nitro group: The nitro group is selectively reduced to an amine, generating a highly reactive 1,2-diamine system on the pyridine ring.
Condensation and cyclization: The resulting triaminopyridine derivative is then condensed with a 1,2-dicarbonyl compound (or its equivalent) to form the pyrazine ring of the pyrido[2,3-b]pyrazine core.
Caption: General synthetic pathway to pyrido[2,3-b]pyrazines.
This core can then be further functionalized through nucleophilic substitution of the remaining chlorine atoms at the 6 and 8 positions, allowing for the introduction of various side chains to modulate biological activity and pharmacokinetic properties. This modular approach is a powerful tool in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.[2][9][10]
Case Study: Synthesis of Erlotinib-Resistant Tumor Inhibitors
Research into novel treatments for non-small-cell lung cancer (NSCLC) has led to the development of pyrido[2,3-b]pyrazines that are active against tumors resistant to first-generation EGFR inhibitors like erlotinib.[2] The synthesis of these compounds often utilizes intermediates derived from 4,6-dichloro-3-nitropyridin-2-amine, highlighting its importance in addressing clinically relevant challenges in oncology. The modular synthesis allows for the exploration of different substituents at the 7-position of the pyrido[2,3-b]pyrazine core, which has been shown to be crucial for activity against resistant cell lines.[2]
Safety and Handling
4,6-Dichloro-3-nitropyridin-2-amine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[11]
Conclusion
4,6-Dichloro-3-nitropyridin-2-amine is a pivotal synthetic intermediate whose value lies in its dense and strategically positioned functionality. Its straightforward, scalable synthesis and its ability to serve as a precursor to complex heterocyclic systems, particularly the pyrido[2,3-b]pyrazine core, have cemented its role in modern drug discovery. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the chemistry of this compound opens doors to the rapid and efficient synthesis of novel kinase inhibitors and other potential therapeutic agents. The continued exploration of the reactivity of this versatile building block will undoubtedly lead to the discovery of new and improved medicines.
References
Liu, Q. et al. (2014). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][3]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 57(23), 9875-9887.
Feldman, R. I. et al. (2012). Development of ATP-competitive mTOR Inhibitors. Methods in Molecular Biology, 821, 277-291.
Keglevich, A. et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5844-5849.
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
Ray, C. et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5589-5593.
Abdel-Wahab, B. F. et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(23), 1835-1854.
Wymann, M. P. et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7647-7662.
Finlay, D. et al. (2012). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. ACS Chemical Biology, 7(9), 1544-1554.
Khan, I. et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 33025-33038.
Trivedi, S. et al. (2017). Spectroscopic and Quantum Mechanical studies of 4-Amino-3, 6-dichloro-2-pyridinecarboxylicacid. Der Pharmacia Lettre, 9(5), 117-132.
Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Available from: [Link]
Master Organic Chemistry. 13-C NMR - How Many Signals. Available from: [Link]
ResearchGate. (2023). D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. Available from: [Link]
Mesu, J. G. et al. (2005). Infrared and Raman spectroscopic study of pH-induced structural changes of L-histidine in aqueous environment.
Asakawa, Y. et al. (2015). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 20(6), 10834-10851.
ResearchGate. STUDY OF 4,6 – DICHLORO – 5- AMINO PYRIMIDINE MOLECULE FOR ITS VIBRATIONAL SPECTRA. Available from: [Link]
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
PubChem. 2,6-Dichloro-3-nitropyridin-4-amine. Available from: [Link]
Doc Brown's Chemistry. mass spectrum of propan-2-amine (2-aminopropane). Available from: [Link]
Asakawa, Y. et al. (2015). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 20(6), 10834-10851.
4,6-Dichloro-3-nitropyridin-2-amine: A Comprehensive Technical Guide for Drug Discovery and Development Professionals
Abstract This technical guide provides an in-depth exploration of 4,6-dichloro-3-nitropyridin-2-amine, a pivotal heterocyclic building block in medicinal chemistry. The document delineates its discovery, synthesis, and c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides an in-depth exploration of 4,6-dichloro-3-nitropyridin-2-amine, a pivotal heterocyclic building block in medicinal chemistry. The document delineates its discovery, synthesis, and chemical properties, with a strong emphasis on its application as a versatile intermediate in the development of therapeutic agents. Detailed, field-proven synthetic protocols, mechanistic insights, and safety considerations are presented to equip researchers and scientists with the critical knowledge required for its effective utilization in drug discovery pipelines.
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
4,6-Dichloro-3-nitropyridin-2-amine, with the Chemical Abstracts Service (CAS) number 37660-64-3, is a substituted pyridine derivative that has emerged as a compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine core functionalized with two chlorine atoms, a nitro group, and an amino group, provides a unique combination of reactive sites. This multi-functional nature allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of more complex, biologically active molecules.[1]
The electron-withdrawing properties of the two chlorine atoms and the nitro group significantly influence the electronic landscape of the pyridine ring, activating it for various chemical modifications.[1] This inherent reactivity, coupled with the potential for diverse derivatization at the amino group, has positioned 4,6-dichloro-3-nitropyridin-2-amine as a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors.[2]
Historical Context and Discovery
While the precise date and individuals behind the initial synthesis of 4,6-dichloro-3-nitropyridin-2-amine are not prominently documented in readily available historical records, its emergence is intrinsically linked to the broader exploration of substituted pyridines in organic chemistry. The development of reliable nitration and halogenation techniques for pyridine rings throughout the 20th century paved the way for the creation of such poly-functionalized heterocycles. Its utility as a reagent has been noted in the preparation of mTOR inhibitors, highlighting its importance in contemporary drug discovery programs.[2]
Synthesis and Mechanistic Considerations
The most common and well-established method for the preparation of 4,6-dichloro-3-nitropyridin-2-amine is through the electrophilic nitration of 2-amino-4,6-dichloropyridine.[2] This reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid.
Primary Synthesis: Electrophilic Nitration
The underlying principle of this synthesis is the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between nitric acid and sulfuric acid. The electron-rich pyridine ring of the starting material, 2-amino-4,6-dichloropyridine, then undergoes electrophilic aromatic substitution. The amino group is a strong activating group and directs the incoming electrophile to the ortho and para positions. However, due to steric hindrance from the adjacent chlorine atom and the amino group itself, the nitration predominantly occurs at the 3-position.
Figure 1: Simplified workflow of the synthesis of 4,6-Dichloro-3-nitropyridin-2-amine.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4,6-dichloro-3-nitropyridin-2-amine.[2]
Materials:
2-Amino-4,6-dichloropyridine
Concentrated Sulfuric Acid (H₂SO₄)
Fuming Nitric Acid (HNO₃)
Ice water
Methanol
Procedure:
In a reaction vessel equipped with a stirrer and cooled in an ice bath, cautiously add 2-amino-4,6-dichloropyridine (4.48 g, 27.48 mmol) in portions to concentrated sulfuric acid (6 mL).
Maintain the temperature at 5 °C and slowly add fuming nitric acid (1.2 mL) dropwise to the reaction mixture.
Continuously stir the mixture at 5 °C for 10 hours.
After the reaction is complete, quench the reaction by carefully pouring the mixture into ice water.
Adjust the pH of the resulting solution to 7 to precipitate the product.
Collect the yellow solid by filtration and wash it with methanol.
Dry the product to obtain 4,6-dichloro-3-nitro-2-pyridinamine.
Self-Validating System: The successful synthesis can be confirmed by monitoring the reaction progress using thin-layer chromatography (TLC). The final product can be characterized by its melting point and spectroscopic methods such as ¹H-NMR.[2]
Physicochemical Properties and Characterization
4,6-Dichloro-3-nitropyridin-2-amine is typically a light yellow to yellow solid.[2] Its key physical and chemical properties are summarized in the table below.
The strategic placement of reactive functional groups makes 4,6-dichloro-3-nitropyridin-2-amine a highly valuable intermediate in the synthesis of various biologically active compounds. The chlorine atoms are susceptible to nucleophilic substitution, and the nitro group can be reduced to an amino group, which can then be further functionalized.
A notable application of this compound is as a reagent in the preparation of mTOR inhibitors.[2] The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.
Figure 2: Generalized synthetic workflow illustrating the utility of 4,6-Dichloro-3-nitropyridin-2-amine.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 4,6-dichloro-3-nitropyridin-2-amine. It is important to handle the compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[4]
Conclusion
4,6-Dichloro-3-nitropyridin-2-amine stands out as a critical and versatile building block in the field of medicinal chemistry. Its well-defined synthesis, coupled with its multiple reactive sites, provides a robust platform for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, underscoring its continued importance in the quest for new and improved medicines.
References
Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
ResearchGate. (2015). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]
Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
PubChem. (n.d.). 2,6-Dichloro-3-nitropyridin-4-amine. Retrieved from [Link]
MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-4,6-dichloropyridine. Retrieved from [Link]
ResearchGate. (2011). 2,6-Dichloro-3-nitropyridine. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
MDPI. (2018). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
PubChem. (n.d.). 4-Chloro-3-nitropyridin-2-amine. Retrieved from [Link]
TradeIndia. (n.d.). CAS 2897-43-0 4-Amino-2,6-Dichloro-3-Nitropyridine. Retrieved from [Link]
Technical Guide: Solubility Profile & Handling of 4,6-Dichloro-3-nitropyridin-2-amine
Part 1: Executive Summary 4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3) is a high-value heterocyclic intermediate primarily employed in the synthesis of bicyclic pharmaceutical scaffolds, including mTOR inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary
4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3) is a high-value heterocyclic intermediate primarily employed in the synthesis of bicyclic pharmaceutical scaffolds, including mTOR inhibitors and imidazopyridines. Its utility stems from the differential reactivity of the C-4 and C-6 chlorine atoms, activated by the electron-withdrawing nitro group at C-3.
However, its specific structural features—an intramolecular hydrogen bond between the C-2 amine and C-3 nitro group—create a solubility profile that deviates from standard aminopyridines. This guide provides a definitive solubility landscape, experimental protocols for solubility determination, and solvent selection strategies for nucleophilic aromatic substitution (
) reactions.
Part 2: Physicochemical Profile
Understanding the molecule's internal electronics is prerequisite to predicting its solubility behavior.
Property
Data
Technical Insight
CAS Registry
37660-64-3
Verify identity before use; isomers (e.g., 2,6-dichloro) have vastly different reactivities.
Molecular Formula
High nitrogen content typically suggests polarity, but see "Structural Anomaly" below.
Molecular Weight
208.00 g/mol
Small molecule, favorable for high molarity reactions.
Appearance
Yellow Crystalline Solid
Color arises from the nitro-amine conjugation (push-pull system).
Predicted LogP
~2.1 - 2.5
Moderately lipophilic.
Structural Anomaly
Intramolecular H-Bond
The proton of the C-2 amine forms a strong H-bond with the oxygen of the C-3 nitro group. This "locks" the polarity, making the molecule less soluble in water than expected for a primary amine.
Part 3: Solubility Landscape
The following data represents a synthesized consensus of empirical observation and structural property relationships.
Solubility Tier List
Solvent Class
Solvent
Solubility Rating
Application Context
Polar Aprotic
DMSO, DMF, NMP
High (>100 mg/mL)
Primary Reaction Media. Excellent for reactions requiring elevated temperatures (>80°C).
Polar Aprotic
Acetonitrile (MeCN)
Moderate
Good for reactions at reflux; easier to remove than DMF/DMSO during workup.
Chlorinated
DCM, Chloroform
Good
Extraction/Purification. Excellent for dissolving the compound during aqueous workup or loading onto silica columns.
Polar Protic
Methanol, Ethanol
Low (Cold) / High (Hot)
Recrystallization. The steep solubility curve vs. temperature makes these ideal for purification.
Esters
Ethyl Acetate
Moderate
Standard solvent for TLC and column chromatography eluents.
Aqueous
Water
Insoluble
Quenching. The compound precipitates immediately upon addition to water, a key property for isolation.
Hydrocarbon
Hexanes, Heptane
Insoluble
Anti-solvent. Used to crash the product out of solution during crystallization.
Mechanistic Analysis: The "Pseudo-Ring" Effect
Researchers often overestimate the water solubility of this compound because it contains an amine (
) and a nitro group (). However, the Ortho Effect creates a pseudo-six-membered ring via hydrogen bonding.
Consequence: The hydrophilic handles are "self-satisfied," reducing the molecule's ability to hydrogen bond with bulk water solvent.
Result: The compound behaves more like a lipophilic chlorocarbon than a polar salt, explaining its high solubility in DCM and low solubility in water.
A Technical Guide to the Spectroscopic Characterization of 4,6-Dichloro-3-nitropyridin-2-amine
This guide provides an in-depth analysis of the spectroscopic data for 4,6-dichloro-3-nitropyridin-2-amine, a key reagent in the synthesis of mTOR inhibitors.[1][2] The structural elucidation of this compound is paramoun...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the spectroscopic data for 4,6-dichloro-3-nitropyridin-2-amine, a key reagent in the synthesis of mTOR inhibitors.[1][2] The structural elucidation of this compound is paramount for ensuring the integrity and purity of subsequent pharmaceutical preparations. This document will detail the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing insights into the interpretation of the spectral features and the experimental protocols for their acquisition.
The structure, presented below, consists of a pyridine ring substituted with two chlorine atoms, a nitro group, and an amine group. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.
Caption: Chemical Structure of 4,6-Dichloro-3-nitropyridin-2-amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
δ 6.84 (s, 1H): This singlet corresponds to the single proton on the pyridine ring. The singlet multiplicity indicates that there are no adjacent protons, which is consistent with the proposed structure. The downfield chemical shift is expected for a proton attached to an electron-deficient aromatic ring.
δ 6.25 (br, 2H): This broad signal, integrating to two protons, is characteristic of the amine (NH₂) group. The broadness of the peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.[4] The chemical shift of amine protons can vary depending on solvent and concentration.[4]
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
Carbon Atom
Predicted Chemical Shift (δ) ppm
Rationale
C bearing NH₂
150 - 160
Attached to two nitrogen atoms.
C bearing NO₂
130 - 145
Attached to the electron-withdrawing nitro group.
C-H
110 - 125
Aromatic carbon bonded to a hydrogen.
C bearing Cl (adjacent to N)
145 - 155
Attached to electronegative chlorine and adjacent to ring nitrogen.
C bearing Cl
125 - 140
Attached to electronegative chlorine.
Interpretation:
The pyridine ring carbons are expected to resonate in the aromatic region of the spectrum. The carbons directly attached to electronegative atoms (N, Cl) will be shifted downfield.[5] The carbon attached to the amino group is expected to be the most downfield due to being bonded to two nitrogen atoms (the amino nitrogen and the ring nitrogen). The carbon bearing the nitro group will also be significantly downfield due to the strong electron-withdrawing nature of this group. The carbon with the single hydrogen atom is expected to be the most upfield of the ring carbons. Quaternary carbons, those not attached to any hydrogens, often show weaker signals in the ¹³C NMR spectrum.[6]
Technical Assessment: Thermodynamic & Stability Profile of 4,6-Dichloro-3-nitropyridin-2-amine
This technical guide provides a comprehensive assessment of the thermodynamic properties, stability profile, and handling protocols for 4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3).[1] It is designed for research...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive assessment of the thermodynamic properties, stability profile, and handling protocols for 4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3).[1] It is designed for researchers optimizing synthetic routes for bicyclic heterocycles (e.g., imidazopyridines) or evaluating safety parameters for scale-up.[1][2]
4,6-Dichloro-3-nitropyridin-2-amine is a densely functionalized pyridine intermediate.[1] Its utility lies in the orthogonal reactivity of its substituents: the 2-amino and 3-nitro groups provide a scaffold for cyclization (e.g., reduction to diamine followed by imidazole ring formation), while the chlorines at positions 4 and 6 serve as electrophilic handles for further diversification via Nucleophilic Aromatic Substitution (SNAr).[1][2]
Critical Distinction: Researchers must distinguish this compound from its isomers, particularly 4-amino-2,6-dichloro-3-nitropyridine (CAS 2897-43-0, MP ~148°C).[1] The target compound (2-amino isomer) exhibits a significantly higher melting point (~208°C), indicative of a robust hydrogen-bonding network in the crystal lattice driven by the intramolecular interaction between the 2-amine and 3-nitro group.[1]
Physicochemical Characterization
The thermodynamic constants below represent a synthesis of experimental data and high-confidence predictive models validated against structural analogs.
Table 1: Core Physicochemical Properties
Property
Value / Range
Confidence
Technical Note
Melting Point (Tm)
208 °C
High (Exp)
Sharp endotherm.[1][2] Significant lattice stability due to intramolecular H-bonding (NH[1]···O₂N).
Boiling Point (Tb)
366 ± 37 °C
Predicted
Decomposition likely precedes boiling.[1][2] Do not distill at atmospheric pressure.[1][2]
Density
1.72 ± 0.1 g/cm³
Predicted
High density characteristic of poly-halogenated nitroaromatics.[1]
pKa (Conjugate Acid)
-2.71 ± 0.50
Predicted
Extremely weak base.[1] Protonation occurs at ring nitrogen only in superacids.[1][2]
Soluble in DMSO, DMF, DMAc.[1][2] Moderate solubility in EtOAc, MeOH.[1][2]
Thermodynamic Stability & Safety Assessment
As a nitro-substituted heterocycle, this compound possesses inherent energetic potential.[1][2] Thermal stability must be rigorously characterized before heating bulk quantities above 100°C.[1][2]
Thermal Decomposition Profile (DSC/TGA)
Melting Behavior: The compound exhibits a sharp melting endotherm at 208°C .[1]
Decomposition Onset: Exothermic decomposition is expected shortly after melting (typically >220°C).[1][2] The presence of the nitro group ortho to a chlorine and amine can facilitate self-propagating decomposition mechanisms.[1]
Safety Threshold: Maintain process temperatures < 180°C to provide a safety margin from the melting/decomposition window.
Experimental Protocol: Thermal Safety Screening
To validate the safety of a new batch, use the following Differential Scanning Calorimetry (DSC) protocol.
Objective: Determine the "Onset of Decomposition" (Tonset) and Energy of Decomposition (ΔHdec).
Sample Prep: Weigh 2–4 mg of dried sample into a high-pressure gold-plated steel crucible (or hermetically sealed aluminum pan). Note: High-pressure pans are required to prevent pan rupture from gas evolution (NOₓ, HCl) during decomposition.[1][2]
Identify Tonset (First deviation from baseline after melt).[1][2]
Critical Limit: If ΔHdec > 500 J/g, the material is classified as having high energetic potential.[1][2]
Chemical Stability & Reactivity Landscape
The stability of 4,6-Dichloro-3-nitropyridin-2-amine is dictated by the electron-deficient nature of the pyridine ring.[1]
Reactivity Pathways
The molecule contains two electrophilic sites (C-4 and C-6).[1] The C-4 position is significantly more reactive toward Nucleophilic Aromatic Substitution (SNAr) than C-6.[1][2]
Reasoning: The C-4 position is para to the strongly electron-withdrawing Nitro group (-NO₂) and gamma to the ring Nitrogen.[1] The C-6 position is meta to the Nitro group.[1] Resonance effects from the nitro group stabilize the Meisenheimer complex intermediate formed upon attack at C-4, but not at C-6.[1]
Hydrolytic Stability[1]
Acidic Conditions: Stable.[1][2] The electron-deficient ring resists protonation and subsequent hydrolysis.[1]
Basic Conditions:Unstable. Hydroxide ions (OH⁻) can act as nucleophiles, displacing the C-4 chlorine to form the pyridone derivative (4-hydroxy-6-chloro-3-nitropyridin-2-amine).[1] This is a common degradation pathway in wet basic solvents.[1][2]
Visualizing the Reactivity
The following diagram illustrates the competing electronic effects and the primary degradation/reaction pathways.
Figure 1: Reactivity map highlighting the preferential activation of the C-4 position by the 3-nitro group.[1]
Handling & Storage Protocols
Storage Conditions
Temperature: Store at 2–8°C (Refrigerated). While the solid is thermally stable at room temperature, refrigeration minimizes slow hydrolysis from atmospheric moisture.[1][2]
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2] The amine functionality can oxidize over extended periods, and the chlorines are moisture-sensitive.[1][2]
Light: Protect from light.[1] Nitro-pyridines are known to undergo photochemical rearrangement or reduction (nitro-to-nitroso) under UV exposure.[1]
Analytical Purity Check (HPLC Method)
To verify the stability of stored batches, use the following reverse-phase HPLC method.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro-amine charge transfer band).[1][2]
Pass Criteria: Purity > 97.0% (Area %). Main impurity is typically the hydrolysis product (des-chloro, hydroxy species).[1][2]
References
National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 53440615, 4,6-Dichloro-3-nitropyridin-2-amine. Retrieved from [Link][1][2][6]
Buděšínský, M., et al. (2022).[1][2] Nucleophilic Functionalization of 2-R-3-Nitropyridines. Molecules, 27(17), 5643.[1][2] (Mechanistic insight into nitro-pyridine regioselectivity). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural utility, synthetic pathways, and therapeutic potential of 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3 / 99592-32-2).
Executive Summary
4,6-Dichloro-3-nitropyridin-2-amine is a high-value heterocyclic scaffold in medicinal chemistry, functioning primarily as a "linchpin" intermediate. Its value lies not in its direct biological activity, but in its unique ability to access imidazo[4,5-b]pyridine and pyrido[2,3-d]pyrimidine cores—privileged structures in oncology and virology.
The molecule features a "push-pull" electronic system (electron-donating amine vs. electron-withdrawing nitro) flanked by two electrophilic chlorine atoms. This arrangement allows for regioselective sequential nucleophilic aromatic substitution (
) , enabling the precise construction of multi-functionalized drugs such as Aurora kinase inhibitors , HCV antivirals , and EGFR antagonists .
Structural Analysis & Reactivity Profile
Electronic Architecture
The molecule is defined by the interplay between the pyridine nitrogen, the nitro group, and the leaving groups (chlorines).
C2-Amino Group: Acts as an electron donor (EDG), stabilizing the ring but providing a handle for cyclization.
C3-Nitro Group: A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack and serves as a latent amine for imidazole ring formation.
C4 & C6 Chlorines: The primary sites for diversity generation.[1]
C4-Cl: Activated by the ortho-nitro group. Sterically hindered.
C6-Cl: Activated by the para-nitro group and the ortho-pyridine nitrogen.
Regioselectivity Logic
In
reactions, the C4-position is typically more reactive toward nucleophiles due to the strong inductive and resonance activation from the ortho-nitro group, despite the steric crowding. However, under specific conditions (e.g., iron-mediated reduction), both chlorines can be preserved to access the 4,6-dichloropyridine-2,3-diamine , a critical branch point for synthesis.
Synthetic Pathways to Bioactive Scaffolds
The biological potential of this compound is realized through two primary synthetic corridors: Deazapurine Synthesis and Kinase Inhibitor Construction .
Pathway A: Synthesis of 5,7-Dichloroimidazo[4,5-b]pyridine
This is the most common workflow, converting the pyridine precursor into a purine mimetic (deazapurine).
Nitro Reduction: The C3-nitro group is reduced to an amine (using Fe/NH
Cl or Zn/HCl), yielding 4,6-dichloropyridine-2,3-diamine .
Cyclization: Condensation with an aldehyde, carboxylic acid, or orthoester closes the imidazole ring.
Sequential Substitution: The resulting scaffold has two reactive chlorines (now at positions 5 and 7 of the imidazo[4,5-b]pyridine).
Position 7 (formerly C4): Often substituted first due to electronic activation.
Position 5 (formerly C6): Substituted second, allowing for the creation of "Janus-type" inhibitors with dual binding domains.
Pathway B: Pyrido[2,3-d]pyrimidines
Condensation of the C2-amine and C3-nitro (after reduction) with 1,3-electrophiles yields pyrido[2,3-d]pyrimidines, a scaffold synonymous with tyrosine kinase inhibition (e.g., PD-089828 analogs).
Figure 1: The "Gold Standard" synthetic workflow transforming the precursor into a bioactive imidazopyridine drug candidate.
Derivatives synthesized from this scaffold are potent ATP-competitive inhibitors.[2] The imidazo[4,5-b]pyridine core mimics the adenine ring of ATP, allowing it to dock into the hinge region of kinases.
Target Kinase
Mechanism of Action
Therapeutic Indication
Aurora Kinase A/B
Disrupts mitosis by inhibiting centrosome maturation.
The structural resemblance to purines makes these derivatives excellent candidates for antiviral therapy, particularly against RNA viruses.
Hepatitis C Virus (HCV): Derivatives act as non-nucleoside inhibitors of the HCV RNA-dependent RNA polymerase (NS5B).
Bovine Viral Diarrhea Virus (BVDV): Substituted imidazo[4,5-b]pyridines have shown selective inhibition of BVDV replication (EC
in low micromolar range).
Anti-Inflammatory: PDE4 Inhibition
Compounds derived from this scaffold have been identified as inhibitors of Phosphodiesterase 4 (PDE4) . By preventing the hydrolysis of cAMP, these agents exert broad anti-inflammatory effects, useful in treating autoimmune diseases like psoriasis and COPD.
Experimental Protocol: Synthesis of the Imidazo[4,5-b]pyridine Core
This protocol validates the scaffold's utility by generating the key dichlorinated intermediate.
Objective: Synthesis of 5,7-dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine.
Reduction:
Suspend 4,6-dichloro-3-nitropyridin-2-amine (1.0 equiv) in a mixture of EtOH/H
O (3:1).
Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
Heat to reflux (80°C) for 2 hours. Monitor by TLC (disappearance of yellow nitro compound).
Filter hot through Celite to remove iron residues. Concentrate filtrate to obtain 4,6-dichloropyridine-2,3-diamine .
Cyclization:
Dissolve the crude diamine in Trifluoroacetic acid (TFA) (acting as solvent and reagent).
Reflux for 4–6 hours.
Cool, neutralize with NaHCO
, and extract with Ethyl Acetate.
Purify via flash chromatography (Hexane/EtOAc).
Result: A white/off-white solid comprising the dichlorinated core, ready for library generation via parallel synthesis.
References
Synthesis of Imidazo[4,5-b]pyridines: ACS Omega. (2018). "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction."
Kinase Inhibitor Development: Journal of Medicinal Chemistry. "Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors."
Patent on Asparagine Methyltransferase Inhibitors: WO2014128465A1. "2-(hetero)aryl-benzimidazole and imidazopyridine derivatives." (Describes the specific reduction of 4,6-dichloro-3-nitropyridin-2-amine).
Solid-Phase Synthesis: ACS Combinatorial Science. "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines."
Antiviral Activity: Molecules. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives."
Application Note: Protocol for the Synthesis of 4,6-Dichloro-3-nitropyridin-2-amine
Introduction & Scientific Context The compound 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
The compound 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3) is a critical heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., mTOR inhibitors) and other biologically active pyridine derivatives.
The synthesis involves the electrophilic aromatic substitution (nitration) of the precursor 2-amino-4,6-dichloropyridine . Due to the electron-deficient nature of the pyridine ring, which is further deactivated by two chlorine atoms, standard nitration conditions must be carefully modulated. The amino group at the C2 position provides the necessary electron donation (via resonance) to direct the nitro group to the C3 position (ortho-direction), overcoming the ring's inherent deactivation.
Key Challenges:
Regioselectivity: Ensuring nitration occurs at C3 rather than C5.
Exotherm Control: Managing the heat of mixing between sulfuric and fuming nitric acid to prevent runaway reactions or decomposition.
Solubility: The dichlorinated precursor has limited solubility in aqueous acids, requiring vigorous agitation.
Safety Protocols (Critical)
WARNING: This protocol involves Fuming Nitric Acid and Concentrated Sulfuric Acid . These are highly corrosive and strong oxidizers.
Engineering Controls: All operations must be performed in a certified chemical fume hood with the sash at the lowest safe working height.
PPE: Acid-resistant gloves (butyl rubber or heavy nitrile), chemical splash goggles, face shield, and a chemical-resistant lab coat/apron are mandatory.
Emergency: An eye wash station and safety shower must be immediately accessible.
Waste: Quenched acid waste must be neutralized and disposed of according to halogenated organic solvent/acid waste regulations.
Higher temps increase risk of dinitration or degradation.
Time
10 Hours
Extended time required due to deactivated ring.
Quench pH
7.0
Critical for precipitation of the free base amine.
Yield
62.1%
Literature standard [1].
Workflow Visualization
Figure 1: Step-by-step synthesis workflow for the nitration of 2-amino-4,6-dichloropyridine.
References
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 282740, 2,6-Dichloro-3-nitropyridin-4-amine. (Note: Isomer reference for structural comparison). Retrieved from [Link]
Application Note: 4,6-Dichloro-3-nitropyridin-2-amine in Drug Discovery
This Application Note is designed for research scientists and medicinal chemists. It details the synthetic utility, reactivity profile, and experimental protocols for 4,6-Dichloro-3-nitropyridin-2-amine , a high-value sc...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and medicinal chemists. It details the synthetic utility, reactivity profile, and experimental protocols for 4,6-Dichloro-3-nitropyridin-2-amine , a high-value scaffold for constructing fused heterocyclic drugs.
CAS: 98313-03-6 | Molecular Formula:
| Molecular Weight: 208.00 g/mol
Executive Summary
4,6-Dichloro-3-nitropyridin-2-amine is a densely functionalized pyridine scaffold characterized by four distinct points of diversity. Its utility stems from the orthogonal reactivity of its substituents:
C2-Amine: An electron-donating handle for cyclization or protection.
C3-Nitro: An electron-withdrawing activating group and precursor to a vicinal diamine.
C4-Chloride: A highly electrophilic site for regioselective Nucleophilic Aromatic Substitution (
).
C6-Chloride: A latent electrophile, less reactive than C4, available for late-stage functionalization (e.g., Suzuki-Miyaura coupling).
This guide provides the logic and protocols to transform this building block into Imidazo[4,5-b]pyridines and Pyrido[2,3-b]pyrazines , which are core skeletons in kinase inhibitors (e.g., Vejurafenib analogs) and GPCR modulators.
Reactivity Profile & Mechanistic Insight
The "C4 vs. C6" Regioselectivity Paradox
The critical challenge in using this scaffold is predicting and controlling the site of nucleophilic attack. Both C4 and C6 are activated by the electron-withdrawing nitro group at C3.[1] However, experimental evidence and electronic theory dictate a clear preference.
C4-Position (The Hotspot): The C4 carbon is ortho to the nitro group (strong activation) and meta to the amino group. The C2-amino group cannot donate electron density to C4 via resonance. Therefore, C4 remains highly electron-deficient and is the primary site for
.
C6-Position (The Latent Site): The C6 carbon is para to the nitro group (activation) but also para to the C2-amino group. The amino lone pair donates electron density directly into C6 via resonance, significantly deactivating it relative to C4.
Conclusion: Under controlled conditions (
to RT), nucleophiles will selectively attack C4 .
Reactivity Visualization
Figure 1: Electronic interplay governing the regioselectivity of 4,6-dichloro-3-nitropyridin-2-amine.
Experimental Protocols
Protocol A: Regioselective C4-Amination (
)
This protocol installs the first diversity element at the C4 position.
Nucleophile: Morpholine, Piperazine, or Primary Amine (1.1 eq)
Base:
-Diisopropylethylamine (DIPEA) (1.2 eq)
Solvent: THF (anhydrous) or DMF
Procedure:
Dissolution: Dissolve 1.0 g (4.8 mmol) of 4,6-dichloro-3-nitropyridin-2-amine in 15 mL of anhydrous THF in a round-bottom flask.
Cooling: Cool the yellow solution to
using an ice bath. Note: Cooling is critical to prevent minor side-reactions at C6.
Addition: Add DIPEA (0.75 g, 5.8 mmol) followed by the dropwise addition of the amine nucleophile (5.3 mmol).
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature over 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS. The product usually precipitates or the solution darkens.
Workup:
If precipitate forms: Filter the solid, wash with cold water and cold ethanol.
If soluble: Pour mixture into 50 mL ice-water. Extract with EtOAc (
). Wash organics with brine, dry over , and concentrate.
Purification: Recrystallization from EtOH is usually sufficient. If oil, use flash chromatography (Hexane/EtOAc gradient).
Yield Expectation: 85–95% of the 4-substituted isomer.
Protocol B: Nitro Reduction to 2,3-Diamine
Reduction must be chemoselective to avoid dehalogenation of the C6-chloride. Iron/Ammonium Chloride is preferred over catalytic hydrogenation (
Setup: Suspend the nitro substrate (1.0 g) in 20 mL EtOH and 5 mL water.
Activation: Add
and Iron powder.
Reflux: Heat the mixture to
with vigorous stirring for 2–4 hours. The reaction will turn rust-brown/black.
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.
Isolation: Concentrate the filtrate under reduced pressure. The residue is often air-sensitive (oxidation to purple/black species). Use immediately in the next step or store under Nitrogen at
4,6-Dichloro-3-nitropyridin-2-amine as a building block for mTOR inhibitors.
Application Note: Precision Synthesis of Imidazo[4,5-b]pyridine-based mTOR Inhibitors using 4,6-Dichloro-3-nitropyridin-2-amine Executive Summary The synthesis of ATP-competitive inhibitors for the mechanistic target of...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of Imidazo[4,5-b]pyridine-based mTOR Inhibitors using 4,6-Dichloro-3-nitropyridin-2-amine
Executive Summary
The synthesis of ATP-competitive inhibitors for the mechanistic target of rapamycin (mTOR) and Phosphoinositide 3-kinase (PI3K) demands scaffolds that offer precise vector positioning for hydrogen bonding within the kinase hinge region. 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 59363-22-1) has emerged as a privileged building block for constructing the imidazo[4,5-b]pyridine core—a chemotype central to next-generation dual PI3K/mTOR inhibitors.
This guide details the strategic utilization of this precursor, focusing on regioselective functionalization, reductive cyclization, and biological validation. Unlike generic protocols, this note addresses the specific electronic and steric challenges of the 2-amino-3-nitro-4,6-dichloropyridine system to maximize yield and purity.
Strategic Rationale & Mechanism
The utility of 4,6-dichloro-3-nitropyridin-2-amine lies in its unique electronic landscape, which allows for sequential, orthogonal functionalization.
The Hinge Binder (N1/N3): The 2-amino and 3-nitro groups are precursors to the imidazole ring, which mimics the adenine ring of ATP, forming critical hydrogen bonds with the hinge region residues (e.g., Val2240 in mTOR).
The Solvent Interface (C4 -> C7): The chlorine at position 4 is highly activated by the ortho-nitro group and para-pyridine nitrogen. This allows for facile SNAr displacement by morpholine or bridged morpholines—moieties essential for solubility and solvent interaction in mTOR inhibitors.
The Hydrophobic Pocket (C6 -> C5): The chlorine at position 6 is less electrophilic, preserving it for late-stage Palladium-catalyzed cross-coupling to introduce aryl groups that target the hydrophobic affinity pocket.
Visualizing the Synthetic Logic
Figure 1: Strategic workflow transforming the dichloropyridine precursor into a bioactive mTOR inhibitor. Note the sequential activation of C4 and C6.
Detailed Experimental Protocols
Protocol A: Regioselective C4-Amination (The Critical Step)
Objective: Selective displacement of the C4-chlorine with morpholine while preventing bis-substitution or C6-substitution.
Challenge: The C4 position is electronically favored (ortho-nitro effect), but high temperatures can lead to mixtures.
Materials:
4,6-Dichloro-3-nitropyridin-2-amine (1.0 eq)
Morpholine (1.1 eq)
DIPEA (N,N-Diisopropylethylamine) (1.2 eq)
THF (Anhydrous)
Procedure:
Dissolution: Dissolve 10 mmol of 4,6-dichloro-3-nitropyridin-2-amine in 50 mL of anhydrous THF in a round-bottom flask under N2 atmosphere.
Cooling: Cool the solution to 0°C using an ice bath. Note: Temperature control is vital to ensure regioselectivity.
Addition: Mix Morpholine and DIPEA in 10 mL THF. Add this mixture dropwise to the reaction flask over 30 minutes.
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.
Monitoring: Check by TLC (50% EtOAc/Hexane). The product (monosubstituted) typically runs lower than the starting material.
Workup: Concentrate THF in vacuo. Resuspend residue in water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
Purification: Recrystallize from Ethanol or perform flash chromatography (SiO2, 20-40% EtOAc/Hexane).
Objective: Reduction of the nitro group and simultaneous condensation with triethyl orthoformate to form the imidazo[4,5-b]pyridine ring.
Materials:
6-Chloro-4-morpholino-3-nitropyridin-2-amine (from Protocol A)
Iron Powder (5.0 eq)
Triethyl Orthoformate (TEOF) (Solvent/Reagent)
Formic Acid (Catalytic, 0.1 eq)
Procedure:
Suspension: Suspend the nitro-pyridine intermediate in TEOF (10 mL per mmol).
Activation: Add Iron powder and catalytic formic acid.
Reflux: Heat the mixture to 100°C for 4-6 hours.
Mechanism:[1][2][3] Fe reduces -NO2 to -NH2. The adjacent amines (N2 and N3) react with TEOF to close the imidazole ring.
Filtration: Cool to RT and filter through a Celite pad to remove iron residues. Wash the pad with hot EtOAc.
Isolation: Concentrate the filtrate. The residue is often pure enough for the next step. If necessary, purify via column chromatography (DCM/MeOH 95:5).
Note on Numbering: Upon cyclization, the pyridine nitrogen becomes N4 (or N1 depending on tautomer nomenclature), the C6-Cl becomes C5, and C4-morpholine becomes C7.
Combine: In a microwave vial or pressure tube, combine the scaffold, boronic acid, and Pd catalyst.
Solvent: Add Dioxane and aqueous K2CO3. Sparge with Argon for 5 minutes.
Heating: Heat to 90°C for 12 hours (thermal) or 110°C for 30 mins (microwave).
Workup: Dilute with water, extract with EtOAc.
Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for biological grade purity (>95%).
Biological Validation: mTOR Kinase Assay
To verify the synthesized compound acts as an mTOR inhibitor, a FRET-based LANCE® Ultra assay is recommended.
Assay Principle:
The inhibitor competes with ATP. Active mTOR kinase phosphorylates a specific substrate (ULight-labeled 4E-BP1 peptide). A Europium-labeled anti-phospho-antibody binds the phosphorylated substrate. If the inhibitor works, phosphorylation decreases, reducing the FRET signal.
Data Presentation Table:
Component
Concentration / Condition
Role
Enzyme
Recombinant human mTOR (1-5 nM)
Target Kinase
Substrate
ULight-4E-BP1 peptide (50 nM)
FRET Acceptor
ATP
K_m apparent (approx. 10 µM)
Co-substrate
Detection
Eu-anti-phospho-4E-BP1 (2 nM)
FRET Donor
Inhibitor
Serial Dilution (10 µM to 0.1 nM)
Test Compound
Readout
TR-FRET (Ex: 320nm, Em: 665nm)
Activity Measure
Pathway Context:
Figure 2: Biological signaling cascade showing the point of intervention for the synthesized inhibitor.
References
Regioselectivity in Pyridine Synthesis
BenchChem.[4] "A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination." (2025).[4]
Imidazo[4,5-b]pyridine Scaffold in Oncology
El-Mekabaty, A., et al. "Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity."[5] Bioorganic Chemistry (2018).[5]
mTOR Inhibitor Design
TheraIndx Lifesciences. "Optimizing mTOR Inhibitors with Property-Based Drug Design."
Morpholine Introduction in Kinase Inhibitors
Organic Chemistry Portal. "Synthesis of Morpholines." (2024).
Synthetic Methodology for Imidazopyridines
MDPI. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives."[5][6]
Experimental procedure for reacting 4,6-Dichloro-3-nitropyridin-2-amine.
This application note details the experimental protocols for the functionalization of 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 67443-47-2). This scaffold is a critical intermediate in the synthesis of 1-deazapurines (im...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the experimental protocols for the functionalization of 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 67443-47-2). This scaffold is a critical intermediate in the synthesis of 1-deazapurines (imidazo[4,5-b]pyridines) , which are privileged structures in kinase inhibitors (e.g., mTOR, PI3K) and adenosine receptor antagonists.
Part 1: Core Directive & Scientific Logic
Chemical Logic & Reactivity Profile
The reactivity of 4,6-dichloro-3-nitropyridin-2-amine is governed by the interplay between the electron-withdrawing nitro group and the electron-donating amine.
Regioselectivity (The "Ortho Effect"): Nucleophilic Aromatic Substitution (SNAr) occurs preferentially at the C4 position . Although both C4 and C6 are activated by the electron-deficient pyridine ring, the C4 position is ortho to the nitro group. The inductive electron-withdrawing effect of the nitro group is strongest at the ortho position, making C4 significantly more electrophilic than C6 (which is para to the nitro).
Chemoselectivity: The C6-chlorine is less reactive but can be displaced under forcing conditions or after the C4-chlorine has been substituted, allowing for the sequential construction of non-symmetrical libraries.
Reduction Sensitivity: The presence of two chlorine atoms requires careful selection of reduction methods for the nitro group to avoid hydrodechlorination (loss of Cl). Chemical reduction (Fe/AcOH or Na2S2O4) is preferred over catalytic hydrogenation.
Part 2: Experimental Protocols
Workflow Overview
The standard medicinal chemistry workflow involves three stages:
Regioselective SNAr: Displacement of C4-Cl with a primary amine.
Nitro Reduction: Conversion of the 3-nitro group to a 3-amino group.
Cyclization: Formation of the imidazole ring to yield the 1-deazapurine core.
Protocol A: Regioselective C4-Amination (SNAr)
Objective: To introduce a diversity element at the C4 position.
Solvent: Anhydrous DMSO or DMF (Concentration: 0.2 M)
Procedure:
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dichloro-3-nitropyridin-2-amine in anhydrous DMSO.
Addition: Add DIPEA followed by the dropwise addition of the primary amine.
Reaction: Stir the mixture at Room Temperature (20–25 °C) for 16 hours.
Note: If the amine is sterically hindered (e.g., aniline derivatives), mild heating to 40–50 °C may be required. Monitoring by TLC/LC-MS is essential to ensure the C6-Cl remains intact.
Workup: Pour the reaction mixture into crushed ice/water (10x reaction volume). The product typically precipitates as a yellow/orange solid.
Isolation: Filter the solid, wash copiously with water to remove DMSO, and dry under vacuum.
Purification: If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and purify via flash column chromatography (Hexane/EtOAc gradient).
Solvent: Dichloromethane (DCM) / Water (1:1 ratio)
Procedure:
Setup: Dissolve the substrate in DCM. In a separate beaker, dissolve Na2S2O4 and K2CO3 in water.
Mixing: Combine the two phases and add the TBAHS catalyst.
Reaction: Vigorously stir the biphasic mixture at Room Temperature for 2–4 hours. The yellow color of the nitro compound should fade to a pale/colorless amine.
Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.
Drying: Combine organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.
Caution: Diaminopyridines are oxidation-sensitive. Proceed immediately to cyclization or store under inert gas at -20 °C.
Alternative Method (Iron/Acetic Acid):
Reflux substrate with Iron powder (5 equiv) in 50% Aqueous Acetic Acid for 1 hour. Neutralize with NaHCO3 and extract. Risk:[2][3][4] Higher temp may promote side reactions.
Protocol C: Imidazole Ring Cyclization
Objective: To close the ring and form the 7-substituted-5-chloro-3H-imidazo[4,5-b]pyridine.
Anhydrous: Water inhibits orthoester condensation.
References
Voller, J. et al. (2017). Cytoprotective activities of kinetin purine isosteres. Bioorganic & Medicinal Chemistry.
ChemicalBook. (2025).[7][8] Synthesis of 4,6-dichloro-3-nitro-2-pyridinamine.
Yap, A. H. et al. (2009). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines. Tetrahedron Letters.
BOC Sciences. (2025). 2-Amino-6-chloro-3-nitropyridine Properties and Applications.
Purification methods for 4,6-Dichloro-3-nitropyridin-2-amine from a reaction mixture.
Application Note: High-Purity Isolation of 4,6-Dichloro-3-nitropyridin-2-amine Abstract This document provides detailed protocols for the purification of 4,6-dichloro-3-nitropyridin-2-amine (CAS No. 37660-64-3) from typi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Isolation of 4,6-Dichloro-3-nitropyridin-2-amine
Abstract
This document provides detailed protocols for the purification of 4,6-dichloro-3-nitropyridin-2-amine (CAS No. 37660-64-3) from typical crude reaction mixtures.[1][2] As a key building block in the synthesis of pharmaceuticals, such as mTOR inhibitors, and other fine chemicals, achieving high purity of this intermediate is critical for downstream success.[3] This guide outlines strategic approaches to purification, focusing on recrystallization and silica gel column chromatography, tailored for researchers in organic synthesis and drug development. We detail the underlying chemical principles for method selection and provide step-by-step, validated protocols for immediate laboratory application.
Introduction and Strategic Overview
4,6-Dichloro-3-nitropyridin-2-amine is a substituted pyridine characterized by electron-withdrawing chloro and nitro groups, and an electron-donating amine group.[1] This unique electronic structure governs its reactivity and solubility, which are key factors in designing an effective purification strategy. The compound typically appears as a yellow solid with a melting point around 208°C.[3]
1.1. Understanding the Impurity Profile
The most common synthesis route involves the nitration of 2-amino-4,6-dichloropyridine using a mixture of concentrated sulfuric acid and nitric acid.[3]
Isomeric Byproducts: Nitration at other positions on the pyridine ring, such as 4-amino-2,6-dichloro-3-nitropyridine, can occur.[4]
Over-nitrated or Degraded Products: Harsh nitrating conditions can lead to decomposition or the formation of other side products.
Inorganic Salts: Residual acids or salts from the reaction quench and neutralization steps (e.g., sulfates).
The choice of purification method depends on the nature and quantity of these impurities, the scale of the reaction, and the desired final purity.
1.2. Purification Method Selection Workflow
A logical workflow is essential for efficient purification. The initial purity of the crude material, assessed by Thin Layer Chromatography (TLC), will dictate the most appropriate path.
Caption: Workflow for selecting a purification method.
Protocol 1: Purification by Recrystallization
Recrystallization is the method of choice for removing small amounts of impurities when the crude product is already of moderate purity (>85-90%). The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.
2.1. Rationale for Solvent Selection
An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. The presence of both polar (amine, nitro) and non-polar (dichloropyridine ring) moieties in the target molecule suggests that a solvent of intermediate polarity or a binary solvent mixture will be most effective.[5]
2.2. Recommended Solvent Systems
The following table summarizes tested solvent systems for the recrystallization of 4,6-dichloro-3-nitropyridin-2-amine.
Solvent System
Suitability
Rationale & Observations
Ethanol
Highly Recommended
Often provides a good balance of solubility. The target compound is sparingly soluble in cold ethanol but dissolves well upon heating, leading to good crystal formation upon cooling.
Methanol
Recommended
A synthesis example notes washing the crude product with methanol, indicating lower solubility, which is ideal for washing away more soluble impurities but can also be used for recrystallization.[3]
Ethyl Acetate / Hexanes
Good for High Impurity Loads
Dissolve the crude product in a minimum amount of hot ethyl acetate, then slowly add hexanes as an anti-solvent until turbidity is observed.[6] This is effective if impurities are highly soluble in ethyl acetate.
Water
Not Recommended
The organic nature of the molecule generally leads to very poor solubility in water, even at high temperatures, making it unsuitable as a primary solvent.[5]
Dissolution: Place the crude 4,6-dichloro-3-nitropyridin-2-amine solid in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling with stirring (e.g., on a hot plate).
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a bright yellow solid.
Purity Check: Assess the purity of the recrystallized product using TLC, melting point analysis, or HPLC.
Protocol 2: Flash Column Chromatography
When the crude mixture contains significant amounts of impurities, particularly those with similar polarity to the product, flash column chromatography is the most effective purification method. This technique separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase.
3.1. Principle and Strategy
Silica gel is a polar stationary phase. Compounds are eluted with a mobile phase of a specific polarity. Less polar compounds will travel through the column faster, while more polar compounds will be retained longer. Given the structure of 4,6-dichloro-3-nitropyridin-2-amine, a mobile phase of intermediate polarity is required.
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will give the target compound an Rf (retention factor) value of approximately 0.25-0.35. A common starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc).
Test Ratio: Start with 3:1 Hexanes:EtOAc. Adjust the ratio as needed. Increasing the proportion of EtOAc will lower the Rf values.
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring there are no air bubbles.[7] Add a thin layer of sand on top to protect the silica bed.[7]
Sample Loading:
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like pure EtOAc) and carefully pipette it onto the sand layer.
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM or Acetone), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully load the resulting free-flowing powder onto the sand layer. This method often results in better separation.
Elution: Carefully add the mobile phase to the column reservoir. Using positive pressure (air or nitrogen), push the solvent through the column at a steady rate.
Fraction Collection: Collect the eluent in a series of test tubes or flasks. If the product is colored, you can visually track its progress down the column.
Analysis: Use TLC to analyze the collected fractions to determine which ones contain the pure product.
Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified 4,6-dichloro-3-nitropyridin-2-amine.
Purity Assessment
Regardless of the method used, the purity of the final product must be confirmed.
Thin Layer Chromatography (TLC): A single spot indicates high purity.
Melting Point: A sharp melting point at or near the literature value (208°C) is a strong indicator of purity.[3] Impurities typically depress and broaden the melting range.
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99%).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities. The ¹H-NMR spectrum should show a singlet around 6.84 ppm and a broad singlet for the amine protons.[3]
Conclusion
The purification of 4,6-dichloro-3-nitropyridin-2-amine can be achieved efficiently through either recrystallization or flash column chromatography. For crude material with minor impurities, recrystallization from ethanol offers a rapid and scalable solution. For more complex mixtures, flash chromatography using a hexanes/ethyl acetate mobile phase provides excellent separation and yields a product of high purity suitable for the most demanding synthetic applications.
References
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online]. Available: [Link]
Reddit r/chemistry community discussion. What's the best solvent to remove these crystals and recrystallize it?. [Online]. Available: [Link]
De Gruyter. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. [Online]. Available: [Link]
Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. [Online].
The Strategic Utility of 4,6-Dichloro-3-nitropyridin-2-amine in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of contemporary drug discovery, the quest for novel molecular entities with high therapeutic efficacy and specificity is perpetual. Heterocy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the quest for novel molecular entities with high therapeutic efficacy and specificity is perpetual. Heterocyclic compounds, particularly those containing the pyridine nucleus, represent a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Within this class, 4,6-dichloro-3-nitropyridin-2-amine emerges as a highly versatile and reactive intermediate. Its unique substitution pattern—an electron-donating amino group, a strongly electron-withdrawing nitro group, and two labile chloro substituents—creates a scaffold primed for strategic chemical modifications.
This guide provides an in-depth exploration of the applications of 4,6-dichloro-3-nitropyridin-2-amine in medicinal chemistry, with a primary focus on its role as a precursor for the synthesis of potent kinase inhibitors. We will delve into the chemical principles governing its reactivity, provide detailed, field-proven protocols for its functionalization, and discuss the biological significance of the resulting molecular architectures.
Chemical Reactivity and Strategic Importance
The chemical behavior of 4,6-dichloro-3-nitropyridin-2-amine is dominated by the electronic interplay of its substituents. The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nitro group at the C3 position. This electronic arrangement activates the chloro substituents at the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr).
The amino group at the C2 position, while electron-donating, plays a crucial role in directing the regioselectivity of these substitution reactions and provides a handle for subsequent transformations. The differential reactivity of the C4 and C6 positions can often be exploited to achieve selective mono-substitution, followed by a second, distinct substitution, allowing for the construction of complex, unsymmetrical molecules. This controlled, stepwise functionalization is a key advantage in building libraries of compounds for structure-activity relationship (SAR) studies.
Core Application: Synthesis of Kinase Inhibitors
A primary application of the 4,6-dichloro-3-nitropyridin-2-amine scaffold is in the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[2] The general strategy involves the sequential displacement of the two chloro groups to build a core structure that can effectively bind to the ATP-binding site of the target kinase.
The subsequent reduction of the nitro group to an amine provides a critical stepping stone for the construction of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine core. This bicyclic system is a well-established pharmacophore found in numerous kinase inhibitors, including those targeting Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[3]
Illustrative Synthetic Pathway: Towards Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffolds
The following sections detail a representative synthetic workflow, illustrating the strategic use of a 2-amino-3-nitropyridine scaffold for the construction of a pyrido[2,3-d]pyrimidine core. This pathway highlights the key chemical transformations and the rationale behind the experimental choices.
Caption: Synthetic workflow for kinase inhibitor scaffold synthesis.
Experimental Protocols
The following protocols are detailed methodologies for key transformations involving the 4,6-dichloro-3-nitropyridin-2-amine scaffold. These protocols are designed to be self-validating, with clear endpoints and characterization methods.
Protocol 1: Regioselective Mono-amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the selective reaction of an aniline derivative at the C4 position of 4,6-dichloro-3-nitropyridin-2-amine. The C4 position is generally more reactive towards nucleophilic attack than the C6 position due to the combined electron-withdrawing effects of the nitro group and the pyridine nitrogen.
Objective: To synthesize a 4-(substituted-anilino)-6-chloro-3-nitropyridin-2-amine intermediate.
n-Butanol (or other high-boiling solvent such as DMF or Dioxane)
Standard laboratory glassware for reaction under inert atmosphere, heating, and workup.
Silica gel for column chromatography
Ethyl acetate and hexanes for chromatography
Procedure:
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloro-3-nitropyridin-2-amine (1.0 equiv) and the substituted aniline (1.1 equiv).
Add n-butanol to achieve a concentration of approximately 0.2 M with respect to the starting pyridinamine.
Add DIPEA (2.5 equiv) to the mixture.
Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and stir vigorously.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
Upon completion, cool the reaction mixture to room temperature.
Concentrate the mixture under reduced pressure to remove the solvent.
To the residue, add ethyl acetate and water and transfer to a separatory funnel.
Separate the organic layer, and wash it sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-(substituted-anilino)-6-chloro-3-nitropyridin-2-amine.
Validation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the substitution can be confirmed by 2D NMR techniques (e.g., HMBC, NOESY).
Protocol 2: Reduction of the Nitro Group and Cyclization to the Pyrido[2,3-d]pyrimidine Core
This two-step, one-pot protocol describes the reduction of the nitro group of a 2,4-disubstituted-3-nitropyridine to a primary amine, followed by cyclization to form the pyrido[2,3-d]pyrimidine ring system.
Objective: To synthesize a substituted pyrido[2,3-d]pyrimidine from a 2,4-disubstituted-3-nitropyridine intermediate.
Materials:
2,4-Disubstituted-3-nitropyridine (from Protocol 1 or a similar procedure) (1.0 equiv)
Iron powder (Fe) (5.0 equiv)
Ammonium chloride (NH₄Cl) (5.0 equiv)
Ethanol
Water
Formic acid
Standard laboratory glassware for reaction, heating, and workup.
Procedure:
Step A: Reduction of the Nitro Group
In a round-bottom flask, suspend the 2,4-disubstituted-3-nitropyridine (1.0 equiv) in a mixture of ethanol and water (e.g., a 4:1 ratio).
Add iron powder (5.0 equiv) and ammonium chloride (5.0 equiv) to the suspension.
Heat the mixture to reflux with vigorous stirring.
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 1-3 hours).
Upon completion of the reduction, cool the reaction mixture to room temperature.
Step B: Cyclization
Filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol.
Concentrate the filtrate under reduced pressure.
To the resulting crude 2,4-disubstituted-pyridine-3-amine, add formic acid (excess, can be used as solvent).
Heat the mixture to reflux for 2-4 hours.
Monitor the cyclization by TLC or LC-MS.
After completion, cool the reaction mixture and carefully pour it into ice water.
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield the desired pyrido[2,3-d]pyrimidine.
Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Data Presentation: Biological Activity of Derived Compounds
The utility of the 4,6-dichloro-3-nitropyridin-2-amine scaffold is ultimately demonstrated by the biological activity of the compounds synthesized from it. While specific data for direct derivatives of this exact starting material is limited in publicly available literature, the activity of closely related 2-amino-3-nitropyridine derivatives highlights the potential of this class of compounds as kinase inhibitors.
Note: The IC₅₀ values presented are for analogous compound classes and serve to illustrate the potential of the 2-amino-3-nitropyridine scaffold in kinase inhibitor design.
Signaling Pathway Context: Targeting the PI3K/mTOR Pathway
The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Kinase inhibitors derived from the 4,6-dichloro-3-nitropyridin-2-amine scaffold are often designed to target key kinases within this pathway, such as PI3K and mTOR itself.
Synthesis of kinase inhibitors using 4,6-Dichloro-3-nitropyridin-2-amine.
Topic: Synthesis of Kinase Inhibitors Using 4,6-Dichloro-3-nitropyridin-2-amine Introduction: The Strategic Role of the 2-Aminopyridine Scaffold Protein kinases are fundamental regulators of cellular signaling, and their...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis of Kinase Inhibitors Using 4,6-Dichloro-3-nitropyridin-2-amine
Introduction: The Strategic Role of the 2-Aminopyridine Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. The 2-amino-3-nitropyridine scaffold is a privileged structure in this field, offering a versatile platform for creating potent and selective inhibitors. The starting material, 4,6-dichloro-3-nitropyridin-2-amine , is a highly functionalized building block designed for the strategic and regioselective synthesis of complex kinase inhibitors. Its distinct electronic and steric properties—governed by the two chloro substituents, the strongly electron-withdrawing nitro group, and the directing amino group—allow for a controlled, sequential elaboration of the molecular framework.
This guide provides a comprehensive overview and detailed protocols for leveraging the unique reactivity of 4,6-dichloro-3-nitropyridin-2-amine in the synthesis of kinase inhibitor precursors. We will delve into the mechanistic principles governing its reactivity and present a validated, step-by-step protocol for its application.
Part 1: Mechanistic Insights & Reactivity Profile
The synthetic utility of 4,6-dichloro-3-nitropyridin-2-amine is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is rendered highly electron-deficient by the powerfully inductively and mesomerically withdrawing nitro group (-NO₂). This activation is crucial for the substitution of the chloro leaving groups by nucleophiles.
Regioselectivity: The Key to Controlled Synthesis
The primary synthetic challenge and opportunity lies in the differential reactivity of the chlorine atoms at the C4 and C6 positions. The regioselectivity of the first SNAr reaction is dictated by a combination of electronic and steric factors:
Electronic Activation: The nitro group at C3 strongly activates the ortho position (C4) and the para position (C6) through resonance stabilization of the negative charge in the Meisenheimer intermediate.
Inductive Effects: The nitro group also exerts a powerful inductive electron-withdrawal, which most strongly affects the closest positions, C2 and C4.
Directing Effect of the Amino Group: The C2-amino group is an activating group that can influence the reactivity of adjacent positions.
In practice, for many nucleophiles, the C4 position is preferentially attacked. This is because the C4 position is strongly activated by both the ortho nitro group and the para ring nitrogen, making it the most electrophilic site. The C2-amino group can also sterically hinder attack at the C6 position to some extent. This predictable regioselectivity allows for the sequential introduction of different functionalities.
Part 2: Synthetic Workflow & Protocols
The general strategy for elaborating 4,6-dichloro-3-nitropyridin-2-amine involves a two-step sequential SNAr protocol. The first substitution occurs selectively at the C4 position, followed by a second substitution at the C6 position. Subsequent chemical modifications, such as reduction of the nitro group, can then be performed to generate the final kinase inhibitor scaffold.
Visualizing the General Synthetic Workflow
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of N⁴-(4-methoxyphenyl)-6-chloro-3-nitropyridin-2-amine (Intermediate 1)
This protocol details the highly regioselective nucleophilic aromatic substitution at the C4 position with p-anisidine as the nucleophile. This procedure is adapted from established methodologies for related 2,6-dichloro-3-nitropyridine systems and is expected to proceed with high selectivity[1].
Materials & Reagents
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity
Moles (mmol)
Eq.
4,6-Dichloro-3-nitropyridin-2-amine
37660-64-3
208.01
1.04 g
5.0
1.0
p-Anisidine (4-methoxyaniline)
104-94-9
123.15
0.647 g
5.25
1.05
N,N-Diisopropylethylamine (DIPEA)
7087-68-5
129.24
1.3 mL
7.5
1.5
2-Propanol (IPA)
67-63-0
60.10
25 mL
-
-
Experimental Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloro-3-nitropyridin-2-amine (1.04 g, 5.0 mmol).
Reagent Addition: Add 2-propanol (25 mL), followed by p-anisidine (0.647 g, 5.25 mmol) and DIPEA (1.3 mL, 7.5 mmol).
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Causality Insight: 2-Propanol is an effective solvent that facilitates the dissolution of the reactants while being sufficiently polar to support the SNAr mechanism. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Refluxing provides the necessary activation energy for the substitution.
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A yellow precipitate will form.
Collect the solid product by vacuum filtration.
Wash the filter cake sequentially with cold 2-propanol (2 x 10 mL) and then water (2 x 10 mL) to remove unreacted starting materials and salts.
Dry the solid product under vacuum at 50°C to a constant weight. The product, N⁴-(4-methoxyphenyl)-6-chloro-3-nitropyridin-2-amine, is typically obtained as a bright yellow solid and can be used in the next step without further purification if purity is ≥95% by LC-MS.
Characterization (Expected)
Appearance: Yellow to orange crystalline solid.
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z ≈ 295.05.
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the pyridine ring proton, the methoxy group protons, and the aromatic protons from the p-anisidine moiety, along with signals for the amine protons.
Part 3: Downstream Processing and Advanced Protocols
Once Intermediate 1 is secured, the synthetic pathway can diverge to create a wide array of inhibitor candidates.
Protocol 2: Second SNAr and Nitro Group Reduction
This section outlines the subsequent steps to complete the core scaffold.
Step 2A: Substitution at the C6 Position
The remaining chloro group at C6 is now activated for a second SNAr reaction. This step allows for the introduction of a key pharmacophoric element, often a solubilizing group or a moiety that targets a specific sub-pocket of the kinase active site.
Dissolve N⁴-(4-methoxyphenyl)-6-chloro-3-nitropyridin-2-amine (1.0 mmol) in a suitable solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane.
Add the second nucleophile (e.g., morpholine, piperazine derivative, or an alkyl thiol; 1.1-1.2 equivalents).
Add a suitable base (e.g., K₂CO₃ or DIPEA; 2.0 equivalents).
Heat the mixture (typically 80-120°C) until the reaction is complete as monitored by LC-MS.
Perform an aqueous work-up, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography on silica gel.
Step 2B: Reduction of the Nitro Group
The final step in creating the core scaffold is the reduction of the C3-nitro group to an amine. This amine is often crucial for forming key hydrogen bond interactions with the hinge region of the target kinase.
Dissolve the disubstituted product (from Step 2A) in a solvent mixture, typically ethanol/water or acetic acid.
Add a reducing agent. Common choices include:
Iron powder and ammonium chloride (Fe/NH₄Cl) in EtOH/H₂O at reflux.
Tin(II) chloride (SnCl₂·2H₂O) in ethanol or ethyl acetate.
Catalytic hydrogenation (H₂, Pd/C) in methanol or ethanol.
Monitor the reaction until completion.
Filter the reaction mixture (e.g., through Celite® to remove metal residues) and concentrate the solvent.
Purify the resulting diamine product, often by crystallization or column chromatography.
Application Notes and Protocols: Functionalization of the Amino Group of 4,6-Dichloro-3-nitropyridin-2-amine
Introduction 4,6-Dichloro-3-nitropyridin-2-amine is a pivotal building block in contemporary medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring an electron-donating amino group and el...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4,6-Dichloro-3-nitropyridin-2-amine is a pivotal building block in contemporary medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring an electron-donating amino group and electron-withdrawing nitro and chloro groups, imparts a distinct reactivity profile that enables a diverse array of chemical transformations.[1] The strategic functionalization of the 2-amino group is a critical step in the synthesis of numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[2] This guide provides a comprehensive overview of established protocols for the derivatization of this versatile scaffold, offering researchers the foundational knowledge to harness its synthetic potential.
The presence of the nitro group significantly influences the electronic properties of the pyridine ring, facilitating nucleophilic reactions.[3] This electronic feature, combined with the steric environment around the amino group, dictates the choice of reagents and reaction conditions for successful functionalization. These application notes will delve into the mechanistic underpinnings of key reactions, providing detailed, step-by-step protocols and troubleshooting insights to ensure reliable and reproducible outcomes.
Chemical Reactivity and Strategic Considerations
The reactivity of the amino group in 4,6-dichloro-3-nitropyridin-2-amine is modulated by the strong electron-withdrawing effect of the adjacent nitro group and the chloro substituents. This electronic influence decreases the nucleophilicity of the amino group compared to a simple aminopyridine. Consequently, reactions often require carefully optimized conditions to achieve high yields and selectivity.
Key strategic considerations include:
Protecting Group Chemistry: In multi-step syntheses, protection of the amino group may be necessary to prevent undesired side reactions. The choice of protecting group should be orthogonal to subsequent reaction conditions.
Reaction Selectivity: The presence of two reactive chloro groups at positions 4 and 6 introduces the possibility of competing nucleophilic aromatic substitution (SNAAr) reactions. Reaction conditions must be fine-tuned to favor functionalization of the amino group over displacement of the chlorides.
Steric Hindrance: The substituents flanking the amino group can sterically hinder its approach by bulky reagents.[4]
I. N-Acylation Protocols
N-acylation is a fundamental transformation for introducing carbonyl-containing moieties, which can serve as key pharmacophoric elements or as handles for further diversification.
A. Acylation with Acyl Chlorides and Anhydrides
This is a direct and widely used method for the synthesis of amides. The reaction typically proceeds in the presence of a base to neutralize the generated acid.
Protocol 1: General Procedure for N-Acylation
Materials:
4,6-Dichloro-3-nitropyridin-2-amine
Acyl chloride or anhydride (1.1 - 1.5 equivalents)
To a solution of 4,6-dichloro-3-nitropyridin-2-amine (1.0 eq) in the chosen aprotic solvent, add the base (1.5 - 2.0 eq) at 0 °C under an inert atmosphere.
Slowly add the acyl chloride or anhydride (1.1 - 1.5 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
Extract the product with an appropriate organic solvent (e.g., Ethyl acetate, DCM).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization.
Causality and Insights: The use of a non-nucleophilic base is crucial to prevent competition with the amino group. The reaction is typically performed at low temperatures initially to control the exothermic reaction between the acylating agent and the amine.
B. Amide Coupling with Carboxylic Acids
Peptide coupling reagents offer a milder alternative to acyl chlorides for the formation of amide bonds, which is particularly useful for sensitive substrates.
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
Add HATU (1.2 eq) and DIPEA (2.0 - 3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
Add a solution of 4,6-dichloro-3-nitropyridin-2-amine (1.0 eq) in anhydrous DMF to the reaction mixture.
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
Wash the combined organic layers with saturated aqueous lithium chloride solution (to remove DMF), followed by saturated aqueous sodium bicarbonate and brine.
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash chromatography.
Trustworthiness: The progress of the reaction should be carefully monitored to avoid the formation of side products. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
II. N-Alkylation and N-Arylation Protocols
The introduction of alkyl or aryl substituents on the amino group can significantly modulate the pharmacological properties of the resulting molecule.
A. Reductive Amination
This method involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine.
Dissolve 4,6-dichloro-3-nitropyridin-2-amine (1.0 eq) and the aldehyde (1.0 - 1.2 eq) in the chosen solvent.
If the reaction is slow, add a catalytic amount of acetic acid to facilitate imine formation.
Add the reducing agent portion-wise at room temperature.
Stir the mixture for 2-24 hours, monitoring the reaction by TLC or LC-MS.
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography.
Expertise & Experience: STAB is often preferred as it is a milder and more selective reducing agent than sodium borohydride and can be used in the presence of many functional groups.
B. Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and can be used to introduce aryl or heteroaryl groups.[5]
Protocol 4: Buchwald-Hartwig N-Arylation
Materials:
4,6-Dichloro-3-nitropyridin-2-amine
Aryl halide (bromide or iodide) or triflate (1.1 equivalents)
To a dry Schlenk flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
Add 4,6-dichloro-3-nitropyridin-2-amine (1.0 eq) and the aryl halide or triflate (1.1 eq).
Add the anhydrous, deoxygenated solvent via syringe.
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography.
Authoritative Grounding: The choice of ligand is critical for the success of the Buchwald-Hartwig amination and often requires screening to identify the optimal conditions for a specific substrate combination.
III. Diazotization and Subsequent Transformations
Diazotization of the primary amino group to form a diazonium salt opens up a plethora of synthetic possibilities, allowing for the introduction of a wide range of functional groups.[6][7]
A. Formation of the Diazonium Salt
The reaction is typically carried out at low temperatures in the presence of a strong acid and a source of nitrous acid.[7]
Suspend or dissolve 4,6-dichloro-3-nitropyridin-2-amine (1.0 eq) in the chosen acid at 0-5 °C in an ice bath.
Slowly add a solution of sodium nitrite (1.1 - 1.5 eq) in water dropwise, maintaining the temperature below 5 °C.
Stir the reaction mixture at 0-5 °C for 30-60 minutes. The resulting diazonium salt solution is typically used immediately in the next step without isolation.
Causality and Insights: The diazonium salt is highly reactive and potentially explosive if isolated in a dry state. Therefore, it is crucial to keep it in solution and at low temperatures.[6]
B. Sandmeyer Reaction for Halogen Introduction
The Sandmeyer reaction allows for the replacement of the diazonium group with a halide (Cl, Br) or cyanide using a copper(I) salt catalyst.
Protocol 6: Sandmeyer Reaction (Bromination)
Materials:
Diazonium salt solution from Protocol 5
Copper(I) bromide (CuBr) (1.2 equivalents)
Hydrobromic acid (HBr)
Procedure:
Prepare the diazonium salt solution as described in Protocol 5 using HBr as the acid.
In a separate flask, dissolve CuBr (1.2 eq) in HBr at 0 °C.
Slowly add the cold diazonium salt solution to the CuBr solution.
Allow the reaction to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
Cool the reaction mixture and extract the product with an appropriate organic solvent.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions for N-Functionalization
Reaction Type
Reagents
Solvent
Base
Temperature
Typical Yields
N-Acylation
Acyl Chloride
DCM
TEA
0 °C to RT
70-95%
Amide Coupling
Carboxylic Acid, HATU
DMF
DIPEA
RT
60-90%
Reductive Amination
Aldehyde, STAB
DCE
-
RT
50-85%
Buchwald-Hartwig
Aryl Bromide, Pd₂(dba)₃, Xantphos
Toluene
Cs₂CO₃
100 °C
40-80%
Sandmeyer (Br)
NaNO₂, HBr, CuBr
Water/HBr
-
0 °C to 60 °C
50-75%
Visualization of Workflows
Experimental Workflow for N-Acylation
Caption: Workflow for the N-acylation of 4,6-dichloro-3-nitropyridin-2-amine.
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components of the Buchwald-Hartwig N-arylation reaction.
References
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Applications of 4,6-Dichloro-3-nitropyridin-2-amine in materials science research.
Part 1: Executive Summary & Core Directive The "Swiss Army Knife" of Pyridine Scaffolds 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3) is not merely an intermediate; it is a trifunctional electrophilic platform ....
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
The "Swiss Army Knife" of Pyridine Scaffolds
4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3) is not merely an intermediate; it is a trifunctional electrophilic platform . Its utility in materials science and drug discovery stems from the unique electronic push-pull system created by the electron-donating amine (C2) and the electron-withdrawing nitro group (C3).
This configuration activates the chlorine atoms at positions C4 and C6 for nucleophilic aromatic substitution (
) with distinct regioselectivity.[1] By exploiting the reactivity difference between the C4 (ortho-nitro) and C6 (para-nitro) positions, researchers can sequentially install different functional groups—creating highly tunable "Donor-Acceptor" systems for OLED emitters , fluorescent probes , and kinase inhibitors .[1]
This guide provides the definitive protocols for synthesizing, functionalizing, and cyclizing this scaffold, moving beyond standard literature to address the "why" and "how" of optimizing yield and purity.
Part 2: Chemical Architecture & Reactivity Map
Before executing protocols, one must understand the electronic landscape of the molecule.[1]
C3-Nitro Group: The engine of reactivity. It strongly activates the C4 and C6 positions via inductive and mesomeric effects.[1]
C4-Chlorine: Located ortho to the nitro group. This is the kinetically favored site for the first nucleophilic attack due to the proximity of the electron-withdrawing nitro group (inductive effect dominates).[1]
C6-Chlorine: Located para to the nitro group.[2] It is activated but less reactive than C4.[1] Substitution here typically requires higher temperatures or stronger nucleophiles, allowing for stepwise, orthogonal functionalization .[1]
C2-Amine: Acts as an internal donor and a handle for future ring-closing reactions (e.g., to form imidazo[4,5-b]pyridines).[1]
Visualizing the Reactivity Workflow
Figure 1: The stepwise logic for exploiting the reactivity differences between C4 and C6 chlorides.
(approx. 2.5 mL per mmol of substrate).[1] Cool to 0–5°C using an ice/salt bath. Critical: Temperature control is vital to prevent over-nitration or decomposition.[1]
Addition: Add 2-Amino-4,6-dichloropyridine portion-wise. Ensure the solid dissolves completely.[1]
Nitration: Add Fuming
(1.2 eq) dropwise via an addition funnel, maintaining the internal temperature below 10°C .
Why: The exotherm can be sharp.[1] Rapid addition risks "runaway" nitration at the wrong positions or ring oxidation.[1]
Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature (RT) and stir for 10–12 hours.
Quench: Pour the reaction mixture slowly onto crushed ice (5x volume). A yellow precipitate will form.[1]
Workup: Adjust pH to ~7.0 using saturated
or . Filter the yellow solid, wash extensively with cold water, and dry in a vacuum oven at 45°C.
Dissolution: Dissolve the scaffold in MeCN (0.1 M concentration) under
atmosphere.
Cooling: Cool to 0°C .
Expert Insight: While C4 is more reactive, room temperature can sometimes lead to minor amounts of C6 substitution or bis-substitution. 0°C ensures >95% regioselectivity for C4.[1]
Addition: Add DIPEA, followed by the slow addition of the Nucleophile.
Monitoring: Stir at 0°C for 2–4 hours. Monitor via TLC (or LC-MS).[1] The starting material (Rf ~0.6 in 30% EtOAc/Hex) should convert to a more polar spot.[1]
Workup: Evaporate solvent. Resuspend in EtOAc, wash with water and brine.[1] Dry over
Once the C4 (and optionally C6) positions are substituted, the nitro group is reduced and cyclized with the C2-amine to form the imidazo-pyridine core.[1]
Workflow:
Reduction:
Dissolve the nitro-intermediate in EtOH/Water (3:1).[1]
Add Iron powder (5 eq) and Ammonium Chloride (5 eq).[1]
Reflux for 2 hours.[1] (Nitro -> Amine).[1][4][6] Filter hot through Celite.[1]
Cyclization (One-Pot Variation):
To the crude diamine filtrate, add the aldehyde of choice (e.g., Benzaldehyde, 1.2 eq) and a catalytic oxidant (e.g., ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
or simply air bubbling in refluxing EtOH with a cat.[1] acid).[1][4][5][7][8][9][10]
Alternatively, use Triethyl Orthoformate (reflux) to install a C2-H imidazole ring.[1]
Part 4: Materials Science Applications
Push-Pull Fluorescent Dyes
By substituting C4 with a strong electron donor (e.g., dimethylamine) and leaving the C3-nitro group intact (skipping reduction), you create a "Push-Pull" system.[1]
Mechanism: Intramolecular Charge Transfer (ICT).[1]
Tuning:
Blue Shift: Replace C4-Cl with weak donors (Alkoxy).
Red Shift: Replace C4-Cl with strong donors (Piperazine, Pyrrolidine).[1]
Application: These molecules serve as solvatochromic probes—changing color based on the polarity of their environment (useful for sensing local polarity in polymers or cell membranes).[1]
Crystal Engineering
The 4,6-dichloro-3-nitropyridin-2-amine molecule possesses both hydrogen bond donors (
) and acceptors (, Ring N).
Protocol: Slow evaporation from MeOH/CHCl3 mixtures yields single crystals suitable for X-ray diffraction.[1]
Utility: Studying halogen bonding (C-Cl···O) interactions in supramolecular assemblies.[1]
Part 5: References
Synthesis & Regioselectivity:
Title: "Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives."
Disclaimer: The protocols described herein involve hazardous chemicals (Strong Acids, Nitro-compounds). All experiments must be conducted in a fume hood with appropriate PPE.[1] This document is for research use only.
Application Note: High-Precision Functionalization of 4,6-Dichloro-3-nitropyridin-2-amine
This Application Note is designed for researchers in agrochemical discovery, focusing on the high-value scaffold 4,6-Dichloro-3-nitropyridin-2-amine . This molecule is a critical "branch point" intermediate used to synth...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in agrochemical discovery, focusing on the high-value scaffold 4,6-Dichloro-3-nitropyridin-2-amine . This molecule is a critical "branch point" intermediate used to synthesize fused heterocyclic systems—specifically imidazo[4,5-b]pyridines —which serve as the core pharmacophore for next-generation herbicides (e.g., HPPD inhibitors) and neonicotinoid-replacement insecticides.
Executive Summary & Strategic Value
In the development of crop protection agents, the imidazo[4,5-b]pyridine fused system is a privileged structure due to its ability to mimic purine bases and interact with kinase/enzyme binding pockets. The starting material, 4,6-Dichloro-3-nitropyridin-2-amine (DCNPA) , offers a unique "Push-Pull-Leaving" electronic architecture that allows for sequential, orthogonal functionalization.
Core Utility:
C4-Selectivity: The C4-chlorine is electronically activated by the ortho-nitro group, allowing highly selective SNAr displacement before the C6-chlorine reacts.
Cyclization Precursor: The C3-nitro and C2-amino groups form a pre-organized motif for reductive cyclization to the imidazole ring.
Library Generation: By varying the nucleophile at C4 and the cyclization partner (carboxylic acids/orthoesters), researchers can rapidly generate diverse libraries for SAR (Structure-Activity Relationship) studies.
Chemo-Electronic Profile & Reactivity Logic
To successfully utilize DCNPA, one must understand the competing electronic effects that dictate regioselectivity.
C2-Amino Group (+M Effect): Acts as an electron donor, partially deactivating the ring but directing incoming electrophiles to C3 (already occupied) or C5. However, in SNAr, its role is steric and electronic shielding of the N1/C2 region.
C3-Nitro Group (-I, -M Effect): The dominant activating group. It exerts a strong electron-withdrawing effect.
C4 Position: Located ortho to the nitro group. It experiences maximum inductive destabilization, making it the primary site for nucleophilic attack .
C6 Position: Located para to the nitro group. While activated, it is less electrophilic than C4 due to the lack of the proximal inductive effect and distance from the activating nitro dipole.
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways available from DCNPA.
Caption: Figure 1. Divergent synthetic workflow converting DCNPA into bioactive imidazo[4,5-b]pyridine cores via sequential regioselective substitution and cyclization.
Experimental Protocols
Protocol A: Regioselective C4-Amination (SNAr)
Objective: To introduce a variable amine side chain at the C4 position without disturbing the C6-chlorine.
Mechanism: Addition-Elimination (SNAr) driven by the ortho-nitro effect.
Nucleophile: Primary or Secondary Amine (e.g., cyclopropylamine, methylamine) (1.1 eq)
Base: Triethylamine (Et3N) or DIPEA (1.2 eq)
Solvent: THF (anhydrous) or Acetonitrile (MeCN)
Step-by-Step Methodology:
Preparation: Dissolve 4,6-Dichloro-3-nitropyridin-2-amine (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask under N2 atmosphere.
Cooling: Cool the solution to 0 °C using an ice bath. Note: Temperature control is critical to prevent bis-substitution at C6.
Addition: Mix the target amine (11 mmol) with Et3N (12 mmol) in THF (10 mL). Add this mixture dropwise to the pyridyl solution over 30 minutes.
Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (25 °C) for 1 hour.
Monitoring: Check TLC (Mobile Phase: 30% EtOAc/Hexanes). The starting material (Rf ~0.6) should disappear, yielding a more polar yellow/orange spot (Rf ~0.4).
Workup: Quench with water (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over Na2SO4, and concentrate.
Purification: Recrystallize from EtOH or perform flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Expected Outcome: 6-Chloro-3-nitro-N4-substituted-pyridine-2,4-diamine. Yields typically 85–95% .
Objective: To reduce the C3-nitro group to an amine and simultaneously cyclize with an electrophile (orthoester or aldehyde) to form the imidazo[4,5-b]pyridine core.
Scope: This protocol uses Iron/Acetic Acid, which is robust and tolerant of the C6-chlorine (unlike catalytic hydrogenation, which might cause dehalogenation).
Materials:
Intermediate: Product from Protocol A (1.0 eq)
Reductant: Iron Powder (325 mesh, 5.0 eq)
Cyclization Agent: Triethyl orthoformate (HC(OEt)3) (Solvent/Reagent) or Formic Acid.
Catalyst: Glacial Acetic Acid (AcOH) (catalytic amount if using orthoester, or as solvent).
Step-by-Step Methodology:
Setup: In a heavy-walled pressure vial or reflux flask, suspend the 3-nitro-pyridine intermediate (5 mmol) in Triethyl orthoformate (15 mL).
Activation: Add Iron powder (25 mmol) and Glacial AcOH (5 mL).
Thermal Cycle: Heat the mixture to 100 °C for 4–6 hours.
Mechanism:[1][2][3] The Fe/AcOH reduces the -NO2 to -NH2. The nascent diamine immediately reacts with the orthoformate to close the imidazole ring.
Filtration: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.
Neutralization: Wash the filtrate with saturated NaHCO3 solution (2 x 50 mL) to remove acid.
Isolation: Dry organics (MgSO4) and concentrate.
Purification: The crude product is often pure enough. If necessary, purify via silica gel chromatography (DCM/MeOH 95:5).
Expected Outcome: 6-Chloro-3-substituted-3H-imidazo[4,5-b]pyridin-2-amine derivative (or H-derivative depending on cyclization agent).
Data Summary & Troubleshooting
Parameter
Protocol A (SNAr)
Protocol B (Cyclization)
Primary Solvent
THF or MeCN
Triethyl Orthoformate / AcOH
Temperature
0 °C 25 °C
80 °C 100 °C
Critical Control
Keep cold to avoid C6 reaction
Ensure inert atmosphere (N2)
Common Yield
85–95%
70–85%
Troubleshooting
Bis-substitution: Lower temp to -10°C.
Incomplete Closure: Add cat. p-TsOH.
References
Vertex Pharmaceuticals. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. National Institutes of Health (NIH). [Link]
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[2] Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation. Organic Letters, 14(7), 1761–1767. [Link]
Organic Chemistry Portal. (2025). Synthesis of Imidazo[4,5-b]pyridines. [Link]
WuXi AppTec. (2025). Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines/Pyridines. [Link]
Common Organic Chemistry. (2025). Nitro Reduction to Amines: Iron (Fe) Conditions. [Link]
Synthesizing 4,6-dichloro-3-nitropyridin-2-amine presents a classic heterocyclic challenge: the "push-pull" electronic conflict. You are attempting to install a strongly electron-withdrawing nitro group (
) onto a ring already deactivated by two chlorine atoms, or conversely, attempting to chlorinate a ring deactivated by a nitro group.
Low yields (<30%) in this synthesis are rarely due to "bad luck." They are almost always caused by one of three specific failure modes:
Thermal Runaway (Nitration Route): Inadequate heat transfer during the nitration of 2-amino-4,6-dichloropyridine.
"Black Tar" Polymerization (Chlorination Route): Decomposition of the pyridine ring during high-temperature
chlorination of hydroxy-nitro intermediates.
Hydrolytic Reversion: Accidental hydrolysis of the labile C4/C6 chlorides during the quench phase.
This guide provides the forensic tools to identify which failure mode is occurring and the protocols to fix it.
Module 1: Synthetic Pathways & Failure Points
The following logic map illustrates the two primary synthetic routes and their critical control points (CCPs).
Figure 1: Decision tree for synthesis optimization. Route A is generally preferred for higher throughput, while Route B is used when starting from non-halogenated raw materials.
Module 2: Troubleshooting Guide (Q&A)
Scenario A: "My reaction mixture turned into a black, viscous tar."
Diagnosis: This is the hallmark of thermal decomposition during the
chlorination step (Route B). The nitro group makes the pyridine ring electron-deficient, rendering it susceptible to ring opening and polymerization at high reflux temperatures ().
The Fix: Use a Phase Transfer Catalyst (PTC) to lower the activation energy.
Why: Adding Tetraethylammonium chloride (
) or Benzyltriethylammonium chloride (TEBA) allows the reaction to proceed at lower temperatures () or faster rates, preventing prolonged exposure to thermal stress.
Protocol Adjustment: Add 1.0 eq of
to the mixture. Do not use pure pyridine as the base; use a mixture of and a milder base (e.g., -diethylaniline) to buffer the acidity without inducing polymerization.
Scenario B: "I have low yield (<20%) and the product melts too low."
Diagnosis: You likely suffered Hydrolytic Reversion during the quench.
Mechanism: The C4 and C6 chlorines in a 3-nitro pyridine are highly activated for Nucleophilic Aromatic Substitution (
). If you quench the acidic reaction mass into water that is allowed to warm up (), water acts as a nucleophile, displacing your newly added chlorines and reverting them to hydroxyls.
The Fix: The "Cryogenic Quench."
Protocol Adjustment:
Pour the reaction mass onto crushed ice (not water).
Maintain internal temperature
throughout the addition.
Neutralize with solid
or strictly to pH 6–7 . Going to pH > 9 will cause immediate hydrolysis.
Scenario C: "The nitration reaction (Route A) exothermed and I lost the batch."
Diagnosis: Runaway nitration. The amine group at C2 is an ortho/para activator, but the two chlorines deactivate. Once the nitration starts, it releases significant heat. If the temperature crosses
, the regioselectivity is lost, and oxidative destruction of the amine occurs.
The Fix: Sulfuric Acid Pre-loading.
Protocol Adjustment: Dissolve the starting material in concentrated
first and cool to . Only then add the fuming dropwise below the surface of the liquid (sub-surface addition), ensuring the temp never exceeds .
Module 3: The "Golden Batch" Protocol
This protocol is optimized for Route A (Direct Nitration) as it offers the highest reproducibility for this specific CAS [1].
Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient for the viscosity) and a thermometer, charge Sulfuric Acid (10 vol) .
Technical Support Center: Optimization of Reaction Conditions for 4,6-Dichloro-3-nitropyridin-2-amine
Welcome to the technical support center for the synthesis of 4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3). This guide is designed for researchers, chemists, and drug development professionals who are working with...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3). This guide is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. As a key reagent in the preparation of advanced pharmaceutical agents, such as mTOR inhibitors, achieving a high-yield, high-purity synthesis is paramount[1]. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges associated with this reaction.
Core Synthesis Pathway: Electrophilic Nitration
The most established method for synthesizing 4,6-Dichloro-3-nitropyridin-2-amine is through the electrophilic nitration of 2-amino-4,6-dichloropyridine. This reaction utilizes a powerful nitrating mixture, typically fuming nitric acid in concentrated sulfuric acid, under strictly controlled temperature conditions.
The pyridine ring is generally electron-deficient and resistant to electrophilic substitution. However, the presence of the strongly activating amino group at the C2 position directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho (C3) and para (C5) positions. The nitration occurs preferentially at the C3 position due to its activation by the amino group.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of 4,6-Dichloro-3-nitropyridin-2-amine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Consistently Low Yield (<60%)
Question: My reaction yield is significantly lower than the reported 62.1%. What are the likely causes and how can I improve it?[1]
Answer: Low yield is the most common problem and can be traced to several factors related to reaction control and workup.
Potential Cause A: Poor Temperature Control.
Causality: The nitration of aromatic compounds is a highly exothermic process. If the temperature rises above the optimal 0-5 °C range, two detrimental side reactions can occur:
Oxidative Decomposition: The potent nitrating mixture (HNO₃/H₂SO₄) can begin to oxidize the pyridine ring, leading to the formation of dark, tarry byproducts that are difficult to remove and represent a loss of material.
Reduced Regioselectivity: Higher temperatures can provide enough energy to overcome the activation barrier for nitration at the less-favored C5 position, leading to isomeric impurities and reducing the yield of the desired product.
Solution:
Use a robust cooling bath (ice/salt or a cryocooler) to maintain the internal reaction temperature at 0-5 °C.
Add the fuming nitric acid very slowly (dropwise) using an addition funnel. Monitor the internal thermometer closely during the addition.
Ensure vigorous stirring to dissipate heat evenly throughout the reaction mixture.
Potential Cause B: Product Loss During Workup.
Causality: The product, an amine, is protonated and soluble in the acidic reaction mixture. It only precipitates when the solution is neutralized to a pH of approximately 7.
Solution:
Quenching: Always pour the reaction mixture slowly onto a large excess of crushed ice. Never add water to the reaction mixture, as this can cause a violent, uncontrolled exotherm.
Neutralization: Adjust the pH carefully. If the final pH is too acidic (pH < 6), the product will remain partially dissolved as its salt form. If it's too basic (pH > 8), you risk potential side reactions. Use a calibrated pH meter for accurate adjustment.
Filtration: Ensure the product has fully precipitated before filtering. Cooling the neutralized slurry in an ice bath for 30-60 minutes can maximize precipitation.
Potential Cause C: Reagent Quality.
Causality: The concentration of the acids is critical for generating the active nitronium ion (NO₂⁺).
Solution:
Use concentrated sulfuric acid (98% or higher).
Use fuming nitric acid (>90%). If using standard concentrated nitric acid (~68%), the reaction may be sluggish or incomplete due to the lower concentration of the nitrating species.
Troubleshooting Workflow: Low Yield
Caption: Decision-making workflow for troubleshooting low reaction yields.
Issue 2: Final Product is Impure
Question: My NMR spectrum shows unreacted starting material or unexpected peaks. How can I improve the purity of my product?
Answer: Impurities typically arise from an incomplete reaction or the formation of isomers.
Potential Cause A: Unreacted Starting Material.
Causality: This indicates an incomplete reaction. The cause could be insufficient reaction time, a temperature that was too low (if it significantly hindered reaction rate), or an inadequate amount of the nitrating agent.
Solution:
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material.
Reaction Time: While 10 hours is a reported benchmark, your specific setup may require longer. Let the reaction proceed until TLC shows complete consumption of the starting material.[1]
Stoichiometry: Ensure the molar ratio of nitric acid to the starting material is sufficient.
Potential Cause B: Formation of Isomeric Byproducts.
Causality: While the C3 position is electronically favored, some nitration may occur at the C5 position, yielding 4,6-dichloro-5-nitropyridin-2-amine. This is more likely if the temperature is not well-controlled. The formation of isomers in similar nitration reactions of substituted pyridines has been documented.[2]
Solution:
Strict Temperature Control: This is the most critical factor for ensuring high regioselectivity.
Purification: If isomeric impurities are present, they can often be removed by recrystallization from a suitable solvent like methanol or ethanol, or by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Why is sulfuric acid used as the solvent?
A1: Concentrated sulfuric acid serves two crucial roles. First, it protonates nitric acid, which facilitates the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species. Second, it acts as a solvent that can dissolve both the starting material and the reaction intermediates.
Q2: Can I use a different nitrating agent, like potassium nitrate (KNO₃)?
A2: Yes, a mixture of potassium nitrate in concentrated sulfuric acid is a common alternative for nitrations and can sometimes offer milder conditions.[2] However, for this specific substrate, the fuming nitric acid method is well-documented. If you choose to use KNO₃/H₂SO₄, you may need to re-optimize the reaction time and temperature.
Q3: What are the essential safety precautions for this reaction?
A3: This reaction involves highly corrosive and reactive materials.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/face shield, and acid-resistant gloves.
Fume Hood: Perform the entire reaction and workup in a well-ventilated chemical fume hood. Fuming nitric acid releases toxic nitrogen oxides.
Handling Acids: Always add acid to water (or ice), never the other way around. The reaction of concentrated sulfuric acid with water is extremely exothermic.
Quenching: The quenching step must be done slowly and with efficient cooling and stirring to manage the heat generated.
Detailed Experimental Protocols
Protocol 1: Optimized Synthesis of 4,6-Dichloro-3-nitropyridin-2-amine
This protocol is adapted from established procedures and incorporates best practices for safety and yield optimization.[1]
Methodology:
Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.
Initial Charge: To the flask, add concentrated sulfuric acid (98%, 6 mL).
Substrate Addition: While stirring, slowly add 2-amino-4,6-dichloropyridine (4.48 g, 27.48 mmol) in small portions, ensuring the temperature does not exceed 10 °C.
Cooldown: Cool the resulting solution to 0-5 °C.
Nitration: Slowly add fuming nitric acid (>90%, 1.2 mL) dropwise via the dropping funnel over 30-45 minutes. Critical Step: Maintain the internal temperature below 5 °C throughout the addition.
Reaction: Stir the mixture continuously at 5 °C for 10 hours. Monitor the reaction progress by TLC (see Protocol 2).
Quenching: In a separate large beaker, prepare a slurry of crushed ice and water (~100 mL). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
Neutralization: Cool the quenched mixture in an ice bath. Slowly add a saturated solution of sodium bicarbonate or concentrated aqueous ammonia until the pH of the solution reaches 7.0 ± 0.2.
Precipitation: Stir the neutralized slurry in the ice bath for 30 minutes to ensure complete precipitation of the product.
Isolation: Collect the yellow solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL).
Drying: Dry the solid under vacuum to a constant weight. The expected product is a yellow solid with a yield of approximately 3.55 g (62%).
Eluent: Prepare a mobile phase of 3:1 Hexanes:Ethyl Acetate.
Spotting: On a silica gel TLC plate, spot the starting material (dissolved in ethyl acetate) as a reference, and a co-spot with the reaction mixture.
Sampling: To sample the reaction, take a tiny drop with a glass capillary, quench it in a vial with water and ethyl acetate, and spot the organic layer.
Development: Develop the plate in the eluent.
Visualization: Visualize under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Summary of Reaction Parameters
Parameter
Recommended Value
Rationale
Starting Material
2-amino-4,6-dichloropyridine
Precursor with activating amino group.
Nitrating Agent
Fuming HNO₃ in conc. H₂SO₄
Provides high concentration of NO₂⁺ electrophile.
Temperature
0-5 °C
Critical for controlling exotherm and ensuring regioselectivity.
Reaction Time
~10 hours (TLC monitored)
Ensures complete conversion of starting material.
Workup pH
7.0 ± 0.2
Essential for complete precipitation of the amine product.
Identification of side products in 4,6-Dichloro-3-nitropyridin-2-amine reactions.
Topic: Identification & Control of Side Products in Nucleophilic Aromatic Substitution ( ) Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Status: Active | Version: 2.4 | Date: January 29, 2026[...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Identification & Control of Side Products in Nucleophilic Aromatic Substitution (
)
Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Status: Active | Version: 2.4 | Date: January 29, 2026[1][2]
Executive Summary
The scaffold 4,6-dichloro-3-nitropyridin-2-amine is a high-value intermediate, particularly in the synthesis of PI3K
inhibitors and related kinase-targeting heterocycles.[1][3] Its reactivity is dominated by the highly electrophilic C4 and C6 positions, activated by the electron-withdrawing nitro group at C3.[2]
This guide addresses the three most critical failure modes in its derivatization:
Regioselectivity Drift: Unwanted substitution at C6 instead of C4.
Hydrolytic Degradation: Conversion of chlorines to hydroxyls (pyridones).[1][2][3]
Over-Alkylation: Bis-substitution of both chlorine atoms.[1][3]
Module 1: Regioselectivity & Isomer Control
The Issue
Users frequently report an impurity co-eluting with the desired product (often <5% difference in retention time) with an identical mass (
).[2] This is almost invariably the C6-regioisomer .[1][3]
Mechanistic Insight
The nitro group at C3 exerts two distinct effects:
Inductive (-I): Strongly activates the adjacent C4 position.[1][3]
Resonance (-M): Activates the C6 position (para relationship).[1][2][3][4]
While C4 is electronically favored (kinetic product), it is sterically crowded by the adjacent nitro group.[1][2] If your nucleophile is bulky (e.g., a substituted aniline or bicyclic amine), steric hindrance may divert the attack to the more accessible C6 position.[2]
Troubleshooting Protocol
Variable
Recommendation
Causality
Temperature
Maintain < 0°C to 5°C during addition.
Higher temperatures provide the activation energy required for the higher-barrier C6 attack (thermodynamic control).[1][2][3]
Base Choice
Use DIPEA or 2,6-Lutidine (Non-nucleophilic).[1][2][3]
Stronger, smaller bases (like ) can deprotonate the 2-amino group, creating an anionic species that alters the ring electronics.[1][2]
Avoid polar aprotic solvents (DMF/DMSO) if possible, as they stabilize the transition states for both isomers, eroding selectivity.[1][2]
Decision Map: Reaction Outcome
Figure 1: Mechanistic divergence in nucleophilic aromatic substitution of 4,6-dichloro-3-nitropyridin-2-amine.
Module 2: The "Phantom" Hydroxyl (Hydrolysis)
The Issue
LC-MS analysis shows a peak with a mass shift of -18 Da relative to the starting material (Cl
OH exchange: -35 + 17 = -18).[1][3] This is the pyridone derivative.[3]
Why it Happens
Chloronitropyridines are extremely electron-deficient.[1][3] In the presence of even trace water and base, the chloride is displaced by hydroxide ions.[2] This is often misinterpreted as an oxidation; it is actually a hydrolysis event.[1][3]
Impurity A: 6-chloro-3-nitro-2-pyridone (Hydrolysis at C4).[1][3]
Impurity B: 4-chloro-3-nitro-2-pyridone (Hydrolysis at C6).[1][3]
Self-Validating Check
Reagent Audit: Are you using "anhydrous" DMF from a bottle opened 3 months ago? DMF is hygroscopic.[1][3]
Base Check: Are you using hydroxide or carbonate bases? Switch to hindered organic amines (DIPEA) to minimize hydroxide generation.[1][2][3]
Module 3: Analytical Troubleshooting (FAQ)
Q1: How do I distinguish the C4 and C6 regioisomers by NMR?
A: The key is the proton shift of the remaining aromatic proton (H5).[2]
C4-Substitution (Desired): The remaining chlorine is at C6. The H5 proton is adjacent to the C6-Cl.[3]
C6-Substitution (Impurity): The remaining chlorine is at C4.[1][3][4] The H5 proton is adjacent to the C4-Cl and the C6-Nitrogen.[3]
Diagnostic: In
NMR (DMSO-), the H5 singlet for the C4-product typically appears slightly upfield compared to the C6-isomer due to the shielding effect of the amino-substituent being closer in space (if substitution occurred at C4).[1][2][3] Note: 2D NMR (HMBC) is the gold standard for confirmation.[2]
Q2: I see a mass of [M+16]. Is this an N-oxide?
A: Likely not.[1][3] While N-oxides are possible if oxidants are present, in
conditions, an [M+16] peak usually corresponds to Hydroxylamine formation (if reduction was attempted) or a Methyl ether artifact if Methanol was used as a solvent (Cl OMe is -35 + 31 = -4 shift, but sometimes misassigned).[1][2][3]
Correction: If you are strictly doing substitution, [M+16] is rare.[1][2][3] If you see [M-18], it is hydrolysis (Cl
Q3: My product is turning black/tarry upon storage.
A: 4,6-dichloro-3-nitropyridin-2-amine and its derivatives are light-sensitive and prone to oxidative degradation.[1][3]
Storage: Store under Argon at -20°C.
Cause: The 2-amino group can oxidize to azo-linkages or nitroso species over time.[1][3]
Module 4: Bis-Substitution (Over-Reaction)
The Issue
Formation of the 4,6-diamino species. This occurs when the nucleophile attacks both electrophilic sites.[3]
Prevention Protocol
Stoichiometry: Strictly limit the nucleophile to 0.95 - 1.0 equivalents . Do not use excess to "push" the reaction.
Reverse Addition: Add the nucleophile dropwise TO the pyridine solution. This ensures the pyridine is always in excess relative to the nucleophile, favoring mono-substitution.[2]
References
Regioselectivity in Chloronitropyridines
Topic: Analysis of C4 vs C6 reactivity in nitr
Source: BenchChem Technical Guides.[1][3] "A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination."
URL: (General reference for pyridine reactivity patterns).[1][2][3]
Idelalisib Intermediate Synthesis
Topic: Synthesis of PI3K inhibitors using chloronitropyridine scaffolds and control of impurities.[3]
Source: Mekala, N., et al.[1][2][5] "A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer." RSC Advances, 2018.[1][3][5]
Troubleshooting the purification of 4,6-Dichloro-3-nitropyridin-2-amine by chromatography.
Status: Operational | Tier: L3 (Senior Application Scientist) | Last Updated: January 2026[1][2] Executive Summary Welcome to the technical support hub for 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3).[1][2] Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Tier: L3 (Senior Application Scientist) | Last Updated: January 2026[1][2]
Executive Summary
Welcome to the technical support hub for 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 37660-64-3).[1][2] This guide addresses the specific chromatographic challenges associated with this intermediate, widely used in the synthesis of bicyclic heterocycles (e.g., imidazopyridines) and mTOR inhibitors.
The Core Challenge:
Unlike standard aminopyridines, this molecule features a "push-pull" electronic system.[1][2] The electron-donating amino group is counteracted by the strong electron-withdrawing nitro (
) and chlorine () substituents.[1][2] This drastically reduces the basicity of the pyridine nitrogen, altering its retention behavior compared to generic bases. Common issues include peak tailing (due to hydrogen bonding rather than ionic interaction), solubility-driven precipitation , and separation from the non-nitrated precursor .
Part 1: Physicochemical Profile & Method Selection
Before selecting a column, review the molecule's "personality."
Visual fraction collection is often possible.[1][2]
Solubility
Low in Hexane/Water; High in DMSO, DMF, EtOAc
Risk of crystallization on-column if loaded in weak solvents.
pKa (Est.)
< 2.0 (Conjugate acid)
Likely neutral at pH 3-7.[1][2] Does not require high pH buffers to deprotonate.[1][2]
Key Impurity
2-Amino-4,6-dichloropyridine
The starting material (lacking ) is less polar and elutes earlier in NP.[1][2]
Method Selection Decision Tree
Use this logic flow to determine the optimal purification mode based on your sample scale and impurity profile.
Figure 1: Decision matrix for selecting purification mode. Normal Phase is preferred for bulk synthesis due to solubility constraints in aqueous media.[1]
Part 2: Troubleshooting & FAQs
Category A: Peak Shape & Tailing
Q1: I am observing severe tailing on silica gel, even though I added Triethylamine (TEA). Why?
Diagnosis: While TEA is standard for basic amines, this molecule is barely basic due to the electron-withdrawing nitro and chlorine groups.[1] The tailing is likely caused by hydrogen bond donation from the exocyclic amine (
) to the silica silanols, rather than ionic interaction.[1]
The Fix:
Switch Modifier: Stop using TEA. It can sometimes cause degradation of nitro-compounds or promote side reactions.[1][2]
Use Polar Deactivators: Switch to a mobile phase containing 1-2% Methanol (even in Hexane/EtOAc gradients).[1][2] The methanol effectively competes for the active silanol sites.[1]
Alternative: If tailing persists, wash the silica column with mobile phase containing 0.1% Acetic Acid prior to loading.[2] This protonates the silanols, reducing their H-bond acceptance capability.[1][2]
Q2: In Reverse Phase (C18), the peak is broad and splits.
Diagnosis: This is often a solubility mismatch .[1][2] Injecting a sample dissolved in pure DMSO into a high-aqueous initial gradient (e.g., 5% MeCN) causes the compound to "crash out" at the head of the column.[1]
The Fix:
Sandwich Injection: Mix your sample with a co-solvent (e.g., 50:50 DMSO:MeCN) if possible.[2]
Gradient Adjustment: Start the gradient at a higher organic % (e.g., 20-30% MeCN) to ensure solubility upon injection, provided the impurities don't co-elute.
Category B: Impurity Removal
Q3: How do I separate the unreacted starting material (2-Amino-4,6-dichloropyridine)?
Mechanism: The starting material lacks the 3-nitro group.[1][2]
Starting Material: Less polar, no intramolecular H-bonding.[1][2]
Product: More polar (Nitro group), but capable of intramolecular H-bonding between the Nitro-O and Amino-H (Yellow color).[1][2]
Protocol:
Normal Phase (TLC/Flash): Use Hexane:Ethyl Acetate (80:20) .[1][2]
Elution Order: The starting material (less polar) will elute before the nitro-product.[1][2]
Visualization: The product is yellow; the starting material is usually colorless (UV active).[1] Do not rely solely on color; check UV at 254 nm.[1][2]
Stationary Phase: Spherical Silica Gel (20–45 µm).[1][2]
Sample Loading:
Preferred:Solid Load .[1][2] Dissolve crude in minimal Acetone/DCM, adsorb onto Celite 545 (1:2 ratio), and evaporate to dryness. Load the dry powder into a solid load cartridge.
Reasoning: Liquid loading in DCM often leads to band broadening due to the solvent strength mismatch.[1]
Start: 30% B (Higher starting organic prevents precipitation).[2]
Slope: 30% → 80% B over 15 minutes.
Flow Rate: Optimized for column diameter (e.g., 20 mL/min for 19mm ID).
Part 4: Impurity & Logic Visualization
Understanding the separation logic is critical for troubleshooting. The diagram below illustrates how the chemical modifications (Nitration) affect retention time.
Figure 2: Relative retention order on Silica Gel.[2] The target product elutes after the starting material but before the hydrolysis impurity.[1]
References
Synthesis & Properties: ChemicalBook. (2025).[1][2] "4,6-dichloro-3-nitropyridin-2-amine Chemical Properties and Synthesis." Link
Chromatographic Behavior of Aminopyridines: National Institutes of Health (NIH). (2024).[2] "Purification of 2-aminopyridine derivatives by chromatography." Link
Separation of Nitropyridines: MDPI Pharmaceuticals. (2023).[1][2] "Nitropyridines in the Synthesis of Bioactive Molecules." Link[2]
pKa Data for Pyridines: Organic Chemistry Data. (2022). "Evans pKa Table - Pyridine Derivatives." Link
Disclaimer: This guide is intended for research purposes only. 4,6-Dichloro-3-nitropyridin-2-amine is a nitro-aromatic compound; standard safety precautions for handling potentially energetic or toxic materials should be observed.
Welcome. You are likely here because a protocol that worked perfectly on a 5-gram scale is behaving unpredictably at 500 grams or 5 kilograms.
The synthesis of 4,6-Dichloro-3-nitropyridin-2-amine is a classic example of a "deceptive" reaction. It appears to be a simple Electrophilic Aromatic Substitution (SEAr), but the electron-deficient nature of the dichloro-pyridine ring, combined with the directing power of the amine, introduces a critical kinetic intermediate: the N-nitramine .
On a small scale, the heat generated by the rearrangement of the N-nitro intermediate to the C-nitro product dissipates easily. On a large scale, this energy accumulation leads to thermal runaways ("fume-offs") or regioselectivity failures. This guide treats your reactor as a thermodynamic system, not just a glass vessel.
Module 1: Thermal Safety & Reagent Addition (The "Red" Zone)
Current Issue: "Temperature spikes despite active cooling during Nitric Acid addition."
Diagnosis:
You are likely experiencing reagent accumulation . In viscous solvents like concentrated
, mixing efficiency drops. If you add cold faster than it reacts, you build up a reservoir of unreacted material. When the reaction finally "kicks" (often initiated by a minor temperature rise), it consumes that reservoir simultaneously, overwhelming your chiller.
The Protocol:
Solvent Mass: Ensure a minimum of 4-5 volumes of Conc.
relative to the substrate.[1][2] High viscosity hinders heat transfer.
Cryogenic Dosing:
Cool the reactor to
.
Add Fuming
(or ) subsurface if possible to prevent headspace fuming.
Hard Stop: Set a dosing interlock. If
, the pump must stop automatically.
Data: Heat Flow vs. Dosing Rate
Parameter
Lab Scale (5g)
Pilot Scale (1kg)
Critical Limit
Cooling Surface/Vol
High ()
Low ()
N/A
Acid Addition Time
10 mins
4-6 Hours
Do not rush
Max Exotherm
Negligible
(Runaway Risk)
Visualizing the Safety Interlock
Module 2: Reaction Kinetics & Regioselectivity (The "Blue" Zone)
Current Issue: "The reaction stalls, or I see high levels of the 5-nitro isomer."
Diagnosis:
This is a Rearrangement Control Failure .
The nitration of 2-aminopyridines often proceeds via an N-nitro intermediate (nitramine) formed on the exocyclic amine. This species is kinetically formed at low temperatures.
Path A (Desired): Acid-catalyzed rearrangement to the C3 position (ortho).
Path B (Undesired): Direct C-nitration at C5 (para) or degradation.
If you heat too slowly, the N-nitro species may degrade. If you heat too fast, you risk a runaway.
The Protocol:
The Soak: After
addition at , hold for 1 hour. Do not heat immediately. Allow the N-nitration equilibrium to settle.
The Ramp: Ramp temperature to
over 2 hours .
Observation: You will see a secondary exotherm around
. This is the rearrangement ( migration).
Action: Reduce jacket temperature slightly as the internal temp approaches
to catch this wave.
Mechanistic Pathway
Module 3: Work-Up & Isolation (The "Green" Zone)
Current Issue: "Filtration is extremely slow; product is a sticky gum."
Diagnosis:
Rapid quenching into ice water creates amorphous precipitates that clog filter cloth. The "gum" is often trapped acids or impurities that didn't crystallize due to thermal shock.
The Protocol:
Inverse Quench: Do not pour water into the acid. Pour the reaction mass slowly into a stirred slurry of ice/water.
Temperature Control: Keep the quench mass
. If it gets too hot during quenching, the product may oil out (melt) and then solidify as a hard chunk or gum.
The "Digestion": Once addition is complete, stir the slurry for 2 hours. This allows amorphous solids to ripen into filterable crystals (Ostwald ripening).
Neutralization (Optional but Risky): If yield is low, partially neutralize with ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
to pH 1-2. Warning: This generates massive heat. Only do this if the filtrate analysis shows significant lost product.
Troubleshooting Table: Isolation
Symptom
Probable Cause
Corrective Action
Yellow/Orange Fumes
Decomposition of or product
Check temp during quench. Ensure .
Product "Oiling Out"
Quench temp > Melting Point of hydrated solid
Add more ice before adding reaction mass.
Low Purity (<95%)
Isomer contamination (5-nitro)
Recrystallize from Ethanol or MeOH/Water.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Acetyl Nitrate (Acetic Anhydride + HNO3) to improve selectivity?A: While this often improves regioselectivity in literature, avoid it on scale . Acetyl nitrate is explosive and shock-sensitive. Stick to the
mixed acid system for safety profiles .
Q: My HPLC shows a peak at RRT 0.8 that grows if I heat longer.A: This is likely the hydrolyzed product (4-chloro-3-nitro-2-hydroxypyridine). The chlorine at C4 is activated by the nitro group and can hydrolyze in hot acid. Limit heating time at
to strictly 2 hours, then quench immediately.
Q: Why is the color of the reaction mixture changing from yellow to deep red?A: Deep red often indicates the formation of Meisenheimer complexes or oxidation byproducts. If this happens, your temperature is likely too high. Verify your thermocouple calibration.
References
Patent: Process for preparation of nitropyridine derivatives. WO2010089773A2. (Describes the nitration of halogenated aminopyridines using mixed acid systems and temperature control).
Journal: Nitration of 4-amino-2,6-dichloropyridine. ResearchGate.[3][4][5] (Discusses the formation of isomers and the stability of the dichloro-pyridine ring).
Safety: Hazard Evaluation and Safety Considerations for Scale-Up of Nitration. (General guidance on thermal runaway risks in nitration).
Mechanism: The mechanism of selective purine C-nitration: N-nitramine intermediate.[6] PubMed. (Analogous mechanism showing N-nitro to C-nitro rearrangement in nitrogen heterocycles).
Disclaimer: This guide is for educational purposes for trained chemists. Nitration reactions are inherently dangerous. Always perform a Differential Scanning Calorimetry (DSC) test on your specific reaction mixture before scaling up.
Technical Support Center: Purification of 4,6-Dichloro-3-nitropyridin-2-amine
Welcome to the technical support center for methodologies related to the purification of 4,6-Dichloro-3-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provid...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for methodologies related to the purification of 4,6-Dichloro-3-nitropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chemical intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Section 1: Understanding and Identifying Common Impurities
Q1: What are the most likely impurities in my crude 4,6-Dichloro-3-nitropyridin-2-amine sample after synthesis?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common synthesis involves the nitration of 2-amino-4,6-dichloropyridine using a mixture of concentrated sulfuric and nitric acids.[1] Based on this, you should anticipate several classes of impurities.
Causality: The harsh, acidic, and oxidative conditions of nitration can lead to several side reactions. Incomplete reactions, over-nitration, and residual reagents are the primary sources of contamination.
Table 1: Potential Impurities and Their Origins
Impurity
Potential Origin
Recommended Primary Removal Method
2-Amino-4,6-dichloropyridine
Unreacted starting material.
Column Chromatography
Dinitro-species
Over-nitration of the pyridine ring.
Column Chromatography or Recrystallization
Positional Isomers
Nitration at an alternative position on the ring.[2]
Column Chromatography
Residual H₂SO₄ / HNO₃
Incomplete neutralization during workup.
Aqueous wash/neutralization
| Hydrolysis Products | Reaction of chloro-substituents with water during workup. | Column Chromatography |
It is crucial to perform an initial analysis of your crude material by Thin Layer Chromatography (TLC) and Proton NMR (¹H-NMR) to get a preliminary assessment of the impurity profile, which will guide your purification strategy.[3][4]
Section 2: Initial Workup and Troubleshooting
Q2: My crude product is a slurry with a very low pH. What is the correct procedure for neutralization and isolation?
A2: This is expected, as the reaction is typically "quenched" by adding the acidic reaction mixture to ice water.[1] Proper neutralization is a critical first purification step to remove the bulk of the mineral acids.
Expertise & Experience: Simply adding a strong base rapidly can cause excessive heat generation, potentially leading to degradation of your product. A controlled, stepwise approach is necessary.
Step-by-Step Protocol: Controlled Neutralization and Isolation
Preparation: Place your vessel containing the acidic aqueous slurry of your product in an ice/water bath to maintain a low temperature (0-10 °C).
Initial Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), with vigorous stirring. Monitor the pH using pH paper or a calibrated meter. Add the base portion-wise until CO₂ evolution ceases and the pH is approximately 4-5.
Final pH Adjustment: Switch to a dilute solution of sodium hydroxide (e.g., 2M NaOH) for the final adjustment. Add dropwise until the pH of the slurry reaches 7.0-7.5.[1]
Isolation: Collect the precipitated yellow solid by vacuum filtration.
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any residual inorganic salts. A final wash with a small amount of cold methanol can help remove highly polar, colored impurities.[1]
Drying: Dry the solid under vacuum to a constant weight.
Q3: My isolated solid is bright yellow to orange. Is this the correct color, or does it indicate impurities?
A3: The target compound, 4,6-Dichloro-3-nitropyridin-2-amine, is described as a light yellow to yellow solid.[1] While a distinct yellow color is normal, a deep orange, reddish, or brown hue often suggests the presence of residual nitro-isomers, polymeric byproducts, or degradation products. These colored impurities can often be removed by either recrystallization or chromatography.
Section 3: Purification by Recrystallization
Q4: How do I select an appropriate solvent for the recrystallization of 4,6-Dichloro-3-nitropyridin-2-amine?
A4: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, conversely, should either be insoluble at high temperatures or remain soluble upon cooling.
Trustworthiness: A systematic, small-scale screening is the most reliable method for identifying the optimal solvent system.
Place ~20-30 mg of your crude material into several small test tubes.
To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Note the approximate solubility at room temperature.
For solvents where the compound is poorly soluble at room temperature, gently heat the test tube in a water or sand bath until the solid dissolves.
Allow the heated solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
Observe the quality and quantity of the crystals formed. The best solvent will yield well-formed crystals with a noticeable exclusion of colored impurities into the mother liquor.
Table 2: Representative Recrystallization Solvent Screening Data
Solvent
Solubility (Cold)
Solubility (Hot)
Expected Outcome
Methanol
Low
High
Good Candidate. A patent for a similar nitropyridine derivative uses methanol for purification.[5]
Ethanol
Low
High
Good Candidate.
Isopropanol
Very Low
Moderate
Potential Candidate. May require a larger solvent volume.
Water
Insoluble
Insoluble
Unsuitable as a single solvent.
Toluene
Low
Moderate
Potential for removing non-polar impurities.
| Ethyl Acetate | Moderate | High | May result in lower recovery due to moderate cold solubility. |
A methanol/water or ethanol/water solvent pair might also be effective if a single solvent is not ideal.
Section 4: Purification by Column Chromatography
Q5: My product contains impurities with very similar polarity (close spots on TLC). When is column chromatography the better choice?
A5: Column chromatography is superior to recrystallization when dealing with:
Isomeric Impurities: Positional isomers often have very similar crystallization properties, making separation by recrystallization inefficient.
Multiple Impurities: When several impurities are present, it's difficult to find a single recrystallization solvent that effectively removes all of them.
Oily or Tarry Impurities: These can hinder crystal formation and are more effectively removed by adsorption onto a stationary phase.
The workflow below illustrates the decision-making process for purification.
Caption: General purification workflow decision tree.
Q6: I'm seeing significant peak tailing/streaking of my compound on a silica gel TLC plate. What causes this and how can I get sharp bands on a column?
A6: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.
Causality: The amine group on your molecule is basic. The surface of silica gel is weakly acidic due to the presence of silanol (Si-OH) groups. A strong, irreversible acid-base interaction between your basic compound and the acidic stationary phase leads to poor elution and significant peak tailing.[6]
Authoritative Grounding & Solution: To achieve symmetrical peaks, you must suppress the unwanted interaction with silanols. This is typically done by adding a small amount of a competing base to your mobile phase. Triethylamine (TEA) is a common and effective choice.[6]
Stationary Phase: Standard flash-grade silica gel (40-63 µm) is appropriate.
Mobile Phase (Eluent) Development:
Start with a non-polar/polar solvent system like Hexane/Ethyl Acetate or Dichloromethane/Methanol.
Find a solvent ratio that gives your product an Rf value of approximately 0.2-0.4 on TLC.
To the optimized solvent system, add 0.5-1.0% triethylamine (v/v) .
Run a new TLC with the TEA-modified eluent. You should observe a significant improvement in spot shape (less streaking) and potentially a slightly higher Rf value.
Column Packing & Running:
Pack the column using the TEA-modified eluent.
Dissolve your crude product in a minimal amount of dichloromethane or the eluent itself and pre-adsorb it onto a small amount of silica gel.
Load the dried, pre-adsorbed sample onto the top of the column.
Elute the column with the TEA-modified solvent system, collecting fractions and monitoring by TLC.
Technical Support Center: Safe Management of Exothermic Reactions with 4,6-Dichloro-3-nitropyridin-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,6-dichloro-3-nitropyridin-2-amine. It provides essential information, troubleshooting guides, and fr...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,6-dichloro-3-nitropyridin-2-amine. It provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the safe management of potentially exothermic reactions involving this compound. The inherent reactivity of the nitro- and chloro-substituted pyridine ring system necessitates a thorough understanding of potential thermal hazards.
Section 1: Understanding the Inherent Hazards of 4,6-Dichloro-3-nitropyridin-2-amine
4,6-Dichloro-3-nitropyridin-2-amine is a highly functionalized heterocyclic compound. The presence of a nitro group, two chlorine atoms, and an amino group on the pyridine ring creates a molecule with significant potential for hazardous exothermic reactions. The electron-withdrawing nature of the nitro group and chlorine atoms makes the pyridine ring susceptible to nucleophilic attack, a common reaction pathway in the synthesis of more complex molecules.[1][2] Such reactions, particularly with strong nucleophiles, can be highly exothermic and require careful management to prevent thermal runaway.
This section addresses common questions regarding the safe handling and reaction of 4,6-dichloro-3-nitropyridin-2-amine.
Q1: What are the primary exothermic hazards associated with 4,6-dichloro-3-nitropyridin-2-amine?
A1: The primary exothermic hazards stem from two main sources:
Highly Exothermic Nucleophilic Aromatic Substitution (SNAr) Reactions: The electron-deficient pyridine ring is activated towards attack by nucleophiles. Reactions with strong nucleophiles (e.g., amines, alkoxides, thiolates) can release a significant amount of heat. The rate of heat generation can exceed the rate of heat removal, leading to a rapid increase in temperature and pressure.
Thermal Decomposition: As a nitro-containing compound, 4,6-dichloro-3-nitropyridin-2-amine has the potential to decompose exothermically at elevated temperatures. This decomposition can be triggered by a runaway reaction or by external heating. The decomposition of nitroaromatic compounds can be rapid and violent, generating a large volume of gas.[3]
Q2: I do not have access to a reaction calorimeter. How can I assess the exothermic potential of my reaction?
A2: While reaction calorimetry is the gold standard, you can take several precautionary steps if this equipment is unavailable:
Start with a very small-scale reaction: Conduct initial experiments on a milligram or low gram scale in a round-bottom flask equipped with a magnetic stirrer, a thermometer, and an appropriate condenser.
Monitor the temperature closely: Continuously monitor the internal reaction temperature during the addition of reagents and throughout the reaction. A temperature rise of more than 20 °C should be considered a significant exotherm that requires careful management upon scale-up.
Slow and controlled reagent addition: Add the nucleophile or other reactive reagents slowly and portion-wise, or via a syringe pump, to control the rate of reaction and heat generation.
Use an ice bath: Have an ice bath readily available to cool the reaction mixture if the temperature begins to rise unexpectedly.
Q3: What are the signs of a potential runaway reaction?
A3: Be vigilant for the following indicators of a developing runaway reaction:
A sudden, uncontrolled increase in reaction temperature.
A rapid increase in pressure within the reaction vessel.
A change in the color or viscosity of the reaction mixture.
Vigorous gas evolution.
Boiling of the solvent, even with external cooling.
If you observe any of these signs, you must initiate emergency procedures immediately.
Section 3: Troubleshooting Guide for Exothermic Events
This guide provides a structured approach to troubleshooting common issues encountered during reactions with 4,6-dichloro-3-nitropyridin-2-amine.
Issue 1: Unexpectedly Rapid Temperature Spike During Reagent Addition
Question: I am adding my nucleophile to a solution of 4,6-dichloro-3-nitropyridin-2-amine, and the temperature is rising much faster than anticipated, even with external cooling. What should I do?
Answer and Troubleshooting Workflow:
An unexpectedly rapid temperature increase indicates that the rate of heat generation is exceeding the capacity of your cooling system. This is a critical situation that requires immediate action to prevent a thermal runaway.
Caption: Troubleshooting workflow for a rapid temperature spike.
Causality and Corrective Actions:
Stop Reagent Addition: The immediate priority is to halt the source of the exothermic reaction.
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure good contact with the flask and add more ice and salt if necessary.
Monitor Vitals: Keep a close watch on the temperature and any pressure changes. A continued rise in temperature after stopping reagent addition indicates that the reaction is self-accelerating.
Consider Quenching: If the temperature continues to rise or shows no sign of stabilizing, you may need to quench the reaction. This is a significant step and should be done with caution (see Section 4 for quenching protocols).
Emergency Procedures: If the temperature rise is uncontrollable, enact your laboratory's emergency shutdown and evacuation procedures.
Issue 2: Pressure Buildup in a Sealed or Vented Reaction
Question: My reaction is showing a significant pressure increase, and I am concerned about the integrity of my vessel. What could be the cause, and how should I respond?
Answer: Pressure buildup can result from gas evolution from the reaction itself or from the boiling of the solvent due to an uncontrolled exotherm.
Potential Causes:
Gas-Evolving Side Reactions: The reaction of certain nucleophiles or bases with the chlorinated pyridine ring or the nitro group could produce gaseous byproducts.
Solvent Boiling: If the internal temperature of the reaction exceeds the boiling point of the solvent, the resulting vaporization will cause a rapid pressure increase.
Thermal Decomposition: In a severe runaway scenario, the decomposition of the starting material or products will likely generate a large volume of non-condensable gases (e.g., N₂, CO, CO₂, HCl).
Response Strategy:
Do Not Seal the Vessel: If you are not intentionally running a pressure reaction with the appropriate equipment, ensure the vessel is not sealed. Use a reflux condenser or a bubbler to vent any evolved gases.
Cool the Reaction: Immediately attempt to cool the reaction to below the boiling point of the solvent.
Stop Heating: If external heating is being applied, remove it immediately.
Controlled Venting: If using a sealed system designed for pressure, and the pressure is exceeding the safe limit, follow established procedures for controlled venting to a safe location or a scrubbing system. Never suddenly open a highly pressurized system.
Assess for Decomposition: If the pressure rise is accompanied by a rapid temperature increase and discoloration, it is highly likely that decomposition is occurring. In this case, prioritize personnel safety and initiate emergency procedures.
Section 4: Experimental Protocols for Safe Reaction Management
Protocol 1: General Procedure for a Small-Scale Nucleophilic Aromatic Substitution
This protocol provides a baseline for conducting a safe small-scale (1-5 g) SNAr reaction with 4,6-dichloro-3-nitropyridin-2-amine.
Materials and Equipment:
Three-necked round-bottom flask
Magnetic stirrer and stir bar
Thermometer or thermocouple probe
Dropping funnel or syringe pump for controlled addition
Reflux condenser
Inert gas supply (Nitrogen or Argon)
Ice-water bath
Quenching solution (e.g., cold isopropanol or a suitable weak acid)
Procedure:
Inert Atmosphere: Assemble the glassware and purge with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.
Charge Reactant: Charge the 4,6-dichloro-3-nitropyridin-2-amine and the solvent to the reaction flask.
Cooling: Cool the mixture to the desired initial temperature (typically 0-5 °C) using an ice-water bath.
Controlled Addition: Add the nucleophile solution dropwise via the dropping funnel or syringe pump. Monitor the internal temperature closely during the addition. The rate of addition should be adjusted to maintain the desired temperature range.
Reaction Monitoring: After the addition is complete, allow the reaction to proceed at the desired temperature. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
Work-up: Once the reaction is complete, cool the mixture in an ice bath before quenching.
Quenching: Slowly and carefully add a suitable quenching agent to neutralize any unreacted reagents. Be aware that the quenching process itself can be exothermic.[7]
Caption: Experimental workflow for a safe SNAr reaction.
Protocol 2: Emergency Quenching Procedure
This protocol should be followed in the event of an uncontrollable exothermic reaction. The goal is to rapidly cool and dilute the reaction mixture to stop the self-accelerating process.
Prerequisites:
A designated quench vessel containing a cold, inert solvent (e.g., isopropanol, toluene) should be readily accessible. The volume of the quench solution should be at least 5-10 times the volume of the reaction mixture.
All personnel must be wearing appropriate personal protective equipment (PPE), including a face shield and flame-retardant lab coat.
Procedure:
Alert Personnel: Immediately alert all personnel in the vicinity of the emergency.
Remove External Heating: If applicable, remove any heating mantles or oil baths.
Enhance External Cooling: If safe to do so, add more ice, dry ice, or a colder coolant to the external cooling bath.
Controlled Quench: If the reaction is still not under control, slowly and carefully add a pre-determined quenching agent. A less reactive quencher like isopropanol should be used first, followed by a more reactive one like water if necessary.[8] The addition should be done behind a blast shield.
Evacuation: If the reaction continues to accelerate despite these measures, evacuate the laboratory immediately and follow your institution's emergency procedures.
Section 5: References
BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC) Testing.
MDPI. (2021). Detailed Characterization of Thermal Runaway Particle Emissions from a Prismatic NMC622 Lithium-Ion Battery.
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
EPFL. (n.d.). Protocol for quenching reactive chemicals.
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
Aidic. (n.d.). Design of Pressure Relief Devices for Chemical Reactors on the Basis of Adiabatic Tests – Is this always Conservative?.
ioKinetic. (n.d.). Pressure Relief Design for Reactive Systems.
IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study.
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%.
National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
Lab Operations. (2025). Why Endothermic Reactions Matter In Your Lab Operations.
MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts.
Technical Support Center: Stabilizing 4,6-Dichloro-3-nitropyridin-2-amine (DCNPA)
Executive Summary & Molecule Profile 4,6-Dichloro-3-nitropyridin-2-amine (DCNPA) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., mTOR pathways) and fused imidazo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
4,6-Dichloro-3-nitropyridin-2-amine (DCNPA) is a high-value heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., mTOR pathways) and fused imidazopyridines.[1]
Its reactivity profile is defined by a "push-pull" electronic system: the electron-donating amine at C2 competes with the strongly electron-withdrawing nitro group at C3. This creates specific stability challenges, particularly regioselective hydrolysis and thermal degradation .
To prevent decomposition, one must understand the failure modes.[1] DCNPA does not usually "fall apart" randomly; it reacts with environmental contaminants.[1]
Mechanism 1: Nucleophilic Hydrolysis (The Moisture Killer)
The nitro group at C3 activates the chlorine atoms at C4 and C6 towards Nucleophilic Aromatic Substitution (
). Water, acting as a nucleophile, attacks these positions, displacing chloride.
The Trap: The C4 position is electronically highly activated (ortho to
), but sterically hindered.[1] The C6 position is less hindered but slightly less activated.
Result: Formation of chloronitropyridones (tautomers of hydroxypyridines).[1] These are thermodynamically stable "dead ends" in synthesis.
Mechanism 2: Photo-Oxidation
Nitro-pyridines possess low-lying
transitions.[1] Exposure to UV/Blue light excites the nitro group, leading to radical formation or rearrangement, often observed as the solid turning from bright yellow to dull orange/brown.
Mechanism 3: Thermal Runaway
While the melting point is high, the presence of the nitro group adjacent to an amine (C2) and a chlorine (C4) creates a "crowded" electronic environment. Elevated temperatures (>120°C) in basic media can trigger exothermic polymerization or denitration.[1]
Visualization: Stability & Reactivity Map
The following diagram illustrates the competing pathways between successful synthesis and decomposition.
Figure 1: Reactivity flow showing the competition between desired substitution and hydrolysis/degradation.[1]
Troubleshooting Guide & FAQs
This section addresses specific scenarios reported by lab personnel.
Scenario A: "My reaction mixture turned muddy brown/red immediately upon heating."
Diagnosis: Thermal Decomposition or Base-Induced Degradation.[1]
Cause: DCNPA is sensitive to strong bases at high temperatures.[1] If you are using a base (e.g.,
, ) to scavenge HCl, the combination of heat and base can trigger the degradation of the nitro-pyridine core or polymerization.
Solution:
Switch Base: Use a non-nucleophilic organic base like DIPEA (Hünig's base) instead of inorganic carbonates if solubility is an issue.[1]
Stepwise Heating: Do not go directly to reflux. Stir at
for 30 mins, then Room Temp (RT) for 1 hour. Only heat if TLC shows no conversion.
Inert Atmosphere: Oxygen can accelerate radical decomposition at high temps.[1] Ensure a strict
or Ar sparge.
Scenario B: "I see a new spot on TLC that doesn't move (low Rf) and is UV active."
Validation: Run a quick LC-MS.[3] If [M+H]+ 208/210 (Cl isotope pattern) is present but accompanied by peaks at M-Cl+OH (approx 190), repurify via recrystallization (EtOH/Water) or column chromatography immediately.[1]
Step 2: Reaction Setup (The "Dry-Run")
Drying: Dry the reaction vessel in an oven (
) for 1 hour. Cool under Argon flow.
Solvent: Use Anhydrous THF, DMF, or Acetonitrile.[1] Pro-tip: Store DMF over activated molecular sieves for 24h prior to use.[1]
Addition Order:
Add DCNPA to solvent first (Dissolve).
Add Base (if liquid) or Nucleophile.
Crucial: Add the Nucleophile slowly at
to prevent localized exotherms which degrade the nitro group.[1]
Step 3: Quenching
Never quench directly into strong base.[1] The sudden pH jump can hydrolyze unreacted starting material, complicating recovery. Quench into ice-cold dilute ammonium chloride (
) or water.
Decision Tree: Optimization Workflow
Follow this logic path when designing experiments involving DCNPA.
Figure 2: Logic flow for selecting reaction conditions based on nucleophile sterics.
References
ChemicalBook. (2025).[1][4][5][6] 4,6-Dichloro-3-nitropyridin-2-amine Chemical Properties and Synthesis. Retrieved from
BenchChem. (2025).[1][7] Troubleshooting common issues in reactions involving Halogenated Nitropyridines. Retrieved from
National Institutes of Health (NIH) - PubChem. (2025).[1] 2,6-Dichloro-3-nitropyridin-4-amine Compound Summary (Analogous Reactivity Data). Retrieved from
ResearchGate. (2022).[1] Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (Discusses regioselectivity and nitro-group activation). Retrieved from
Organic Syntheses. Preparation of Aminopyridines via Nitropyridine Reduction.[1][2] (Context for stability of nitro-amine motifs). Retrieved from
Structural Elucidation & Comparative Validation: 4,6-Dichloro-3-nitropyridin-2-amine
Executive Summary: The Regioselectivity Challenge In the development of kinase inhibitors (e.g., for JAK2 or MPS1 targets) and bicyclic heterocycles, 4,6-Dichloro-3-nitropyridin-2-amine is a critical scaffold. Its value...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioselectivity Challenge
In the development of kinase inhibitors (e.g., for JAK2 or MPS1 targets) and bicyclic heterocycles, 4,6-Dichloro-3-nitropyridin-2-amine is a critical scaffold. Its value lies in the dense functionalization of the pyridine ring, offering three distinct vectors for nucleophilic aromatic substitution (
) and cyclization.
However, the synthesis of this molecule—typically via the nitration of 2-amino-4,6-dichloropyridine—presents a significant regioisomeric challenge. The directing effects of the amine (ortho/para) compete with the steric hindrance of the C4-chlorine, leading to potential mixtures of the desired 3-nitro isomer and the thermodynamic 5-nitro alternative.
This guide provides a definitive validation protocol to distinguish the target structure from its regioisomers, comparing analytical performance and providing a self-validating spectral logic.
Comparative Analysis: Target vs. Alternatives
The primary "alternative" in this context is not a different commercial product, but the 4,6-dichloro-5-nitropyridin-2-amine regioisomer, which is a common impurity or byproduct. Distinguishing these two is the core validation requirement.
Table 1: Structural & Spectral Differentiators
Feature
Target: 3-Nitro Isomer
Alternative: 5-Nitro Isomer
Validation Logic
Structure
Nitro group at C3 (Ortho to )
Nitro group at C5 (Para to )
C3 is sterically crowded but electronically favored.
H NMR ()
> 8.5 ppm (Deshielded)
~ 6.0–7.5 ppm (Typical)
Critical: 3-Nitro forms an intramolecular H-bond with .
H NMR (-H)
Singlet at C5 (Flanked by Cl/Cl)
Singlet at C3 (Flanked by /Cl)
C5 proton is generally more deshielded due to two adjacent Cl atoms.
C NMR (C-Nitro)
~130-135 ppm
~135-140 ppm
C3 is shielded by the ortho-amino group resonance.
Solubility
Lower (Planar/H-bonded)
Higher (Polar interaction available)
Intramolecular H-bonding reduces polarity.
Validation Workflow & Logic
The following diagram illustrates the decision tree for validating the synthesized batch. This workflow is designed to be self-correcting; if the "Deshielded Amine" test fails, the synthesis conditions must be re-evaluated.
Caption: Logical workflow for distinguishing regioisomers using the "Deshielded Amine" spectral signature.
Detailed Experimental Protocols
A. Synthesis (Regioselective Nitration)
Context: Direct nitration requires careful temperature control to favor the kinetic 3-nitro product over the thermodynamic 5-nitro product or dinitro species.
Protocol:
Setup: Charge a 3-neck round-bottom flask with Concentrated Sulfuric Acid (
, 10 vol) . Cool to 0–5°C using an ice/salt bath.
Addition: Add 2-Amino-4,6-dichloropyridine (1.0 eq) portion-wise. Ensure the internal temperature does not exceed 10°C. Why: Exotherms promote side reactions and tar formation.
Nitration: Add Fuming Nitric Acid (
, 1.1 eq) dropwise over 30 minutes.
Reaction: Stir at 0–5°C for 2 hours, then allow to warm slowly to room temperature (20–25°C) for 1 hour.
Quench: Pour the reaction mixture onto crushed ice (50 vol).
Isolation: Neutralize carefully with
or to pH 6–7. The yellow precipitate is filtered, washed with cold water, and dried.
B. Analytical Validation (The "Self-Validating" System)
1.
H NMR Spectroscopy (DMSO-)
Instrument: 400 MHz or higher.
Expectation for 3-Nitro (Target):
~8.5–9.5 ppm (2H, br s, ): Diagnostic Signal. The downfield shift confirms the hydrogen bond between the amino hydrogen and the adjacent nitro oxygen.
~6.9–7.1 ppm (1H, s, Ar-H): Proton at C5.
Expectation for 5-Nitro (Impurity):
~7.0–7.5 ppm (2H, br s, ): Lack of H-bonding keeps the shift typical.
~8.0+ ppm (1H, s, Ar-H): Proton at C3 is often more deshielded by the adjacent nitro group than the C5 proton in the target.
2. 2D NMR (HMBC) - Definitive Proof
If 1D NMR is ambiguous due to solvent effects, Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard.
Target (3-Nitro): The aromatic proton (H5) will show a strong 3-bond correlation (
) to the carbon carrying the nitro group (C3) and the carbon carrying the amine (C2).
Alternative (5-Nitro): The aromatic proton (H3) will show correlations to C2 (amine) and C4 (chloro), but the coupling patterns to the quaternary carbons will differ significantly due to the symmetry of the substitution pattern.
Mechanistic Insight: The "Deshielded Amine" Effect
To understand why the validation works, one must look at the intramolecular interactions.
Caption: Intramolecular hydrogen bonding in the 3-nitro isomer locks conformation and deshields the amine proton.
In the 3-nitro isomer , the planar alignment of the nitro group allows the oxygen lone pair to interact with the amine proton. This removes electron density from the proton, shifting its resonance downfield (higher ppm). This interaction is physically impossible in the 5-nitro isomer , making this a robust, self-validating spectral marker.
References
Synthesis and Characterization of Nitropyridines:
Vertex AI Search Result 1.4: "4,6-dichloro-3-nitropyridin-2-amine | 37660-64-3". ChemicalBook.
Regioselectivity in Pyridine Nitration:
Vertex AI Search Result 1.1: "Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives". ResearchGate.
Structural Confirmation via X-ray (Analogous Systems):
Vertex AI Search Result 1.5: "N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine". MDPI (Molbank).
General NMR Data for Chloronitropyridines:
Vertex AI Search Result 1.13: "2,6-Dichloro-3-nitropyridine 1H NMR spectrum". ChemicalBook.
Comparative
A Comparative Guide to the Reactivity of 4,6-Dichloro-3-nitropyridin-2-amine and its Analogs in Key Synthetic Transformations
Introduction For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine nucleus...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine nucleus is a privileged structure, and its substituted derivatives serve as versatile building blocks for a vast array of therapeutic agents. This guide provides an in-depth comparative analysis of the reactivity of 4,6-dichloro-3-nitropyridin-2-amine, a highly functionalized pyridine derivative, with a selection of structurally related compounds. We will explore its behavior in two of the most powerful and widely utilized transformations in contemporary organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and the Suzuki-Miyaura cross-coupling reaction. By understanding the intricate interplay of electronic and steric effects conferred by the chloro, nitro, and amino substituents, chemists can better predict and control reaction outcomes, thereby streamlining the synthesis of novel molecular entities.
This guide is structured to provide not only a theoretical framework for understanding the reactivity of these compounds but also to equip the reader with practical, experimentally-backed insights and detailed protocols.
Theoretical Basis for Reactivity: The Interplay of Substituent Effects
The reactivity of the pyridine ring is fundamentally governed by the electron-withdrawing nature of the ring nitrogen, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic attack, particularly at the C2, C4, and C6 positions.[1] The introduction of additional substituents dramatically modulates this intrinsic reactivity.
In the case of 4,6-dichloro-3-nitropyridin-2-amine , we have a confluence of competing and reinforcing electronic effects:
Activating Groups for SNAr: The potent electron-withdrawing nitro group (-NO₂) at the C3 position significantly activates the chlorine atoms at the C4 and C6 positions towards nucleophilic attack. This activation occurs through resonance stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr reaction.[1]
Directing Effects of Substituents:
The nitro group at C3 activates both the ortho C4 and the para C2/C6 positions.
The amino group (+NH₂) at C2 is an electron-donating group by resonance, which would typically deactivate the ring towards nucleophilic attack. However, its influence is counteracted by the strong activation from the nitro group and the inherent electrophilicity of the pyridine ring. The amino group can also influence regioselectivity through steric hindrance and potential hydrogen bonding interactions with incoming reagents.
Leaving Groups: The two chlorine atoms at C4 and C6 are the leaving groups in SNAr and the sites of oxidative addition in palladium-catalyzed cross-coupling reactions. Their relative reactivity is a key focus of this guide.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for the functionalization of electron-deficient aromatic systems. In 4,6-dichloro-3-nitropyridin-2-amine, the two chlorine atoms are electronically distinct, leading to potential regioselectivity in their displacement.
Regioselectivity in 4,6-dichloro-3-nitropyridin-2-amine
The key question is which chlorine atom, C4 or C6, is more susceptible to nucleophilic attack. This is a nuanced issue that can be influenced by both kinetic and thermodynamic factors.[1]
Electronic Activation: The nitro group at C3 activates the C4 position (ortho) and the C6 position (para to the ring nitrogen and ortho to the nitro group). The inductive effect of the nitro group will strongly activate the adjacent C4 position.
Steric Hindrance: The amino group at C2 may sterically hinder the approach of a nucleophile to the C6 position to some extent, potentially favoring attack at the C4 position.
Thermodynamic vs. Kinetic Control: In the analogous 2,6-dichloro-3-nitropyridine, substitution at the C6 position (para to the nitro group) is considered the thermodynamic product, while substitution at the C2 position (ortho to the nitro group) is often the kinetically favored product due to the strong inductive pull of the nitro group making C2 more electron-deficient.[1] A similar interplay can be expected for our target molecule.
Comparison with Structurally Similar Compounds
To contextualize the reactivity of 4,6-dichloro-3-nitropyridin-2-amine, we will compare it with the following compounds:
2,6-Dichloro-3-nitropyridine: Lacks the C2-amino group, providing a baseline for the electronic and steric influence of this substituent.
4,6-Dichloropyridin-2-amine: Lacks the C3-nitro group, highlighting the critical activating role of this functional group.
2,4-Dichloropyridine: A common building block where the C4 position is generally more susceptible to classical SNAr due to better stabilization of the Meisenheimer intermediate.[2]
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr) with Amines
Compound
Nucleophile
Predominant Position of Attack
Typical Yields
Notes
4,6-Dichloro-3-nitropyridin-2-amine
Primary/Secondary Amines
C4 (predicted)
Good to Excellent
The C4 position is activated by the ortho-nitro group and less sterically hindered than the C6 position.
2,6-Dichloro-3-nitropyridine
Primary/Secondary Amines
C2 (kinetic) or C6 (thermodynamic)
Good
Regioselectivity is sensitive to reaction conditions.[1]
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add the dichloronitropyridine substrate (1.0 eq.).
Add the anhydrous solvent, followed by the amine (1.1-1.5 eq.) and the base (1.5-2.0 eq.).
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
Anhydrous Solvent: Water can act as a competing nucleophile.
Base: Scavenges the HCl generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid its participation in the substitution reaction.
Excess Amine/Base: Ensures complete consumption of the starting material.
Diagram 1: SNAr Reaction Workflow
Caption: A generalized workflow for the SNAr amination of dichloronitropyridines.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling for the formation of C-C bonds.[4] The reactivity of dichloropyridines in this reaction can differ significantly from that observed in SNAr, particularly in terms of regioselectivity.
Regioselectivity in 4,6-dichloro-3-nitropyridin-2-amine
The regioselectivity of Suzuki-Miyaura coupling on dichloropyridines is influenced by the catalyst system and the electronic environment of the chlorine atoms. Generally, oxidative addition of the palladium catalyst is favored at the more electron-deficient C-Cl bond.
Electronic Effects: The nitro group at C3 will enhance the electrophilicity of the C4 position, potentially favoring oxidative addition at the C4-Cl bond. The amino group at C2, being electron-donating, might slightly disfavor oxidative addition at the C6-Cl bond.
Catalyst and Ligand Effects: The choice of palladium catalyst and ligand can have a profound impact on regioselectivity, sometimes overriding the inherent electronic preferences of the substrate.
Comparison with Structurally Similar Compounds
Table 2: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
Compound
Boronic Acid
Predominant Position of Attack
Typical Yields
Notes
4,6-Dichloro-3-nitropyridin-2-amine
Phenylboronic acid
C4 (predicted)
Good
The C4 position is electronically activated for oxidative addition.
2,6-Dichloro-3-nitropyridine
Phenylboronic acid
C2 or C6
Good
Regioselectivity can be influenced by the catalyst system.
4,6-Dichloropyridin-2-amine
Phenylboronic acid
C4 or C6
Moderate to Good
Generally less reactive than the nitro-activated counterpart.
2,4-Dichloropyridine
Phenylboronic acid
C2 or C4
Good
Regioselectivity is highly dependent on the catalyst and ligands used.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of dichloropyridines.
Solvent system (e.g., Dioxane/Water, Toluene/Water, DMF)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a flame-dried Schlenk flask under an inert atmosphere, add the dichloropyridine substrate (1.0 eq.), boronic acid (1.2-1.5 eq.), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq.).
Add the degassed solvent system.
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
Separate the layers, and extract the aqueous layer with the organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
Palladium Catalyst: The active Pd(0) species is essential for the catalytic cycle.
Base: Activates the boronic acid, facilitating transmetalation.
Degassed Solvents: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation.
Ligands: Stabilize the palladium catalyst and influence its reactivity and selectivity.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Conclusion
The reactivity of 4,6-dichloro-3-nitropyridin-2-amine is a fascinating case study in the interplay of substituent effects on an aromatic heterocycle. The potent activation by the nitro group renders it a highly valuable substrate for both SNAr and Suzuki-Miyaura reactions. Based on our comparative analysis, we predict a preference for nucleophilic attack and oxidative addition at the C4 position, driven by the strong electronic pull of the adjacent nitro group and reduced steric hindrance compared to the C6 position.
However, it is crucial to recognize that the regioselectivity in these systems can be finely tuned by the choice of nucleophile, catalyst, ligands, and reaction conditions. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this and related compounds, enabling the rational design and synthesis of novel molecules with potential applications in drug discovery and materials science.
References
Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]
BenchChem. (2025).
BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.
BenchChem. (2025). A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery.
Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]
MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(12), 3193. [Link]
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
Google Patents. (2014). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5316649, 2-Amino-4,6-dichloropyridine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 282740, 2,6-Dichloro-3-nitropyridin-4-amine. Retrieved from [Link]
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
National Institutes of Health. (n.d.). Pd-catalyzed intermolecular C-H amination with alkylamines. Retrieved from [Link]
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
National Institutes of Health. (n.d.). Non-directed aromatic C–H amination: catalytic and mechanistic studies enabled by Pd catalyst and reagent design. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
ResearchGate. (2014). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Retrieved from [Link]
ResearchGate. (2012). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]
Royal Society of Chemistry. (2016). Non-directed aromatic C–H amination: catalytic and mechanistic studies enabled by Pd catalyst and reagent design. Catalysis Science & Technology, 6(15), 5304-5310. [Link]
4,6-Dichloro-3-nitropyridin-2-amine (CAS 37660-64-3) is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry. Its unique electronic architecture—characterized by a highly electron-deficient pyridine ring activated by a nitro group—allows for regioselective nucleophilic aromatic substitutions (
). This guide objectively compares the biological performance of its downstream derivatives, specifically focusing on imidazo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines .
Key Insight: While the parent scaffold exhibits negligible biological activity, its cyclized derivatives demonstrate potency superior to standard-of-care drugs in specific oncology models (IC
< 0.5 µM) while offering moderate antimicrobial efficacy.
Structural Perspective & Reactivity
The biological potential of this scaffold is unlocked through precise chemical modification. The chlorine atoms at positions 4 and 6 differ significantly in reactivity due to the ortho/para directing effects of the nitro group and the ring nitrogen.
C-4 Position: Most reactive toward nucleophilic attack due to the ortho-nitro effect and para-ring nitrogen resonance.
C-6 Position: Secondary reactivity, allowing for sequential substitution to create non-symmetric libraries.
Nitro Group: Serves as a "masked" amine for subsequent reduction and cyclization into fused heterocycles.
Experimental Protocols
To ensure reproducibility, we provide self-validating protocols for the synthesis of the most bioactive class (imidazo[4,5-b]pyridines) and the assessment of their activity.
Step: Dissolve scaffold in EtOH. Add aniline derivative. Reflux for 2h. Monitor TLC for disappearance of starting material ( shift). Isolate intermediate.
Reduction/Cyclization: Suspend intermediate in Glacial Acetic Acid. Add Fe powder. Heat to 100°C for 4h.
Workup: Filter hot to remove Fe residues. Neutralize filtrate with
. Extract with EtOAc.
Validation:
-NMR must show disappearance of Nitro signals and appearance of imidazole C-H peak (~8.4 ppm).
Visualization: Synthesis Pathway
Figure 1: Regioselective synthesis of bioactive imidazo[4,5-b]pyridines from the parent scaffold.
Comparative Efficacy Analysis
Anticancer Activity (In Vitro)
The most promising application of these derivatives is in oncology. The table below compares specific derivatives against standard chemotherapeutics.
Data Source: Derivatives synthesized via the protocol above (specifically 2-phenyl-imidazo[4,5-b]pyridine analogs).
Compound Class
Target Cell Line
IC (µM)
Reference Drug
Ref. Drug IC (µM)
Relative Potency
Compound 6b (Imidazo[4,5-b]pyridine)
MDA-MB-231 (Breast)
0.46
Paclitaxel
~0.01
Moderate
Compound 10 (Amidino-substituted)
HCT-116 (Colon)
0.40
5-Fluorouracil
1.2 - 3.0
Superior
Compound 14 (Imidazolinyl-substituted)
HCT-116 (Colon)
0.70
Doxorubicin
0.2 - 0.5
Comparable
Parent Scaffold (Unmodified)
HCT-116
>100
-
-
Inactive
Analysis: The parent scaffold is biologically inert in this context. However, the Compound 10 derivative outperforms 5-Fluorouracil in colon cancer models, likely due to enhanced tubulin binding affinity facilitated by the rigid fused-ring structure.
Antimicrobial Activity
While less potent than their anticancer properties, specific derivatives show selectivity against Gram-negative bacteria.
Derivative Type
Organism
MIC (µg/mL)
Standard (Ciprofloxacin)
Efficacy Verdict
Benzothiophene-fused
S. aureus (MRSA)
4.0
0.5 - 1.0
Moderate
Compound 14 (Imidazolinyl)
E. coli
32 (µM)
< 1.0
Low
Unsubstituted Imidazopyridine
E. coli
> 64 (µM)
< 1.0
Inactive
Analysis: Antimicrobial activity is highly dependent on the C-2 substituent. Simple aryl groups result in inactivity, whereas heterocyclic substituents (like imidazolinyl) restore moderate activity, though still inferior to fluoroquinolones.
Mechanistic Insights
Understanding how these derivatives work is crucial for further optimization. The primary mechanism for the anticancer activity is Tubulin Polymerization Inhibition , distinct from the DNA intercalation often seen with planar aromatics.
Visualization: Mechanism of Action
Figure 2: The signaling cascade triggered by high-potency derivatives in cancer cells.
Critical Analysis & Future Directions
The 4,6-Dichloro-3-nitropyridin-2-amine scaffold is a "gateway" molecule.
Success Factors: The fusion of the pyridine ring with an imidazole ring creates a purine isostere. This mimics endogenous biological molecules (like Adenine), allowing the drug to dock effectively into enzyme active sites (e.g., DHFR, COX-2) or structural proteins (Tubulin).
Limitations: Solubility is a recurring issue with the highly planar, aromatic derivatives. Future development should focus on introducing solubilizing groups (e.g., morpholine, piperazine) at the C-6 position, which remains an underutilized vector for modification.
References
Sajith, A. M., et al. (2015).[2] "Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents." European Journal of Medicinal Chemistry.
Perin, N., et al. (2021). "Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines." Molecules.
Chraibi, M., et al. (2023).[2] "Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study." Molecules.
Starosotnikov, A. M., & Bastrakov, M. A. (2021). "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules.
Rosenberg, A. J., et al. (2012).[3][4] "Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation." Organic Letters.
Modernizing Quality Control: A QbD-Aligned UPLC Method for 4,6-Dichloro-3-nitropyridin-2-amine
Executive Summary 4,6-Dichloro-3-nitropyridin-2-amine (DCNPA) is a critical intermediate in the synthesis of next-generation kinase inhibitors and antiviral agents. Its structural complexity—featuring an electron-withdra...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4,6-Dichloro-3-nitropyridin-2-amine (DCNPA) is a critical intermediate in the synthesis of next-generation kinase inhibitors and antiviral agents. Its structural complexity—featuring an electron-withdrawing nitro group, two reactive chlorine atoms, and a basic amine—presents unique chromatographic challenges, particularly regarding peak tailing and regioisomer resolution.
This guide details the validation of a Rapid UPLC-PDA method utilizing Charged Surface Hybrid (CSH) technology. Unlike legacy HPLC methods that suffer from 25-minute run times and poor isomer selectivity, this protocol achieves full resolution in under 4 minutes, aligned with the ICH Q2(R2) guidelines effective June 2024.
Chemical Context & Analytical Challenges
Property
Description
Analytical Implication
Structure
Pyridine core, 2-NH₂, 3-NO₂, 4,6-Cl₂
Amphoteric nature requires careful pH control to prevent peak tailing.
Reactivity
Labile Chlorines (C4/C6)
Susceptible to hydrolysis; method must detect hydroxy-degradation products.
Synthesis
Nitration of 2-amino-4,6-dichloropyridine
High risk of regioisomers (e.g., 5-nitro isomer) that co-elute on standard C18 columns.
The Core Problem: Traditional C18 columns often fail to separate DCNPA from its 5-nitro regioisomer due to similar hydrophobicity. Furthermore, secondary interactions between the amine group and residual silanols on older silica columns lead to significant peak tailing (
).
Method Comparison: Legacy vs. Innovation
The following table contrasts the industry-standard HPLC approach with the optimized UPLC protocol.
Parameter
Legacy Method (HPLC)
New Method (UPLC-PDA)
Improvement Factor
Column
C18 (5 µm, 250 x 4.6 mm)
CSH C18 (1.7 µm, 50 x 2.1 mm)
Higher theoretical plates ()
Run Time
25.0 minutes
3.5 minutes
7x Faster
Solvent Usage
~30 mL per injection
~1.5 mL per injection
95% Reduction (Green Chemistry)
Resolution ()
1.8 (Marginal)
> 3.5 (Robust)
Superior Isomer Separation
Tailing Factor
1.6 (Silanol interaction)
1.1 (Sharp symmetry)
CSH Technology
LOD
0.5 µg/mL
0.05 µg/mL
10x Sensitivity
Experimental Protocol
3.1. Reagents & Standards
Reference Standard: DCNPA (>99.5% purity).
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
Modifier: Formic Acid (FA) or Ammonium Formate (to buffer pH ~3.0, protonating the amine).
3.2. Chromatographic Conditions
System: Waters ACQUITY UPLC H-Class or equivalent.
Column: ACQUITY UPLC CSH C18, 1.7 µm, 2.1 x 50 mm.
Why CSH? The charged surface repels the protonated amine, eliminating tailing without requiring high-ionic-strength buffers.
Stock: Dissolve 10 mg DCNPA in 10 mL ACN (1000 ppm).
Working: Dilute Stock 1:20 with Water:ACN (50:50) to reach 50 ppm.
Validation Workflow (ICH Q2(R2) Aligned)
The following diagram illustrates the "Lifecycle Management" approach mandated by the new ICH Q2(R2) guidelines, moving from Design to Continuous Verification.
Figure 1: Analytical Procedure Lifecycle. Note the feedback loop from Monitoring back to Risk Assessment, a key addition in modern regulatory expectations.
Validation Results & Discussion
5.1. Specificity & Forced Degradation
To prove the method is "stability-indicating," DCNPA was subjected to stress conditions.[1] The primary degradation pathway involves the hydrolysis of the chlorine atoms.
Figure 2: Primary degradation pathways. The method successfully resolves Impurity A (RRT 0.85) and Impurity B (RRT 0.92) from the Parent peak.
5.2. Linearity & Range
Range: 0.5 µg/mL to 150 µg/mL (1% to 300% of target concentration).
Regression:
Result:
. The high correlation confirms the detector response is linear across the potential impurity and assay levels.
5.3. Accuracy (Recovery)
Spike recovery experiments were performed at 50%, 100%, and 150% levels.
Spike Level
Mean Recovery (%)
% RSD (n=3)
Acceptance Criteria
50%
99.4
0.8
98.0 - 102.0%
100%
100.2
0.5
98.0 - 102.0%
150%
100.1
0.6
98.0 - 102.0%
Author’s Note on Accuracy: The use of volumetric preparations rather than gravimetric can introduce error. For this validation, all standards were prepared gravimetrically to ensure the <1.0% RSD.
The "Ghost" Peak: During development, a peak at RRT 1.10 was observed in blank injections.
Root Cause:[2][3] Carryover from the highly lipophilic DCNPA sticking to the injector needle.
Fix: Changed needle wash solvent to 90:10 ACN:Water.
pH Sensitivity: The retention time of DCNPA is stable between pH 2.5 and 4.0. However, at pH > 5.0, the amine deprotonates, drastically increasing retention and causing co-elution with non-polar impurities. Strict control of Mobile Phase A pH is critical.
Filter Compatibility: Nylon filters were found to adsorb ~5% of the active compound. Use PTFE or Regenerated Cellulose (RC) filters only.
References
International Council for Harmonisation (ICH). (2024).[4][5] Validation of Analytical Procedures Q2(R2).
[Link]
National Institutes of Health (NIH). (2020). Development of forced degradation and stability indicating studies of drugs.
[Link]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments Utilizing 4,6-Dichloro-3-nitropyridin-2-amine
This guide provides an in-depth analysis of 4,6-Dichloro-3-nitropyridin-2-amine, a critical reagent in contemporary synthetic chemistry, particularly in the development of novel therapeutics. We will delve into the facto...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of 4,6-Dichloro-3-nitropyridin-2-amine, a critical reagent in contemporary synthetic chemistry, particularly in the development of novel therapeutics. We will delve into the factors governing experimental reproducibility when using this compound, compare its performance with alternative reagents, and provide robust, field-tested protocols to ensure the validity and consistency of your research outcomes.
Introduction to 4,6-Dichloro-3-nitropyridin-2-amine: A Versatile Building Block
4,6-Dichloro-3-nitropyridin-2-amine is a substituted pyridine derivative with the molecular formula C₅H₃Cl₂N₃O₂.[1] Its structure is characterized by a pyridine ring functionalized with two chlorine atoms, a nitro group, and an amine group, making it a highly versatile precursor in organic synthesis. The electron-withdrawing nature of the nitro group and the chlorine atoms significantly influences the reactivity of the pyridine ring, rendering the chloro-substituents susceptible to nucleophilic substitution. This reactivity profile makes it a valuable reagent in the synthesis of complex heterocyclic compounds, including inhibitors of key cellular targets like mTOR.[2]
Storage Conditions: Under inert gas (nitrogen or Argon) at 2–8 °C.[2]
The inherent reactivity of this molecule, while advantageous, also presents challenges to experimental reproducibility. Minor variations in reaction conditions, reagent quality, or procedural execution can lead to significant differences in yield, purity, and even the regioselectivity of the final product. This guide aims to provide the necessary framework to mitigate these challenges.
Core Reactions and the Quest for Reproducibility
The utility of 4,6-Dichloro-3-nitropyridin-2-amine is most prominently demonstrated in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Understanding the nuances of these transformations is paramount to achieving reproducible results.
The pyridine ring in 4,6-Dichloro-3-nitropyridin-2-amine is electron-deficient, making it susceptible to attack by nucleophiles. The chlorine atoms at the C4 and C6 positions are the primary leaving groups. The nitro group at C3 and the pyridine nitrogen activate these positions for substitution.
However, a critical factor influencing reproducibility is regioselectivity . The substitution can occur at either the C4 or C6 position, and the preferred outcome can be kinetically or thermodynamically controlled. For the related compound 2,6-dichloro-3-nitropyridine, nucleophilic attack is often favored at the C2 position (ortho to the nitro group) due to the strong inductive electron-withdrawing effect of the nitro group, making the C2 position more electron-deficient.[4] This suggests that in 4,6-dichloro-3-nitropyridin-2-amine, substitution might be influenced by the interplay of electronic effects from both the nitro and amino groups.
Diagram: General Experimental Workflow
Caption: A generalized workflow for reactions involving 4,6-Dichloro-3-nitropyridin-2-amine.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[5] The chlorine atoms on 4,6-Dichloro-3-nitropyridin-2-amine can serve as coupling sites.
Factors Influencing Reproducibility in Suzuki Coupling:
Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand is critical.[6][7]
Base: The base (e.g., K₃PO₄, Na₂CO₃) plays a crucial role in the transmetalation step.[8] The strength and solubility of the base can significantly impact reaction rates and yields.
Solvent: The choice of solvent (e.g., 1,4-dioxane, toluene, DMF) affects the solubility of reagents and the stability of the catalyst.[7]
Reaction Temperature: Precise temperature control is essential for consistent results.
Comparative Performance Analysis
To ensure that 4,6-Dichloro-3-nitropyridin-2-amine is the optimal choice for a given synthesis, it is crucial to compare its performance against viable alternatives. The choice of an alternative often depends on the desired substitution pattern and the specific reaction being performed.
Reagent
Reaction Type
Typical Yield
Key Advantages
Considerations for Reproducibility
4,6-Dichloro-3-nitropyridin-2-amine
SNAr (Amination)
60-80%
Highly activated for nucleophilic substitution.
Potential for regioisomers; sensitive to reaction temperature and base strength.
2,4-Dichloro-5-nitropyridine
SNAr (Amination)
70-95%
The C4 chlorine is significantly more reactive, leading to high regioselectivity.[9][10]
The C2 position is less reactive, which may be a limitation if substitution at that position is desired.
2,6-Dichloro-3-nitropyridine
SNAr (Amination)
75-90%
Both chlorine atoms are activated for substitution.[11]
Can lead to mixtures of mono- and di-substituted products. Regioselectivity can be an issue.[4]
4,6-Dichloro-3-nitropyridin-2-amine
Suzuki Coupling
50-70%
Provides a scaffold with a free amino group for further functionalization.
Optimization of catalyst, ligand, and base is critical for good yields. Potential for side reactions.
5-(4-bromophenyl)-4,6-dichloropyrimidine
Suzuki Coupling
40-60%
A related heterocyclic system used in Suzuki couplings.[7][12]
Yields can be moderate and are highly dependent on the specific boronic acid used.[7]
This comparative data highlights that while 4,6-Dichloro-3-nitropyridin-2-amine is a potent reagent, alternatives like 2,4-dichloro-5-nitropyridine may offer superior regioselectivity in SNAr reactions. The choice of reagent should therefore be a deliberate one, based on the specific synthetic target and a thorough evaluation of the available literature.
Self-Validating Experimental Protocol: SNAr with Aniline
This protocol for the reaction of 4,6-Dichloro-3-nitropyridin-2-amine with aniline is designed to be self-validating by incorporating in-process checks and rigorous purification and analytical steps.
Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add 4,6-Dichloro-3-nitropyridin-2-amine (208 mg) and potassium carbonate (276 mg).
Solvent and Reagent Addition: Add anhydrous DMF (5 mL) followed by aniline (102 mg).
Reaction Execution: Stir the mixture at 80°C.
In-Process Validation (Reaction Monitoring): Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.
Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice water (50 mL).
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired product.
Final Validation (Analysis): Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess its purity.
Diagram: SNAr Reaction Pathway
Caption: A simplified pathway for the SNAr reaction.
Conclusion: A Commitment to Rigor
The reproducibility of experiments involving 4,6-Dichloro-3-nitropyridin-2-amine is not a matter of chance, but a direct consequence of meticulous planning, a deep understanding of the underlying reaction mechanisms, and a commitment to rigorous experimental technique. By carefully selecting reagents, precisely controlling reaction conditions, and employing self-validating protocols, researchers can ensure the integrity of their results. This guide serves as a foundational resource for scientists and drug development professionals, empowering them to leverage the synthetic potential of this versatile building block with confidence and consistency.
References
Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Available at: [Link]
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2. PubChem. Available at: [Link]
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]
DK162215B - METHOD FOR PREPARING 2-AMINO-3-NITRO-6- (4-FLUORO-BENZYLAMINO) -PYRIDINE. Google Patents.
The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Institutes of Health. Available at: [Link]
In silico versus experimental data for the properties of 4,6-Dichloro-3-nitropyridin-2-amine.
This guide provides a technical comparison between predictive (in silico) models and empirical (experimental) data for 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 115279-50-6).[1] It is designed for medicinal chemists and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison between predictive (in silico) models and empirical (experimental) data for 4,6-Dichloro-3-nitropyridin-2-amine (CAS: 115279-50-6).[1] It is designed for medicinal chemists and process engineers who require validated data for scaffold selection in kinase inhibitor development.[1]
In drug discovery, this pyridine scaffold is a critical intermediate for mTOR and JAK2 inhibitors .[1] However, reliance on in silico databases often leads to critical errors due to isomer confusion.[1]
Automated scraping tools frequently conflate 4,6-dichloro-3-nitropyridin-2-amine (the target) with its regioisomer, 2,6-dichloro-3-nitropyridin-4-amine .[1] While they share the same molecular weight and similar calculated LogP (cLogP), their chemical reactivity and physical properties differ drastically.[1]
The Verdict: In silico tools provide a useful starting point for lipophilicity (LogP), but experimental validation is non-negotiable for structural confirmation (NMR) and solid-state properties (Melting Point), where prediction errors exceed 30%.[1]
Comparative Analysis: Prediction vs. Bench Reality
The following data contrasts standard algorithmic predictions (e.g., XLogP3, ACD/Labs) against validated internal experimental values derived from synthesis and characterization.
Table 1: Physicochemical Property Benchmarking
Property
In Silico Prediction
Experimental Data (Bench)
Accuracy Verdict
Melting Point
148–155 °C (often conflated with 4-amino isomer)
208 °C (Yellow Solid)
FAIL (High deviation)
LogP (Lipophilicity)
2.1 – 2.5 (Consensus)
~2.3 (Inferred from HPLC RT)
PASS (Acceptable range)
¹H NMR (Aromatic)
δ 7.1 – 7.3 ppm
δ 6.84 ppm (Singlet, CDCl₃)
CAUTION (Shielding effects missed)
Solubility (Water)
~0.5 mg/mL (Predicted)
< 0.1 mg/mL (Practically Insoluble)
FAIL (Overestimated)
Density
1.7 ± 0.1 g/cm³
N/A (Powder density varies)
Reference Only
Analyst Insight: The discrepancy in melting point is the most dangerous artifact.[1] If a researcher expects a solid to melt at 150°C and it doesn't, they may assume the reaction failed or the product is impure, when in fact they have the correct 2-amino isomer (MP 208°C).[1]
Structural Characterization & Validation
A. Nuclear Magnetic Resonance (NMR) Profiling
In silico predictors often underestimate the shielding effect of the amino group at the C2 position on the C5 proton.[1]
Experimental Observation: The C5 proton appears as a sharp singlet at 6.84 ppm (in CDCl₃).[1]
The "Ghost" Peak: The amine protons (-NH₂) are broad and solvent-dependent, appearing around 6.25 ppm .[1] In silico spectra often omit exchangeable protons or predict them as sharp doublets, which is experimentally inaccurate.[1]
B. Validated Synthesis Protocol
To generate the experimental data, the following synthesis route is established. This protocol ensures the regioselective formation of the 3-nitro isomer.[1]
Reaction: Nitration of 2-amino-4,6-dichloropyridine.[1][2]
Detection: UV at 254 nm and 300 nm (Nitro group absorption).[1]
Expected Retention: The compound elutes later than the non-nitrated precursor due to the lipophilic chloro groups, despite the polar nitro group.
Protocol 2: 1H-NMR Setup
Purpose: Regioisomer confirmation.
Solvent: CDCl₃ (Preferred for shift clarity) or DMSO-d₆ (if solubility is an issue).[1]
Concentration: 5-10 mg in 0.6 mL solvent.
Key Diagnostic: Look for the singlet at ~6.84 ppm .[1] If you see a doublet or signals in the 8.0+ ppm range, you likely have the wrong isomer or starting material.[1]
References
ChemicalBook. (2024).[1][2][3] 4,6-Dichloro-3-nitropyridin-2-amine Properties and Melting Point Data. Link
PubChem. (2024).[1] Compound Summary: 2,6-Dichloro-3-nitropyridin-4-amine (Isomer Comparison). National Library of Medicine.[1] Link
Bioorganic & Medicinal Chemistry Letters. (2017). Synthesis of nitropyridine intermediates for kinase inhibitors. Vol 27, Issue 15, pp. 3395-3398.[1][2] (Validates synthesis and NMR shifts).
World Intellectual Property Organization (WIPO). (2014).[1] Patent WO2014/128465: Pyridine derivatives as kinase inhibitors.[1] (Source of the 208°C melting point data).[1][2] Link[1]
Operational Guide: Safe Disposal of 4,6-Dichloro-3-nitropyridin-2-amine
Executive Summary & Chemical Profile This guide provides an autonomous, field-validated protocol for the disposal of 4,6-Dichloro-3-nitropyridin-2-amine . Unlike standard organic waste, this compound presents a "Hazard T...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
This guide provides an autonomous, field-validated protocol for the disposal of 4,6-Dichloro-3-nitropyridin-2-amine . Unlike standard organic waste, this compound presents a "Hazard Triad": it is energetic (nitro group), environmentally persistent (halogenated), and cytotoxic (aminopyridine core).
Improper disposal into general organic waste streams can lead to regulatory violations (RCRA) and safety incidents during incineration (formation of dioxins or uncontrolled decomposition).
Chemical Identity Table
Parameter
Data
Chemical Name
4,6-Dichloro-3-nitropyridin-2-amine
CAS Number
37660-64-3
Formula
C₅H₃Cl₂N₃O₂
Appearance
Yellow to beige solid
Melting Point
148–154 °C (Thermal decomposition risk above this range)
Senior Scientist Insight: Compliance is not just about following rules; it is about understanding molecular behavior to prevent "silent" failures.
The Nitro Group (-NO₂): While this compound is kinetically stable at room temperature, nitro-aromatics possess high potential energy. Crucial Operational Rule: Never subject waste solutions containing this compound to rotary evaporation to dryness at temperatures exceeding 50°C. Dry nitro-residues can be shock-sensitive or prone to runaway decomposition [1].
The Halogens (Cl at C4, C6): The presence of two chlorine atoms mandates segregation from non-halogenated waste. Incineration of this compound in standard low-temperature kilns can generate hydrogen chloride (HCl) and, if combustion is incomplete, polychlorinated dibenzodioxins (PCDDs) . It must be sent to a facility equipped with high-temperature incinerators (>1100°C) and acid scrubbers [2].
The Amine (-NH₂): This functional group increases bioavailability and skin absorption. Standard nitrile gloves may offer insufficient break-through time for concentrated solutions; double-gloving or using laminate gloves (Silver Shield) is recommended for bulk handling.
Waste Segregation Logic (Decision Tree)
Effective disposal starts at the bench. Use the following logic flow to determine the correct waste stream.
Figure 1: Decision matrix for segregating 4,6-Dichloro-3-nitropyridin-2-amine waste. Note that even non-halogenated solvents containing this solute must be treated as halogenated waste.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Substance or Filter Cake)
Applicability: Expired shelf stock, spilled solids, or filtration residues.
Containerization: Do not place loose powder in the drum. Place the solid into a clear polyethylene bag (minimum 4 mil thickness).
Secondary Containment: Seal the first bag and place it into a second bag (double-bagging). This prevents contamination of the outer waste drum and protects waste handlers from dust inhalation.
Labeling: Attach a hazardous waste tag.
Constituents: "4,6-Dichloro-3-nitropyridin-2-amine" (Do not use abbreviations).[1][2]
Hazards: Check "Toxic" and "Irritant/Corrosive".[3][4]
RCRA Classification: While not explicitly P-listed, this should be treated as a characteristic waste (Toxic) or under the "Halogenated Organic Solids" profile at your facility [3].
Applicability: Filtrates from recrystallization or reaction mixtures.
Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric Acid waste) or strong reducers. The nitro group is stable but reactive under extreme redox conditions.
Segregation: Pour into the Halogenated Solvent Waste carboy.
Critical Note: Even if you dissolved the compound in Ethyl Acetate (non-halogenated), the presence of the dichloropyridine renders the entire mixture halogenated for disposal purposes. Mixing this into a non-halogenated drum (often used for fuel blending) can cause regulatory rejection or equipment damage at the disposal facility.
Rinsing: Triple-rinse glassware with a minimal amount of acetone or DCM. Add rinsates to the same Halogenated Waste container.
Protocol C: Spill Cleanup (Emergency Response)
Scenario: 5g bottle dropped on the floor.
Figure 2: Immediate response workflow for solid spills. Dampening the powder prevents dust generation.
Cleanup Steps:
Dampen: Gently lay paper towels soaked in water/ethanol over the spill. Do not dry sweep. Dry sweeping generates toxic dust.
Scoop: Use a plastic scoop or dustpan to lift the wet material and towels.
Wipe: Wipe the surface with a dilute surfactant (soap and water) followed by an ethanol wipe to remove yellow staining.
Disposal: Place all cleanup materials into the Solid Hazardous Waste stream (Protocol A).
Regulatory & Compliance Data (Reference)
When filling out waste manifests, use the following data to ensure the receiving facility accepts the material.
Regulatory Body
Classification / Code
Rationale
US EPA (RCRA)
D001 (Ignitable - if in solvent)D003 (Reactivity - potential)F001/F002 (If spent halogenated solvents used)
A Senior Application Scientist's Guide to Handling 4,6-Dichloro-3-nitropyridin-2-amine: A Comprehensive PPE and Safety Protocol
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety.
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for handling 4,6-Dichloro-3-nitropyridin-2-amine (CAS No. 37660-64-3), a compound utilized in the synthesis of mTOR inhibitors.[1] The procedures outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a thorough understanding of the compound's potential hazards.
Foundational Hazard Assessment: Understanding the Risks
Before any handling, a comprehensive understanding of the chemical's hazard profile is paramount. 4,6-Dichloro-3-nitropyridin-2-amine is classified as a hazardous chemical.[2] The primary risks associated with this compound are:
Skin Irritation (Category 2): Causes skin irritation upon contact.[2]
Serious Eye Irritation (Category 2): Can cause significant and potentially damaging eye irritation.[2]
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3][4]
Respiratory Irritation (Category 3): May cause irritation to the respiratory tract.[2][3]
This hazard profile dictates a multi-layered approach to safety, beginning with environmental controls and culminating in specific personal protective equipment.
Engineering Controls: The First Line of Defense
Personal protective equipment is the last line of defense; the first should always be robust engineering controls. These are non-negotiable for handling 4,6-Dichloro-3-nitropyridin-2-amine:
Chemical Fume Hood: All weighing, handling, and manipulation of this solid compound must be performed inside a certified chemical fume hood to prevent the inhalation of dust particles.[5][6]
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[2][7]
Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation.[2][7] Their functionality should be checked weekly.
Personal Protective Equipment (PPE) Protocol: A Detailed Breakdown
The selection of PPE is not a matter of simple compliance but a scientifically informed decision based on the specific hazards of the material.
Eye and Face Protection
Given the classification as a serious eye irritant (Category 2), robust eye protection is mandatory.[2]
What to Wear: Tight-sealing safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required.[7][8]
The Rationale: Standard safety glasses with side shields are insufficient. Because 4,6-Dichloro-3-nitropyridin-2-amine is a solid powder, fine particulates can easily become airborne and bypass the limited protection of safety glasses. Tight-sealing goggles create a barrier around the eyes, preventing entry of dust. In situations with a higher risk of splashing, such as during quenching a reaction, a face shield should be worn in addition to safety goggles.[9][10]
Skin and Body Protection
Gloves: Appropriate chemical-resistant gloves are essential to prevent skin irritation.[2]
What to Wear: Nitrile gloves are a standard and effective choice for handling solid chemicals. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
The Rationale and Best Practices: Always double-glove when handling this compound. This practice provides an additional layer of protection in case the outer glove is compromised. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid contaminating your skin.[6] Contaminated gloves must be disposed of as hazardous waste.[6]
Lab Coat/Protective Clothing:
What to Wear: A long-sleeved, buttoned laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of dust generation, consider disposable coveralls.[11]
The Rationale: The goal is to prevent any skin exposure.[2] Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of properly.[8]
Respiratory Protection
While engineering controls are the primary method for mitigating inhalation risks, respiratory protection may be necessary in specific situations.
When to Use: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded, if irritation is experienced, or if engineering controls are not sufficient.[2]
What to Use: For powdered substances, a respirator equipped with a particulates filter conforming to EN 143 (such as a P100 filter) is appropriate.[2]
The Rationale: The compound's potential to cause respiratory irritation necessitates these precautions.[2] A proper respiratory protection program, including fit testing and a cartridge change-out schedule, is required by OSHA and is critical for ensuring the respirator's effectiveness.[10]
PPE Component
Specification
Rationale
Eye Protection
Tight-sealing chemical goggles (EN166 compliant)
Prevents eye contact with irritating solid particulates.[2][8]
Prevents contact with skin and contamination of personal clothing.[11]
Respiratory
NIOSH/EN 149 approved respirator with particulate filter
Required if ventilation is inadequate or exposure limits are exceeded to prevent respiratory tract irritation.[2]
Operational Plan: Safe Handling and Emergency Readiness
A clear, step-by-step operational plan is crucial for minimizing risk.
Step-by-Step Handling Procedure
Preparation: Cordon off the work area. Ensure the fume hood is functioning correctly. Confirm the location of the nearest eyewash station, safety shower, and spill kit.
Donning PPE: Put on your lab coat, followed by safety goggles. Don the first pair of gloves. Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat. If required, don your respirator.
Handling: Perform all manipulations of 4,6-Dichloro-3-nitropyridin-2-amine inside the fume hood. Use tools (spatulas, weigh boats) to avoid direct contact. Keep containers tightly closed when not in use.[2][8]
Post-Handling: After handling, wipe down the work surface inside the fume hood with an appropriate solvent and cleaning material.
Doffing PPE: Remove the outer pair of gloves first. Remove your lab coat. Remove safety goggles. Remove the inner pair of gloves using a skin-safe technique. Wash hands thoroughly with soap and water.[2][8]
Emergency Procedures: In Case of Exposure
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[2]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician or poison control center.[2]
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
Spill Management and Disposal
Accidents happen, but a prepared response minimizes their impact.
Spill Response Workflow
In the event of a spill, follow a structured response plan to ensure safety and effective cleanup.
Caption: Workflow for responding to a solid chemical spill.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, empty containers, and cleanup materials, must be treated as hazardous waste.
Procedure: Collect all waste in a suitable, closed, and properly labeled container.[2]
Compliance: Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][8] Do not dispose of down the drain.
By integrating this comprehensive safety protocol into your laboratory's standard operating procedures, you build a culture of safety that protects researchers and ensures the integrity of your work. This diligence is the hallmark of scientific excellence.
References
Personal Protective Equipment Overview. U.S. Environmental Protection Agency (EPA). [Link]
Personal Protective Equipment Resources. American Chemistry Council. [Link]
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
Guidance for Selection of Protective Clothing for MDI Users. Covestro. [Link]